(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Description
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLIKMTFQKDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-33-2 | |
| Record name | (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Executive Summary
This technical guide provides an in-depth methodology for the synthesis, purification, and comprehensive characterization of the novel heterocyclic compound, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. This molecule incorporates two privileged scaffolds in medicinal chemistry: the 1-methyl-imidazole moiety and the piperidine ring. The presence of these structures suggests significant potential for this compound as a building block in the development of new therapeutic agents.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a robust framework for obtaining and validating this compound with high purity and structural integrity. The guide details a proposed synthetic pathway and outlines a multi-technique analytical workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, to ensure unambiguous structural elucidation.
Introduction and Scientific Rationale
The confluence of imidazole and piperidine rings in a single molecular architecture represents a compelling strategy in modern drug discovery. The imidazole ring is a fundamental component of biologically crucial molecules like the amino acid histidine and the purine bases of DNA.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Similarly, the piperidine scaffold is a ubiquitous feature in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability, and to serve as a versatile anchor for interacting with biological targets.[2][4]
The target molecule, this compound, combines these two pharmacophores, linked by a chiral carbinol center, making it a highly attractive scaffold for library synthesis and lead optimization campaigns. The definitive characterization of this molecule is therefore a critical first step, ensuring that any subsequent biological or medicinal chemistry studies are based on a compound of verified identity and purity. This guide provides the necessary experimental logic and detailed protocols to achieve this benchmark.
Proposed Synthesis and Purification
A robust synthetic strategy is paramount for accessing the target compound. The proposed pathway leverages a well-established organometallic approach followed by a standard reduction. The key steps involve the lithiation of 1-methylimidazole to generate a nucleophile, its subsequent addition to a protected piperidine-based aldehyde, and a final deprotection step.
Synthetic Pathway Overview
The synthesis is designed as a two-step process starting from commercially available materials. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and is removed under acidic conditions in the final step.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Materials: 1-methylimidazole, n-Butyllithium (n-BuLi) in hexanes, N-Boc-4-formylpiperidine, anhydrous Tetrahydrofuran (THF), 4M HCl in 1,4-dioxane, Diethyl ether, Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, anhydrous Magnesium Sulfate (MgSO₄).
Step 1: Synthesis of tert-butyl 4-((hydroxy)(1-methyl-1H-imidazol-2-yl)methyl)piperidine-1-carboxylate
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-methylimidazole (1.0 eq) and anhydrous THF (approx. 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
In a separate flask, dissolve N-Boc-4-formylpiperidine (1.1 eq) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the crude product from Step 1 in a minimal amount of methanol.
-
Add 4M HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in water and basify to pH ~10 with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude final product.
Purification Protocol
The crude product should be purified using automated flash column chromatography to ensure high purity suitable for analytical characterization and further use.
System: Automated Flash Chromatography System Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH), with 1% Ammonium Hydroxide (NH₄OH) added to the MeOH to prevent peak tailing. A typical gradient would be 0% to 10% MeOH over 20 column volumes. Detection: UV at 254 nm. Post-Purification: Combine fractions containing the pure product (as determined by TLC or LC-MS), and evaporate the solvent under reduced pressure to yield the final product, likely as a white to off-white solid or a viscous oil.[5]
Comprehensive Spectroscopic Characterization
A multi-faceted analytical approach is essential for the unambiguous confirmation of the molecular structure. The workflow below ensures that orthogonal data is collected to validate the identity and purity of the synthesized compound.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
Protocol:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher field NMR spectrometer.[6]
Expected ¹H NMR Data (400 MHz, CDCl₃): The following table outlines the predicted signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.05 | d, J ≈ 1.5 Hz | 1H | Imidazole C5-H | Aromatic proton on the imidazole ring.[7] |
| ~ 6.85 | d, J ≈ 1.5 Hz | 1H | Imidazole C4-H | Aromatic proton on the imidazole ring.[7] |
| ~ 4.60 | d, J ≈ 7.0 Hz | 1H | -CH (OH)- | Methine proton adjacent to the hydroxyl and piperidine ring. |
| ~ 3.70 | s | 3H | N-CH₃ | Singlet for the methyl group on the imidazole nitrogen.[7] |
| ~ 3.10 | br d, J ≈ 12 Hz | 2H | Piperidine C2,6-H (axial) | Protons on the carbons alpha to the piperidine nitrogen. |
| ~ 2.65 | br t, J ≈ 12 Hz | 2H | Piperidine C2,6-H (equatorial) | Protons on the carbons alpha to the piperidine nitrogen. |
| ~ 2.50 | br s | 2H | -OH , -NH | Exchangeable protons; may be broad or not observed. |
| ~ 1.90-1.70 | m | 3H | Piperidine C3,5-H (axial), C4-H | Complex multiplet for remaining piperidine protons. |
| ~ 1.40-1.20 | m | 2H | Piperidine C3,5-H (equatorial) | Complex multiplet for remaining piperidine protons. |
Expected ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 148.0 | Imidazole C 2 | Carbon bearing the methanol-piperidine substituent. |
| ~ 127.5 | Imidazole C 5 | Imidazole ring carbon.[7] |
| ~ 121.0 | Imidazole C 4 | Imidazole ring carbon.[7] |
| ~ 70.0 | -C H(OH)- | Carbinol carbon, confirmed as CH by DEPT-135. |
| ~ 46.0 | Piperidine C 2,6 | Carbons alpha to the piperidine nitrogen. |
| ~ 42.0 | Piperidine C 4 | Carbon of the piperidine ring attached to the carbinol. |
| ~ 34.5 | N-C H₃ | Methyl group carbon on the imidazole ring.[7] |
| ~ 29.0 | Piperidine C 3,5 | Carbons beta to the piperidine nitrogen. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.
Protocol:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.
-
Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Acquire the spectrum in positive ion mode.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₇N₃O |
| Exact Mass | 195.1372 |
| [M+H]⁺ (Observed) | 196.1444 |
Plausible Fragmentation Patterns: Tandem MS (MS/MS) would reveal characteristic fragments that further validate the structure.
| m/z | Fragment Identity |
| 178.1182 | [M+H - H₂O]⁺ |
| 97.0811 | [C₅H₉N₂]⁺ (1-methyl-imidazolyl-methylidene) |
| 83.0862 | [C₅H₁₁N]⁺ (Piperidine ring fragment) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Place a small amount of the purified solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3250 - 3100 (broad) | N-H stretch | Secondary Amine (Piperidine) |
| 3120 - 3100 | C-H stretch | Imidazole C-H |
| 2950 - 2850 | C-H stretch | Aliphatic (Piperidine, Methyl) |
| ~ 1600 & ~1520 | C=N, C=C stretch | Imidazole Ring |
| 1480 - 1440 | C-H bend | Aliphatic |
| 1150 - 1050 | C-O stretch | Secondary Alcohol |
Physicochemical Properties
Following successful synthesis and purification, basic physicochemical properties should be determined.
-
Physical State: Expected to be a white to off-white solid or a high-boiling viscous oil at room temperature.
-
Melting Point: To be determined using a standard melting point apparatus. A sharp melting range would be indicative of high purity.[8]
-
Solubility: To be determined qualitatively in a range of solvents (e.g., water, methanol, dichloromethane, hexanes) to aid in future formulation or reaction setup.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of synthesis, purification, and spectroscopic analysis. The protocols and expected data outlined in this guide provide a rigorous framework for researchers to follow. The convergence of predicted and experimental data across NMR, MS, and FTIR techniques will provide unambiguous confirmation of the molecular structure and a high degree of confidence in the material's purity, thereby establishing a solid foundation for its application in drug discovery and medicinal chemistry research.
References
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
- World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl) derivatives. World Scientific News, 205, 70-75.
- MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1666.
- ResearchGate. (2025). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents.
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National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved January 20, 2026, from [Link]
- Digital CSIC. (2025). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Biomedicine & Pharmacotherapy, 192, 118603.
- International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
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PubChem. (n.d.). 1-[(1H-Imidazol-2-yl)methyl]piperidine. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). The superimposed FTIR spectra of the free ligand N-methylimidazole.... Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved January 20, 2026, from [Link]
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J&K Scientific. (n.d.). This compound | 912761-33-2. Retrieved January 20, 2026, from [Link]
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PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to the Chemical Properties of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is a heterocyclic compound featuring a 1-methylimidazole moiety linked to a piperidine ring via a methanol bridge. This unique structural arrangement holds significant potential for interaction with various biological targets, positioning it as a molecule of interest in medicinal chemistry and drug discovery. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (imidazole and piperidine nitrogens), along with a rotatable bond, endows this molecule with the conformational flexibility and chemical characteristics necessary for binding to diverse receptor sites. This guide provides a comprehensive overview of its chemical properties, including a plausible synthetic pathway, predicted physicochemical characteristics, expected spectroscopic data, and a discussion of its potential pharmacological relevance.
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous endogenous molecules and synthetic drugs. Its ability to act as a proton donor or acceptor at physiological pH makes it a versatile pharmacophore. Similarly, the piperidine ring is a prevalent scaffold in many centrally active pharmaceuticals, contributing to their solubility and ability to cross the blood-brain barrier. The combination of these two heterocyclic systems in this compound creates a novel chemical entity with potential for multifaceted biological activity. This document serves as a detailed technical resource for researchers, providing foundational knowledge to facilitate further investigation and application of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway
A two-step synthesis is envisioned, commencing with the preparation of an N-protected intermediate, followed by deprotection to yield the final product. The use of a tert-butyloxycarbonyl (Boc) protecting group is recommended due to its stability and ease of removal under acidic conditions.
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of (1-methyl-1H-imidazol-2-yl)(N-Boc-piperidin-4-yl)methanol
This step involves the deprotonation of 1-methylimidazole at the C2 position using a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the highly reactive 1-methyl-2-lithioimidazole intermediate. This nucleophile is then reacted in situ with N-Boc-piperidine-4-carboxaldehyde. The electrophilic aldehyde carbon is attacked by the lithiated imidazole, and subsequent aqueous workup protonates the resulting alkoxide to yield the N-Boc protected alcohol.
Experimental Protocol:
-
To a solution of 1-methylimidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Add a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected product.
Step 2: Deprotection to Yield this compound
The final step is the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in dioxane are commonly used for this transformation.
Experimental Protocol:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of the deprotecting agent (e.g., 4M HCl in dioxane or 20-50% TFA in DCM) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If the hydrochloride salt is desired and precipitates, it can be collected by filtration. Otherwise, the residue can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base.
-
Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Physicochemical Properties
While experimental data for this specific molecule is scarce, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₇N₃O |
| Molecular Weight | 195.26 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in water and polar organic solvents (methanol, ethanol) |
| pKa | Two pKa values are expected: one for the piperidine nitrogen (around 9-10) and one for the imidazole ring (around 6-7) |
| LogP | Predicted to be low, indicating good aqueous solubility |
Spectroscopic Data (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics.
¹H NMR Spectroscopy
-
Imidazole Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the imidazole ring.
-
Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) due to the protons on the piperidine ring. The protons adjacent to the nitrogen will be deshielded and appear further downfield.
-
Methine Proton: A doublet or triplet (δ 4.5-5.5 ppm) for the proton on the carbon bearing the hydroxyl group and attached to both rings.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
-
N-Methyl Protons: A singlet around δ 3.5-4.0 ppm corresponding to the three protons of the methyl group on the imidazole nitrogen.
¹³C NMR Spectroscopy
-
Imidazole Carbons: Three signals in the aromatic region (δ 120-150 ppm). The C2 carbon, attached to the methanol bridge, will be the most downfield.
-
Piperidine Carbons: Several signals in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen will be the most downfield.
-
Methine Carbon: A signal around δ 60-75 ppm for the carbon of the methanol bridge.
-
N-Methyl Carbon: A signal around δ 30-40 ppm for the methyl group carbon.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
N-H Stretch: A medium to weak band around 3100-3500 cm⁻¹ for the N-H of the piperidine (if not protonated).
-
C-H Stretch: Absorption bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds of the imidazole ring.
-
C=N and C=C Stretch: Absorptions in the 1450-1650 cm⁻¹ region corresponding to the stretching vibrations of the imidazole ring.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region due to the C-O bond of the alcohol.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 195.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of a water molecule (M-18), and cleavage of the bond between the methanol carbon and the piperidine ring, leading to fragments corresponding to the 1-methyl-1H-imidazol-2-yl)methanol cation and the piperidin-4-yl cation.
Potential Pharmacological Profile
The structural features of this compound suggest potential interactions with several classes of receptors, particularly those involved in neurotransmission.
Figure 2: Potential pharmacological targets for this compound.
-
Histamine Receptors: The imidazole ring is a key component of histamine. Therefore, this compound could exhibit affinity for histamine receptors, particularly the H3 receptor, which is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[1][2] Many H3 receptor antagonists incorporate an imidazole ring and a piperidine scaffold.[3][4]
-
Dopamine Receptors: The piperidine moiety is a common feature in many dopamine receptor ligands. It is possible that this compound could modulate the activity of dopamine receptors, such as the D2 receptor, which is a primary target for antipsychotic medications.[5][6][7][8]
-
Serotonin Receptors: The combination of an aromatic heterocycle and a piperidine ring is also found in ligands for various serotonin (5-HT) receptors. This compound could potentially interact with 5-HT receptor subtypes, which are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.[9][10]
Further pharmacological screening is necessary to elucidate the specific biological activities and potential therapeutic applications of this molecule.
Analytical Methods
The analysis and quantification of this compound in various matrices would typically involve chromatographic techniques coupled with mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be a suitable method for the separation and quantification of this compound. A mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would likely provide good peak shape and resolution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For high sensitivity and selectivity, especially in complex biological matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice. This technique would allow for the development of a robust and sensitive bioanalytical method for pharmacokinetic and metabolism studies.
Conclusion
This compound is a structurally intriguing molecule with the potential for diverse pharmacological activities. This technical guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route, predicted physicochemical and spectroscopic characteristics, and a discussion of its potential as a modulator of key neurotransmitter receptors. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, providing a solid foundation for future studies aimed at unlocking the full therapeutic potential of this and related compounds.
References
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- Lim, H. D., Adami, M., Guaita, E., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 45-53.
- Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. (2023). PubMed Central.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.
- Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006).
- BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2007). PubMed.
- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (n.d.). PMC.
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One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). PubMed Central.
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The Spectroscopic Signature of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. In the absence of direct empirical data in the public domain, this document serves as a predictive guide for researchers, synthesizing established principles of spectroscopic analysis and data from structurally analogous compounds. By dissecting the molecule into its constituent moieties—the 1-methyl-1H-imidazole, the piperidine ring, and the bridging methanol group—we can forecast its characteristic signature across nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This predictive approach is an essential tool in modern drug discovery, enabling the verification of synthetic products and the elucidation of structure-activity relationships.
Molecular Structure and Analytical Workflow
The target molecule, this compound, is a tertiary alcohol containing two distinct heterocyclic systems linked by a carbinol bridge. The 1-methyl-1H-imidazole ring provides a unique electronic environment, while the piperidine ring introduces conformational flexibility. Understanding the interplay between these components is critical for interpreting the spectroscopic data.
Caption: Molecular structure and analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can assign each atom its place in the molecular puzzle.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be a composite of signals from the 1-methyl-imidazole ring, the piperidine ring, and the methine and hydroxyl protons of the linker. The chemical shifts are predicted based on data from analogous structures and the known electronic effects of the functional groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale & Notes |
| Imidazole H-4/H-5 | ~6.8 - 7.2 | d, d | The two imidazole ring protons will appear as doublets, influenced by the adjacent nitrogen atoms. Their exact shifts can vary. |
| Imidazole N-CH₃ | ~3.7 | s | The N-methyl group will be a distinct singlet, shifted downfield due to the electron-withdrawing nature of the imidazole ring. |
| Methine CH-OH | ~4.5 - 5.0 | d | This proton, attached to the same carbon as the hydroxyl and the imidazole ring, will be a doublet, coupled to the adjacent piperidine proton. Its chemical shift is significantly downfield due to the adjacent electronegative oxygen and the aromatic ring. |
| Piperidine H-4 | ~1.5 - 2.0 | m | The proton at the 4-position of the piperidine ring will be a complex multiplet due to coupling with the adjacent methylene protons and the methine proton. |
| Piperidine H-2ax, H-6ax | ~2.9 - 3.2 | m | The axial protons adjacent to the nitrogen are typically deshielded compared to their equatorial counterparts. |
| Piperidine H-2eq, H-6eq | ~2.5 - 2.8 | m | The equatorial protons adjacent to the nitrogen. |
| Piperidine H-3ax, H-5ax | ~1.7 - 1.9 | m | Axial methylene protons. |
| Piperidine H-3eq, H-5eq | ~1.4 - 1.6 | m | Equatorial methylene protons. |
| Hydroxyl OH | Variable | br s | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature and will likely appear as a broad singlet that can be exchanged with D₂O. |
| Piperidine NH | Variable | br s | Similar to the hydroxyl proton, the piperidine NH proton signal is variable and will exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The predicted shifts are based on known values for substituted imidazoles and piperidines.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale & Notes |
| Imidazole C-2 | ~145 - 150 | The carbon atom of the imidazole ring bonded to the methanol bridge will be the most downfield of the ring carbons. |
| Imidazole C-4/C-5 | ~120 - 130 | The other two imidazole ring carbons will have shifts typical for this heterocyclic system. |
| Methine C H-OH | ~70 - 75 | The carbinol carbon is shifted significantly downfield by the attached hydroxyl group and the imidazole ring. |
| Piperidine C-2, C-6 | ~45 - 50 | The carbons adjacent to the piperidine nitrogen. |
| Piperidine C-4 | ~40 - 45 | The piperidine carbon at the point of substitution. |
| Piperidine C-3, C-5 | ~25 - 30 | The remaining piperidine methylene carbons. |
| Imidazole N-C H₃ | ~30 - 35 | The N-methyl carbon of the imidazole ring. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of labile protons (OH, NH).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs, which will be invaluable for unambiguous signal assignment.
-
D₂O Exchange: To confirm the identity of the OH and NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.
Caption: NMR experimental and data analysis workflow.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 3400 - 3200 | O-H stretch (alcohol) | Broad, Strong | The broadness is due to hydrogen bonding. |
| 3350 - 3250 | N-H stretch (piperidine) | Medium | May overlap with the O-H stretch. |
| 3150 - 3100 | C-H stretch (imidazole ring) | Medium | Characteristic of aromatic/heteroaromatic C-H bonds. |
| 2950 - 2850 | C-H stretch (aliphatic) | Strong | From the piperidine ring and N-methyl group. |
| 1650 - 1500 | C=N and C=C stretch (imidazole ring) | Medium-Strong | Aromatic ring stretching vibrations. |
| 1470 - 1430 | C-H bend (aliphatic) | Medium | Methylene scissoring from the piperidine ring. |
| 1100 - 1000 | C-O stretch (secondary alcohol) | Strong | A strong band characteristic of the alcohol C-O bond. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for neat samples with minimal preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty sample holder (or pure KBr) must be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and other background absorptions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it is likely to produce a prominent protonated molecule [M+H]⁺.
Predicted Mass Spectrum (ESI-MS)
-
Molecular Formula: C₁₀H₁₇N₃O
-
Exact Mass: 195.1372
-
Predicted [M+H]⁺: m/z 196.1445
Predicted Fragmentation Pathways
Tandem MS (MS/MS) of the [M+H]⁺ ion (m/z 196) would likely reveal fragmentation patterns characteristic of the imidazole and piperidine moieties.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
-
Loss of Water: A neutral loss of 18 Da (H₂O) from the protonated molecule is a very common fragmentation for alcohols, leading to a fragment at m/z 178.
-
Cleavage of the C-C Bridge: The bond between the carbinol carbon and the piperidine ring can cleave, leading to fragments corresponding to the protonated 1-methyl-2-hydroxymethylimidazole or the piperidine cation.
-
Piperidine Ring Fragmentation: The piperidine ring can undergo α-cleavage adjacent to the nitrogen, leading to the formation of a stable iminium ion. This can result in a series of fragment ions depending on the specific bond cleavages.
-
Imidazole Ring Fragmentation: The imidazole ring is relatively stable, but can lose small neutral molecules like HCN.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 196) as the precursor ion and perform a product ion scan to obtain the fragmentation pattern. Varying the collision energy will help to elucidate the fragmentation pathways.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The detailed experimental protocols serve as a self-validating system for researchers to confirm their synthetic outcomes. The successful synthesis and characterization of this and similar novel compounds are pivotal for the advancement of drug discovery programs, and a thorough understanding of their spectroscopic properties is the foundational first step.
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
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Massey University. (1967). THE MASS SPECTRA OF IMIDAZOLE AND 1-METHYLIMIDAZOLE. Retrieved from [Link]
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SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Retrieved from [Link]
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CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Retrieved from [Link]
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ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]
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Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
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PubMed Central. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]
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SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. Retrieved from [Link]
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An In-Depth Technical Guide to (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol (CAS No. 912761-33-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes established chemical principles and data from structurally related compounds to present a robust guide for researchers. The confirmed Chemical Abstracts Service (CAS) number for this compound is 912761-33-2 . This guide will detail a plausible synthetic pathway, methods for structural characterization, and a discussion of its potential pharmacological significance based on the known bioactivities of its core chemical moieties.
Introduction
This compound is a molecule that incorporates two key pharmacophores: a 1-methyl-1H-imidazole ring and a piperidin-4-yl-methanol group. Imidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties[1]. The piperidine motif is a prevalent structural feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties and acting as a scaffold for interacting with various biological targets[2]. The combination of these two moieties in a single molecule suggests a potential for novel pharmacological activities, making it a person of interest for drug discovery and development.
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis can be conceptualized in three main stages:
-
Preparation of the Grignard Reagent: 4-chloropiperidine is first protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), to prevent side reactions involving the piperidine nitrogen. The resulting N-Boc-4-chloropiperidine is then converted to its Grignard reagent by reacting with magnesium turnings.
-
Grignard Reaction: The prepared Grignard reagent is then reacted with 1-methyl-1H-imidazole-2-carbaldehyde in an anhydrous ethereal solvent. The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate.
-
Deprotection and Workup: The reaction is quenched with an aqueous acid solution, which protonates the alkoxide to yield the desired alcohol and removes the Boc protecting group. The final product is then isolated and purified.
Experimental Protocol
Materials:
-
N-Boc-4-chloropiperidine
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
1-methyl-1H-imidazole-2-carbaldehyde
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Step 1: Preparation of 4-(tert-butoxycarbonyl)piperidin-1-ylmagnesium chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Heat the flask gently under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool to room temperature and add anhydrous THF.
-
Dissolve N-Boc-4-chloropiperidine (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the N-Boc-4-chloropiperidine solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Add the remaining N-Boc-4-chloropiperidine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Grignard Reaction
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.1 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Step 3: Deprotection and Workup
-
Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 2M hydrochloric acid to dissolve the magnesium salts and remove the Boc protecting group.
-
Stir the mixture vigorously for 1 hour.
-
Basify the aqueous layer with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques. Below are the expected analytical data based on its chemical structure.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Protons on the imidazole ring (~7.0-7.5 ppm), the methyl group on the imidazole nitrogen (~3.7 ppm), the carbinol proton (~4.5-5.0 ppm), and distinct signals for the axial and equatorial protons of the piperidine ring. The NH proton of the piperidine will likely appear as a broad singlet. |
| ¹³C NMR | Carbon signals corresponding to the imidazole ring, the methyl group, the carbinol carbon (~65-75 ppm), and the carbons of the piperidine ring. |
| Mass Spec. | The exact mass of the protonated molecule [M+H]⁺ should be observed, confirming the molecular formula C₁₀H₁₈N₃O⁺. |
| IR Spec. | A broad O-H stretching band (~3200-3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-H stretching from aliphatic and aromatic groups (~2800-3100 cm⁻¹), and C=N and C=C stretching from the imidazole ring (~1500-1600 cm⁻¹).[3] |
Visualization of Key Structural Features for Spectral Interpretation
Caption: Key proton environments for ¹H NMR analysis.
Potential Pharmacological Significance
While no specific pharmacological studies have been published for this compound, the structural motifs present suggest several potential areas of therapeutic interest. The following is a discussion of plausible, yet unproven, biological activities based on literature for analogous compounds.
Areas of Potential Biological Activity
| Potential Activity | Rationale Based on Structural Analogs |
| Analgesic | The piperidine ring is a core component of many opioid analgesics[4]. |
| Anti-inflammatory | Imidazole and piperidine derivatives have shown anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways[5]. |
| Antimicrobial | The imidazole nucleus is a well-known pharmacophore in many antifungal and antibacterial agents[1]. |
| Neuroprotective | Certain piperidine derivatives have been investigated for their potential in treating neurodegenerative diseases[6]. |
Hypothetical Mechanism of Action: Anti-inflammatory Pathway
One plausible, yet hypothetical, mechanism of anti-inflammatory action could involve the inhibition of the NF-κB signaling pathway. Many imidazole-containing compounds exert their anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, preventing the expression of pro-inflammatory genes.
Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion
This compound (CAS No. 912761-33-2) represents a promising scaffold for the development of new therapeutic agents. This technical guide has provided a plausible synthetic route, a framework for its characterization, and a discussion of its potential pharmacological applications based on established scientific literature for related compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field of drug discovery and development, stimulating further investigation into the properties and potential applications of this intriguing molecule.
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An In-depth Technical Guide to the Biological Activity of Novel Imidazole-Piperidine Compounds
This guide provides a comprehensive technical overview of the burgeoning field of imidazole-piperidine compounds, a class of heterocyclic molecules demonstrating significant therapeutic potential. We will delve into their diverse biological activities, focusing on their anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the existing literature, but also actionable, field-proven insights into the experimental methodologies and the causal relationships that underpin their biological effects.
The Imidazole-Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of imidazole and piperidine rings creates a molecular scaffold with a unique combination of properties that make it highly attractive for drug discovery.[1][2][3][4] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many biologically active molecules and approved drugs.[1][2][5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its capacity to coordinate with metal ions, allows for versatile interactions with biological targets.[1][2][5] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, provides a flexible yet conformationally constrained structure that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3]
The combination of these two moieties in a single molecule allows for the exploration of a vast chemical space, leading to the development of compounds with a wide range of biological activities. The modular nature of their synthesis enables systematic structure-activity relationship (SAR) studies, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.
Anticancer Activity: Targeting the Hallmarks of Cancer
A significant body of research has focused on the anticancer potential of imidazole-piperidine derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often with promising potency and selectivity.[5][6][7][8][9][10][11]
Mechanisms of Anticancer Action
The anticancer activity of imidazole-piperidine compounds is often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer.
-
Kinase Inhibition: Many imidazole-piperidine derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, quinoline-imidazole-piperidine hybrids have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in several cancers.[6]
-
Cell Cycle Arrest: Some compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For example, certain imidazole-1,2,4-oxadiazole-piperazine hybrids have been found to cause G2/M phase arrest in cancer cells.[8]
-
Induction of Apoptosis: The programmed cell death pathway, or apoptosis, is often evaded by cancer cells. Several imidazole-piperidine compounds have been shown to induce apoptosis, leading to the elimination of malignant cells.[12]
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of novel imidazole-piperidine compounds are typically evaluated using in vitro cell viability assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound. The following table summarizes the IC₅₀ values of selected imidazole-piperidine derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-imidazole-piperidine hybrid | K-562 (Leukemia) | 5.66 ± 2.06 | [6] |
| Sulfonamide-imidazole hybrid piperazine | MCF-7 (Breast) | Comparable to Etoposide | [7] |
| Imidazole-1,2,4-oxadiazole-piperazine hybrid | MDA-MB-231 (Breast) | 7.51 ± 1.1 | [8] |
| Imidazole-1,2,4-oxadiazole-piperazine hybrid | MIA PaCa-2 (Pancreatic) | 33.67 ± 1.4 | [8] |
| Imidazole-1,2,4-oxadiazole-piperazine hybrid | DU-145 (Prostate) | G2/M arrest observed | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole-piperidine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Visualizing Anticancer Mechanisms
The following diagram illustrates a simplified workflow for the initial screening of anticancer activity of novel imidazole-piperidine compounds.
Caption: Workflow for anticancer evaluation of imidazole-piperidine compounds.
Antimicrobial Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazole-piperidine compounds have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[13][14][15][16][17][18][19][20][21]
Spectrum of Antimicrobial Activity
Imidazole-piperidine derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The antibacterial activity is often assessed by measuring the zone of inhibition in an agar diffusion assay or by determining the minimum inhibitory concentration (MIC).[14][15]
Experimental Protocol: Agar Disc Diffusion Method
This method is a widely used qualitative technique to assess the antimicrobial activity of a compound.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard).
-
Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile swab.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the imidazole-piperidine compound. Place the discs onto the inoculated agar surface. Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Visualizing the Antimicrobial Screening Process
The following diagram outlines the key steps in the screening of imidazole-piperidine compounds for antimicrobial activity.
Caption: Workflow for antimicrobial activity screening.
Neuroprotective Effects: A Potential Avenue for Alzheimer's Disease Therapy
Neurodegenerative disorders, particularly Alzheimer's disease (AD), represent a significant unmet medical need. The cholinergic hypothesis of AD suggests that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[22] Therefore, inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy.[22] Several imidazole-piperidine derivatives have been identified as potent cholinesterase inhibitors.[23][24][25][26]
Cholinesterase Inhibition
The inhibitory activity of imidazole-piperidine compounds against AChE and BuChE is typically evaluated using Ellman's method, a colorimetric assay.[23] Some compounds have shown inhibitory potencies comparable or even superior to the standard drug donepezil.[23]
Quantitative Assessment of Cholinesterase Inhibition
The following table presents the IC₅₀ values of selected imidazole-piperidine derivatives against AChE and BuChE.
| Compound Type | Enzyme | IC₅₀ | Reference |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative | AChE | 13 ± 2.1 nM | [23] |
| Benzimidazole-based pyrrole/piperidine hybrid | AChE | 19.44 ± 0.60 µM | [24] |
| Benzimidazole-based pyrrole/piperidine hybrid | BuChE | 21.57 ± 0.61 µM | [24] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, AChE or BuChE enzyme, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the imidazole-piperidine compound for a specific period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) and DTNB. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Kinetic Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percentage of inhibition relative to the control (enzyme without inhibitor). Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
Visualizing the Cholinergic Hypothesis and Therapeutic Intervention
The following diagram illustrates the role of cholinesterases in the synaptic cleft and how their inhibition by imidazole-piperidine compounds can potentially alleviate symptoms of Alzheimer's disease.
Caption: Inhibition of cholinesterases by imidazole-piperidine compounds.
Conclusion and Future Perspectives
Novel imidazole-piperidine compounds represent a versatile and promising scaffold in medicinal chemistry. The research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, and neuroprotective agents. The modularity of their synthesis allows for extensive chemical modifications to fine-tune their biological activity and pharmacokinetic properties.
Future research in this area should focus on:
-
Lead Optimization: Systematic SAR studies to improve the potency, selectivity, and safety profiles of lead compounds.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models to assess their therapeutic potential and toxicity.
-
Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and target-specific delivery of these compounds.
The continued exploration of the chemical space around the imidazole-piperidine scaffold is expected to yield novel therapeutic agents with improved efficacy and safety for a wide range of diseases.
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A Technical Guide to Identifying and Validating Pharmacological Targets of Novel Methyl-Imidazolyl-Piperidinyl-Methanol (MIPM) Analogs
Abstract
The methyl-imidazolyl-piperidinyl-methanol (MIPM) scaffold represents a promising chemical framework for the development of novel therapeutics. Its constituent moieties, imidazole and piperidine, are prevalent in a wide array of clinically approved drugs, suggesting a high potential for biological activity.[1][2][3][4] This guide provides a comprehensive, in-depth technical roadmap for researchers, scientists, and drug development professionals aimed at the systematic identification and validation of the pharmacological targets of novel compounds derived from the MIPM scaffold. We will proceed using a hypothetical candidate, "MIPM-C1," to illustrate a robust, multi-pronged strategy that integrates computational prediction with state-of-the-art biochemical and cellular methodologies. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this narrative, ensuring scientific integrity and a clear path from a bioactive small molecule to a validated therapeutic target.
Introduction: The MIPM Scaffold and the Target Deconvolution Challenge
The journey of a novel chemical entity (NCE) from a phenotypic screening hit to a clinical candidate is contingent upon a critical milestone: the identification of its molecular target(s).[5][6] Understanding the precise protein or pathway a compound modulates is fundamental to optimizing its efficacy, predicting potential side effects, and establishing a clear mechanism of action. The MIPM scaffold, characterized by its imidazole and piperidine rings linked by a methanol bridge, is rich in chemical features that facilitate interactions with a diverse range of biomolecules.[2][7] The imidazole ring, an aromatic heterocycle with two nitrogen atoms, can act as a hydrogen bond donor and acceptor, while the piperidine ring provides a flexible, saturated scaffold that can adopt various conformations to fit into binding pockets.[3][8]
This guide outlines a logical and rigorous workflow to deconvolve the targets of a promising, yet uncharacterized, MIPM analog, MIPM-C1. Our approach is designed to be systematic, beginning with broad, predictive methods and progressively narrowing the focus through direct biochemical identification and rigorous functional validation.
Phase 1: In Silico Target Prediction & Hypothesis Generation
Before embarking on resource-intensive wet-lab experiments, computational methods provide a powerful and cost-effective means to generate an initial list of putative targets.[5] This initial step helps to formulate testable hypotheses and prioritize experimental efforts.
Ligand-Based Similarity Searching
The principle that structurally similar molecules often exhibit similar biological activities is the foundation of ligand-based approaches. By comparing the structure of MIPM-C1 to large databases of compounds with known targets (e.g., ChEMBL, DrugBank), we can infer potential targets.
-
Rationale: The imidazole and piperidine motifs are present in numerous approved drugs. For instance, many antihistamines that target histamine receptors (GPCRs) contain an imidazole ring.[9][10] Similarly, the piperidine scaffold is a key component in a vast number of CNS-active agents and enzyme inhibitors.[1][11]
-
Methodology: Utilize computational tools such as the Similarity Ensemble Approach (SEA) or other 2D/3D similarity search algorithms. These tools calculate a Tanimoto coefficient or similar metric to quantify the structural similarity between MIPM-C1 and database compounds, providing a ranked list of potential targets with associated confidence scores.
Predicted Putative Target Classes
Based on the common functionalities of the imidazole and piperidine scaffolds, we can hypothesize several high-probability target classes for MIPM-C1.
| Putative Target Class | Rationale / Example | Key Signaling Pathway |
| G-Protein Coupled Receptors (GPCRs) | The imidazole ring is a bioisostere of the endogenous ligand histamine. Therefore, Histamine Receptors, particularly the H3 subtype which is prevalent in the CNS, are a strong possibility.[12][13] | cAMP modulation, MAPK/ERK signaling, Calcium mobilization |
| Enzymes (Hydrolases) | The scaffold may fit into the active site of certain enzymes. Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, is a notable example, as its inhibitors often feature heterocyclic components.[14][15][16] | Endocannabinoid signaling |
| Kinases | The nitrogen atoms in the imidazole ring can form key hydrogen bonds within the ATP-binding pocket of various kinases.[17][18] | Numerous, including PI3K/Akt/mTOR, MAPK pathways |
Phase 2: Experimental Target Identification
With a set of computationally-derived hypotheses, the next phase involves direct biochemical and cellular experiments to identify the physical binding partners of MIPM-C1. The overall workflow is depicted below.
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Unlocking Therapeutic Potential: A Technical Guide to the Structure-Activity Relationship of Substituted Imidazoles
Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biomolecules like the amino acid histidine, have rendered it a "privileged scaffold" in drug design.[3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted imidazoles, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental designs, synthesize data from various therapeutic areas, and provide actionable protocols to empower the rational design of novel imidazole-based therapeutic agents.
The versatility of the imidazole nucleus is demonstrated by its presence in a wide array of FDA-approved drugs with diverse pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[4][5][6][7][8] Understanding how the strategic placement of different substituents on this core structure influences biological activity is paramount to advancing drug discovery efforts.
I. The Influence of Substitution on the Imidazole Core: A Multifaceted Analysis
The biological activity of an imidazole derivative is intricately linked to the nature and position of its substituents. These modifications can profoundly impact the molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, bioavailability, metabolic stability, and affinity for its biological target.[9]
Substitution at the N-1 Position: Modulating Lipophilicity and Target Engagement
The nitrogen at the 1-position of the imidazole ring is a common site for substitution. Alkyl or aryl groups at this position can significantly influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target. For instance, in a series of N-substituted imidazole derivatives synthesized for antimicrobial activity, the nature of the substituent on the nitrogen atom was found to be a key determinant of their efficacy against various bacterial and fungal strains.[10][11]
Substitution at the C-2, C-4, and C-5 Positions: Tailoring Specificity and Potency
Substituents at the carbon positions of the imidazole ring play a crucial role in defining the molecule's interaction with its biological target. The size, shape, and electronic properties of these substituents can dictate the binding affinity and selectivity of the compound.
-
Anticancer Activity: In the context of anticancer drug development, substitutions at the C-2, C-4, and C-5 positions with various aromatic and heterocyclic moieties have led to potent inhibitors of key signaling pathways involved in cancer progression.[4][12] For example, 1-substituted-2-aryl imidazoles have shown promise as tubulin polymerization inhibitors, with the aromatic ring on the imidazole nitrogen and the substitution pattern on the C-2 aryl group being critical for their antiproliferative activity.[4]
-
Enzyme Inhibition: Imidazole derivatives are known to interact with a variety of enzymes by binding to their active sites.[6] The substituents on the imidazole core can be designed to mimic the natural substrate of an enzyme or to interact with specific amino acid residues in the active site, leading to potent and selective inhibition. For instance, certain substituted imidazoles have been identified as effective inhibitors of cyclooxygenase (COX) enzymes, with the substituent pattern determining their selectivity for COX-1 versus COX-2.[13]
-
Receptor Antagonism: The imidazole scaffold has also been successfully employed in the design of receptor antagonists.[14][15] Systematic modifications of substituents on the imidazole ring have allowed for the optimization of binding affinity and selectivity for specific receptors, such as the cannabinoid-1 (CB1) receptor and α2-adrenoceptors.[15][16]
II. Key Therapeutic Areas and Mechanistic Insights
The broad spectrum of biological activities exhibited by substituted imidazoles underscores their therapeutic potential across various diseases.[1][5][17]
Anticancer Agents
Imidazole-containing compounds have emerged as a significant class of anticancer agents, targeting a multitude of cellular mechanisms.[4][12][18]
-
Microtubule Targeting Agents: A number of substituted imidazoles disrupt microtubule dynamics, a validated target in cancer therapy.[4][19] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[20]
-
Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors.[12] By substituting the imidazole core with appropriate pharmacophores, it is possible to design potent and selective inhibitors of kinases that are aberrantly activated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[12]
-
DNA Interacting Agents: Some benzimidazole derivatives, which are fused imidazole systems, have been shown to act as DNA alkylating agents, leading to cytotoxicity in cancer cells.[20]
The following diagram illustrates the diverse mechanisms of action of imidazole derivatives in cancer therapy.
Caption: Diverse anticancer mechanisms of substituted imidazoles.
Antimicrobial Agents
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted imidazoles have demonstrated significant potential in this area, exhibiting activity against a broad range of bacteria and fungi.[7][21][22] Their mechanism of action can involve the disruption of cell wall synthesis, interference with DNA replication, or inhibition of essential enzymes.[7] The lipophilicity and electronic properties of the substituents on the imidazole ring are critical for their antimicrobial potency.[11]
III. Methodologies for SAR Exploration
A systematic approach to exploring the SAR of substituted imidazoles involves a combination of chemical synthesis, biological evaluation, and computational modeling.
Synthesis of Substituted Imidazoles
Several synthetic methodologies have been developed for the preparation of substituted imidazoles. The choice of synthetic route depends on the desired substitution pattern.
This classical multi-component reaction is a versatile method for synthesizing tri-substituted imidazoles.[23]
Materials:
-
1,2-dicarbonyl compound (e.g., benzil)
-
Aldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Dissolve the 1,2-dicarbonyl compound (1 equivalent), aldehyde (1 equivalent), and ammonium acetate (10 equivalents) in glacial acetic acid.
-
Reflux the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazole.
Biological Evaluation
The synthesized imidazole derivatives are then subjected to a battery of biological assays to determine their activity.
This colorimetric assay is widely used to assess the antiproliferative activity of compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Substituted imidazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the substituted imidazole compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Computational Approaches in SAR Studies
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR of substituted imidazoles and for guiding the design of more potent analogs.[24][25][26]
-
QSAR: This approach aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[26]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the key interactions that govern binding affinity.[24][27][28]
The following diagram illustrates a typical workflow for SAR studies.
Caption: A generalized workflow for SAR studies.
IV. Data Presentation: Comparative Analysis of Substituted Imidazoles
To facilitate the understanding of SAR, quantitative data from various studies can be summarized in tabular format.
Table 1: Anticancer Activity of Selected Substituted Imidazole Derivatives
| Compound ID | Core Structure | Substituents | Cell Line | IC50 (µM) | Reference |
| 1 | 1,2-disubstituted imidazole | 1-aryl, 2-aryl | MDA-MB-231 | 0.08 - 1.0 | [4] |
| 2 | Trisubstituted imidazole | Varied aryl groups | T24 | 56.11 | [19] |
| 3 | Benzimidazole-pyrazole | - | A549 | 2.2 | |
| 4 | 1H-imidazole[4,5-f][4][10]phenanthroline | - | HCT116 | 1.74 |
Table 2: Antimicrobial Activity of Selected Substituted Imidazole Derivatives
| Compound ID | Core Structure | Substituents | Microorganism | MIC (µg/mL) | Reference |
| 5 | N-substituted imidazole | Varied amines | S. aureus | 12.5 - 50 | [10] |
| 6 | N-substituted imidazole | Varied amines | E. coli | 25 - 100 | [10] |
| 7 | Trisubstituted imidazole | Varied aryl groups | E. coli | - | [29] |
| 8 | Trisubstituted imidazole | Varied aryl groups | P. aeruginosa | - | [29] |
Note: The specific substituents for each compound ID are detailed in the cited references.
V. Future Perspectives and Conclusion
The exploration of the structure-activity relationships of substituted imidazoles continues to be a vibrant and highly productive area of research. The versatility of the imidazole scaffold, coupled with the ever-expanding toolkit of synthetic and computational methods, promises the continued discovery and development of novel therapeutic agents with improved efficacy and safety profiles. Future efforts will likely focus on the design of multi-target imidazole derivatives, the development of more selective kinase inhibitors, and the exploration of novel biological targets. This guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable heterocyclic ring system.
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A Technical Guide to the Preliminary Cytotoxicity Screening of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Abstract
The discovery of novel anticancer agents is a cornerstone of modern therapeutic development. Heterocyclic compounds, particularly those incorporating imidazole and piperidine scaffolds, are of significant interest due to their prevalence in a wide range of biologically active molecules and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive, in-depth framework for the preliminary in vitro cytotoxicity screening of the novel compound (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. We move beyond simple protocol recitation to explain the causal logic behind experimental design, advocating for a multi-assay, tiered approach to generate a robust preliminary profile of the compound's cytotoxic potential. This document details validated, step-by-step protocols for assessing metabolic activity (MTT assay), membrane integrity (LDH assay), and the mode of cell death (Annexin V/PI staining). Furthermore, it provides a blueprint for data analysis, interpretation, and the generation of initial mechanistic hypotheses, equipping researchers with the necessary tools to rigorously evaluate this and other novel chemical entities for their potential as next-generation cancer therapeutics.
Introduction: The Rationale for Screening
The compound this compound is a synthetic heterocyclic molecule featuring two key pharmacophores: an imidazole ring and a piperidine ring. The strategic combination of these moieties provides a strong rationale for investigating its potential as a cytotoxic agent.
-
The Imidazole Scaffold: The imidazole ring is a five-membered aromatic heterocycle present in numerous anticancer drugs, including dacarbazine and nilotinib.[3] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a diverse array of biological targets, such as kinases, microtubules, and DNA, thereby interfering with cancer cell proliferation and survival.[3][4][5] Imidazole derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[6][7]
-
The Piperidine Scaffold: Piperidine, a saturated six-membered heterocycle, is a privileged structure in medicinal chemistry, enhancing the "druggability" of molecules by improving pharmacokinetic properties and facilitating transport across biological membranes.[1] Many piperidine-containing compounds exhibit potent anticancer activity by modulating critical signaling pathways like PI3K/Akt and NF-κB, inducing cell cycle arrest, and promoting apoptosis.[8][9]
The conjugation of these two scaffolds in this compound presents a novel chemical entity with a high probability of interacting with biological systems relevant to cancer pathology. Therefore, a systematic and rigorous preliminary cytotoxicity screening is the essential first step in characterizing its therapeutic potential.
Foundational Principles of In Vitro Cytotoxicity Screening
In vitro cytotoxicity assays are fundamental tools used to assess the ability of a compound to cause cell damage or death.[10] A comprehensive screening strategy does not rely on a single endpoint but rather interrogates multiple cellular health indicators to build a more complete picture of the compound's effect. The primary endpoints evaluated in this guide are:
-
Metabolic Activity: Measures the enzymatic activity of viable cells, often reflecting mitochondrial function. A reduction in metabolic activity is a common indicator of cytotoxicity or cytostatic effects.
-
Membrane Integrity: Assesses the physical integrity of the plasma membrane. The loss of membrane integrity is a hallmark of late-stage apoptosis and necrosis (uncontrolled cell death).[11]
-
Apoptosis Induction: Determines if the compound induces programmed cell death, a controlled and desirable mechanism for anticancer agents. This is distinguished from necrosis, which can provoke an inflammatory response.[10][12]
Experimental Design: A Multi-Assay, Tiered Approach
A robust screening cascade is essential for efficiently identifying promising compounds. We propose a tiered workflow that begins with a broad assessment of cell viability and progresses to more specific, mechanistic assays for compounds that demonstrate initial activity.
Rationale for Cell Line Selection
The choice of cell lines is a critical decision that dictates the relevance of the screening results.[13] The ideal panel for preliminary screening should include:
-
Multiple Cancer Cell Lines: To assess the breadth of activity, it is advisable to use cell lines from different tumor origins (e.g., breast, lung, colon). Commonly used and well-characterized lines include:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
-
MDA-MB-231: An aggressive, triple-negative human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
-
A Non-Cancerous Control Cell Line: To evaluate tumor selectivity, a non-malignant cell line should be included. A significant difference in the potency against cancer cells versus normal cells (a high therapeutic index) is a highly desirable characteristic.
-
MRC-5: A human fetal lung fibroblast cell line, often used as a normal control.[14]
-
The Tiered Screening Strategy Workflow
This workflow ensures that resources are focused on the most promising activities. A compound must meet a predefined activity threshold (e.g., IC50 < 10 µM) in the primary screen to advance to secondary and mechanistic assays.
Caption: Tiered workflow for preliminary cytotoxicity screening.
Core Methodologies & Protocols
The following protocols are standardized methodologies. It is crucial to include appropriate controls in every experiment: a vehicle control (e.g., DMSO), an untreated control, and a positive control (a known cytotoxic drug like Doxorubicin).
Primary Screening: Metabolic Activity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is proportional to the number of metabolically active cells.[17]
Caption: Principle of the MTT colorimetric assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂ in the dark.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[15] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
Secondary Screening: Membrane Integrity Assessment (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a key feature of cytotoxicity.[18][19] The LDH assay quantifies this released enzyme by measuring its ability to catalyze a reaction that results in a colored formazan product, which is directly proportional to the number of damaged cells.[19][20]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1 & 2). It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.
-
Enzymatic Reaction: Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Mechanistic Insight: Apoptosis vs. Necrosis (Annexin V/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[12]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as late apoptotic and necrotic cells.
Caption: Four-quadrant plot for Annexin V/PI flow cytometry analysis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around its IC50 value for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
Data Analysis and Interpretation
Calculating IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. For the MTT assay, it is calculated as follows:
-
Calculate the percentage of cell viability for each compound concentration: % Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank)] x 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison of the compound's potency across different cell lines and to assess its selectivity.
Table 1: Preliminary Cytotoxicity Profile of this compound
| Cell Line | Tumor Type | IC50 (µM) after 48h | Selectivity Index (SI)* |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Calculate Value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert Value] | [Calculate Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Calculate Value] |
| MRC-5 | Normal Lung Fibroblast | [Insert Value] | N/A |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater tumor selectivity.
Interpreting Multi-Assay Data
By combining the results from all three assays, a preliminary mechanistic hypothesis can be formed:
-
High MTT inhibition, Low LDH release, High Annexin V+/PI- population: Suggests the compound is cytostatic or induces apoptosis without significant membrane disruption.
-
High MTT inhibition, High LDH release, High Annexin V+/PI+ population: Suggests the compound induces late-stage apoptosis or necrosis.
-
High MTT inhibition, Low LDH release, Low Annexin V staining: May indicate a direct interference with mitochondrial enzymes rather than cell death, requiring further investigation.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for the preliminary in vitro cytotoxicity screening of this compound. By progressing from broad metabolic assessment to specific mechanistic assays, this workflow provides a robust foundation for evaluating the compound's anticancer potential.
Positive results from this initial screening—specifically, potent activity against cancer cell lines (low µM IC50) and a favorable selectivity index—would justify advancing the compound to the next stages of preclinical development. Future work would include screening against a broader panel of cancer cell lines, investigating specific molecular targets through techniques like Western blotting for key apoptotic and cell cycle proteins, and ultimately, evaluation in in vivo animal models to assess efficacy and safety.
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- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
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- 20. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Methodological & Application
Application Note & Protocols: A Comprehensive Guide to the In Vitro Assay Development for (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Abstract
This document provides a detailed framework for the in vitro pharmacological characterization of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, a novel compound featuring structural motifs common to histamine receptor ligands. Given its imidazole and piperidine moieties, a primary hypothesis is its interaction with G-protein coupled receptors (GPCRs), particularly the histamine H3 receptor (H3R), a key therapeutic target in the central nervous system.[1] We present a strategic, multi-assay approach designed to build a comprehensive pharmacological profile, moving from initial binding affinity to functional validation. This guide details the principles, step-by-step protocols, and data analysis for three essential in vitro assays: a radioligand binding assay to determine affinity (Ki), a [³⁵S]GTPγS binding assay to assess G-protein activation, and a cAMP functional assay to measure downstream signaling.[2][3] The protocols are designed to be self-validating, incorporating critical quality control steps and explaining the scientific rationale behind experimental choices, thereby ensuring robust and reproducible data for drug discovery and development professionals.
Scientific Background & Rationale
The histamine H3 receptor is a Gi/o-coupled GPCR that acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine and dopamine. This regulatory role makes H3R antagonists and inverse agonists promising candidates for treating neurological conditions such as narcolepsy, Alzheimer's disease, and ADHD.[4] The molecular structure of this compound suggests a potential interaction with this receptor.
To thoroughly characterize this interaction, a tiered assay cascade is essential. This approach systematically evaluates the compound's properties:
-
Receptor Binding Affinity (Kᵢ): Does the compound bind to the target receptor? A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[5]
-
Proximal Functional Activity (EC₅₀/IC₅₀): If it binds, does it modulate receptor function? The [³⁵S]GTPγS binding assay measures the direct consequence of receptor activation—the exchange of GDP for GTP on the Gα subunit—providing a clear distinction between agonists, antagonists, and inverse agonists.[2][6]
-
Downstream Functional Activity (EC₅₀/IC₅₀): Does the modulation of G-protein activity translate to a downstream cellular response? For Gi-coupled receptors like H3R, activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A cAMP assay validates the compound's functional effect on this key second messenger pathway.[7]
Histamine H3 Receptor Signaling Pathway
The H3 receptor, upon agonist stimulation, couples to inhibitory G-proteins (Gαi/o). This activation catalyzes the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gα-GTP and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in the intracellular concentration of the second messenger cAMP.[7] An antagonist will block this effect, while an inverse agonist will inhibit the receptor's basal, ligand-independent activity.
Caption: Workflow for the H3R competitive radioligand binding assay.
Materials
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), specific activity ~80 Ci/mmol.
-
Non-specific Ligand: Histamine (10 µM final concentration).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well filter plates (GF/C), vacuum manifold, liquid scintillation counter.
Step-by-Step Protocol
-
Test Compound Preparation: Prepare a serial dilution series of the test compound in assay buffer, typically from 100 µM to 0.1 nM. Also prepare vehicle controls.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Histamine.
-
Test Compound: Add 50 µL of each test compound dilution.
-
-
Radioligand Addition: Add 50 µL of [³H]-NAMH diluted in assay buffer to all wells. The final concentration should be at or near its K𝘥 value (e.g., 1 nM).
-
Scientist's Note: Using the radioligand at its K𝘥 concentration provides an optimal balance between signal window and sensitivity in competition assays.[8]
-
-
Receptor Addition & Incubation: Add 100 µL of H3R membrane preparation (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction. Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Rationale: Incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium.[3]
-
-
Termination and Filtration: Terminate the assay by rapidly filtering the contents of the plate through the GF/C filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis & Expected Results
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])
-
Determine IC₅₀ and Kᵢ: Plot % Inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K𝘥)) where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant. [9]
Parameter Hypothetical Value Description IC₅₀ 15 nM Concentration of test compound that inhibits 50% of specific radioligand binding. Kᵢ 7.5 nM Inhibitory constant; a measure of the compound's binding affinity for the receptor. | Hill Slope | ~1.0 | Indicates a competitive binding interaction at a single site. |
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
This assay measures the functional activity of the test compound by quantifying its effect on agonist-stimulated G-protein activation. It is a direct measure of receptor-G protein coupling. [10][11]
Workflow Overview
Caption: Workflow for the H3R [³⁵S]GTPγS binding functional assay.
Materials
-
Receptor Source: H3R-expressing cell membranes.
-
Radioligand: [³⁵S]GTPγS, specific activity >1000 Ci/mmol.
-
Agonist: Histamine.
-
Guanine Nucleotide: Guanosine diphosphate (GDP).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Equipment: 96-well filter plates (GF/B), vacuum manifold, liquid scintillation counter.
Step-by-Step Protocol
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a stock of Histamine agonist at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Assay Plate Setup: To each well, add the following in order:
-
25 µL of Assay Buffer (for basal activity), Histamine (for stimulated activity), or Test Compound dilutions.
-
25 µL of H3R membranes (10-20 µg protein/well) containing GDP (10 µM final concentration).
-
Scientist's Note: GDP is included to maintain the G-protein in its inactive state prior to stimulation, thereby reducing basal signal and improving the assay window.[2]
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (0.1-0.5 nM final concentration) to all wells to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through a GF/B filter plate using a vacuum manifold.
-
Washing & Counting: Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Dry the plate and measure radioactivity via scintillation counting.
Data Analysis & Expected Results
-
Calculate Percent Inhibition of Agonist Response: % Inhibition = 100 * (1 - [(CPMSample - CPMBasal) / (CPMStimulated - CPMBasal)])
-
Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound and fit to a four-parameter logistic equation to determine the IC₅₀ value.
| Assay Mode | Parameter | Hypothetical Value | Description |
| Antagonist Mode | IC₅₀ | 35 nM | Concentration of the compound that inhibits 50% of the histamine-stimulated response. |
| Inverse Agonist Mode | IC₅₀ | 50 nM | Concentration of the compound that inhibits 50% of the receptor's basal (ligand-independent) activity. |
Protocol 3: cAMP Functional Assay
This assay quantifies the compound's effect on the downstream signaling pathway by measuring intracellular cAMP levels. For a Gi-coupled receptor like H3R, an antagonist will block the agonist-induced decrease in cAMP. [7][12]
Materials
-
Cell Line: HEK293 cells stably expressing the human H3R.
-
Agonist: Histamine.
-
Stimulant: Forskolin.
-
Rationale: Forskolin directly activates adenylyl cyclase, increasing intracellular cAMP to a high, measurable level. The inhibitory effect of a Gi-coupled agonist can then be detected as a decrease from this stimulated level.[7]
-
-
Test Compound: this compound.
-
Assay Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Cell Culture Reagents: DMEM, FBS, antibiotics, etc.
Step-by-Step Protocol
-
Cell Plating: Seed H3R-expressing cells into a 96-well or 384-well plate and grow to ~90% confluency.
-
Cell Starvation: The day of the assay, replace the growth medium with serum-free medium and incubate for 1-2 hours.
-
Compound Addition: Add the test compound (at various concentrations) or vehicle to the wells. Incubate for 15-30 minutes at 37°C.
-
Agonist and Forskolin Addition: Add a mixture of Histamine (at its EC₈₀ concentration) and Forskolin (e.g., 1-10 µM) to the wells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. [13]
Data Analysis & Expected Results
-
Calculate cAMP Concentration: Generate a standard curve using cAMP standards provided in the kit. Convert raw assay signals (e.g., HTRF ratio) to cAMP concentrations (nM).
-
Determine IC₅₀: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the IC₅₀, which represents the concentration at which the compound reverses 50% of the agonist's inhibitory effect.
| Parameter | Hypothetical Value | Description |
| IC₅₀ | 45 nM | Concentration of the antagonist needed to restore cAMP levels to 50% of the maximal forskolin-stimulated level in the presence of an agonist. |
Assay Validation & Quality Control
To ensure the reliability and reproducibility of the data, all assays must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). [14][15][16]
| Validation Parameter | Radioligand Binding | [³⁵S]GTPγS Binding | cAMP Assay |
|---|---|---|---|
| Specificity | Confirmed by displacement with known selective ligands. | Confirmed using receptor-null cells or selective antagonists. | Confirmed using receptor-null cells or selective antagonists. |
| Precision (Intra- & Inter-assay) | %CV < 15% | %CV < 20% | %CV < 20% |
| Accuracy | Determined by spike and recovery if applicable. | Z'-factor > 0.5 | Z'-factor > 0.5 |
| Linearity & Range | N/A for endpoint; critical for protein quantification. | Signal linearity with respect to membrane concentration. | Linear range of the cAMP standard curve. |
Conclusion
This application note provides a robust, integrated suite of in vitro assays for the comprehensive pharmacological profiling of this compound. By systematically determining the compound's binding affinity (Kᵢ) with radioligand binding assays and confirming its functional activity and potency (IC₅₀) through both proximal ([³⁵S]GTPγS) and distal (cAMP) signaling assays, researchers can confidently establish its mechanism of action at the histamine H3 receptor. This tiered approach, grounded in established scientific principles and rigorous validation, is fundamental for advancing promising compounds through the drug discovery pipeline.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [14][15][16]2. Zaldivar-Diez, J., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [12]3. BenchChem. (2025). Application Notes and Protocols for In Vitro Characterization of Histamine H3 Receptor Antagonists. BenchChem. 4. Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [17]5. Sittampalam, G.S., et al. (Eds.). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. National Center for Biotechnology Information. [7]6. FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [15]7. FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [16]8. ICH. Quality Guidelines. International Council for Harmonisation. [18]9. Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [19]10. Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [13]11. BenchChem. (2025). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem. 12. Sittampalam, G.S., et al. (Eds.). (2012). GTPγS Binding Assays. Assay Guidance Manual. National Center for Biotechnology Information. [2]13. Kumari, P. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [20]14. Creative Bioarray. GTPγS Binding Assay. Creative Bioarray. [6]15. Bertini, S., et al. (2008). In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology. [1]16. Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [3]17. Ward, R. J., et al. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. [10]18. Traynor, J. R., & Collins, S. L. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. [11]19. Yoshikawa, T., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of Pharmacology and Experimental Therapeutics. [4]20. Schlicker, E., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology. [9]21. BenchChem. (2025). Unveiling Betahistine's Antagonistic Dance with the Histamine H3 Receptor: An In Vitro Comparative Guide. BenchChem. 22. Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. [21]23. Cowart, M. D., et al. (2008). In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. British Journal of Pharmacology. [22]24. InfinixBio. (2023). How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio. [23]25. Lefkowitz, R. J., & Insel, P. A. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling. The Journal of Clinical Investigation. [24]26. Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [5]27. Thurmond, R. L. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology. [25]28. Sittampalam, G.S., et al. (Eds.). (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information. [8]29. Thurmond, R. L. (2017). Clinical Development of Histamine H4 Receptor Antagonists. Handbook of Experimental Pharmacology. [26]30. Ofni Systems. Assay Validation Guidelines. Ofni Systems.
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Application Notes and Protocols for the Cellular Investigation of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Rationale for Investigation
The heterocyclic scaffolds of imidazole and piperidine are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] The imidazole ring, an aromatic heterocycle with two nitrogen atoms, is a key component in various natural and synthetic molecules, including kinase inhibitors and anti-inflammatory agents.[3][4] Its ability to form hydrogen bonds and coordinate with metallic ions makes it a versatile pharmacophore for enzyme and receptor targeting.[2] Similarly, the piperidine ring is prevalent in a wide range of pharmaceuticals, where it often enhances metabolic stability, modulates solubility, and improves pharmacokinetic properties.[5][6]
The compound (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol combines these two key moieties. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural components suggest a strong potential for biological activity. Numerous studies have demonstrated that compounds incorporating both imidazole and piperidine or piperazine rings exhibit potent inhibitory effects on various protein kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR), which are often dysregulated in cancer.[7][8][9] Additionally, related structures have been explored as modulators of inflammatory pathways, including the NLRP3 inflammasome.[10][11][12]
Given this background, this compound is a compelling candidate for investigation as a modulator of cellular signaling pathways, particularly those involved in cell proliferation and survival. These application notes provide a comprehensive guide for researchers to handle, prepare, and investigate the cellular effects of this compound, with a hypothetical focus on its potential as a kinase inhibitor in cancer cell lines. The protocols herein are designed to be self-validating, starting from basic cytotoxicity assessment to more detailed mechanistic studies using Western blotting.
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉N₃O | [PubChem] |
| Molecular Weight | 209.29 g/mol | [PubChem] |
| Appearance | Solid (predicted) | - |
| Storage | Store at -20°C, protect from light and moisture | [General Small Molecule Handling Guidelines] |
Note: Specific experimental data for solubility should be determined empirically. For initial experiments, Dimethyl Sulfoxide (DMSO) is recommended as a solvent.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Accurate and consistent preparation of the compound is critical for reproducible results. The following protocol outlines the preparation of a high-concentration stock solution in DMSO and subsequent dilution for cell culture applications.
Safety Precautions:
-
Handle the compound in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. The hydrochloride salt of a related compound is listed as a skin and eye irritant.[13][14]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Vortex mixer
Methodology:
Part A: Preparation of a 10 mM Primary Stock Solution in DMSO
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using its molecular weight (209.29 g/mol ). For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 209.29 g/mol * (1000 mg / 1 g) = 2.09 mg
-
-
Weighing: Carefully weigh out 2.09 mg of this compound and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.[15]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Part B: Preparation of Working Solutions in Cell Culture Medium
-
Pre-warming: Pre-warm the appropriate complete cell culture medium (supplemented with serum, e.g., 10% FBS) to 37°C.
-
Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution into the pre-warmed medium to achieve the desired final concentrations for your experiment (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Important: To avoid precipitation, add the DMSO stock to the medium and mix immediately. Do not add medium to the concentrated DMSO stock.[16]
-
The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[17]
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound.
Caption: Workflow for stock and working solution preparation.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of the compound on cell viability and proliferation, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma or MCF-7 human breast adenocarcinoma)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of working solutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound working solutions or vehicle control to the appropriate wells. This will result in a final volume of 200 µL per well.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Caption: MTT assay workflow for cytotoxicity assessment.
Protocol 3: Analysis of a Hypothetical Kinase Signaling Pathway by Western Blotting
Based on the structural similarity of the compound to known kinase inhibitors, this protocol aims to determine if this compound affects a key cell survival pathway, such as the PI3K/Akt/mTOR pathway.[4]
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[18]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total Akt and a loading control like GAPDH to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
-
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Trustworthiness and Self-Validation
The experimental plan is designed to be internally consistent and self-validating. The MTT assay provides a quantitative measure of the compound's overall effect on cell viability, establishing a relevant concentration range for further studies. The Western blot analysis then delves into a potential mechanism. By probing for both the phosphorylated (active) and total forms of a target protein (e.g., Akt), along with a stable loading control (e.g., GAPDH), the results can be reliably normalized, ensuring that any observed decrease in phosphorylation is a specific effect of the compound and not merely a consequence of general cytotoxicity.[20] This multi-faceted approach provides a robust preliminary assessment of the compound's cellular activity.
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Application Notes and Protocols: Evaluating the Efficacy of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol in Preclinical Animal Models
Introduction
(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, hereafter referred to as "Compound X," is a novel small molecule with significant therapeutic potential for neurological and psychiatric disorders. Its chemical structure, featuring a methyl-imidazole and a piperidine moiety, is characteristic of ligands targeting the histamine H3 receptor (H3R).[1][2] H3Rs are predominantly expressed in the central nervous system (CNS) where they act as presynaptic autoreceptors on histaminergic neurons and as heteroreceptors on non-histaminergic neurons.[3] They function to inhibit the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of Compound X. We hypothesize that Compound X functions as an H3R antagonist/inverse agonist. The following protocols are designed to rigorously test this hypothesis in validated animal models of cognitive impairment and disordered wakefulness.
Hypothesized Mechanism of Action
Compound X, by acting as an H3R antagonist, is expected to block the inhibitory tone exerted by the H3R on various neuronal populations. This leads to an increased release of pro-cognitive neurotransmitters in key brain regions like the hippocampus and prefrontal cortex, thereby ameliorating cognitive deficits. In wake-promoting circuits, this action enhances neuronal activity, counteracting hypersomnia.
PART 1: ANIMAL MODEL SELECTION & RATIONALE
The selection of appropriate animal models is critical for predicting clinical efficacy.[8][9] The models proposed herein are chosen to assess the two primary therapeutic hypotheses for Compound X: cognitive enhancement and wakefulness promotion.
Models for Cognitive Efficacy
Cognitive impairment is a feature of many CNS disorders.[8][10] We propose using pharmacological and disease-relevant models to assess the pro-cognitive potential of Compound X.
A. Scopolamine-Induced Amnesia Model (Acute Pharmacological Model)
-
Species: Rat or Mouse
-
Rationale: Scopolamine, a muscarinic acetylcholine receptor antagonist, induces a transient and reversible cognitive deficit, primarily affecting learning and memory.[11][12][13] This model is highly valuable for rapidly screening compounds that enhance cholinergic neurotransmission.[11] Since H3R antagonists are known to increase acetylcholine release, this model provides a direct test of Compound X's primary mechanism of action.[4] Its high throughput and robust effects make it an ideal initial screen.[11]
B. Aged Rodent Model (Naturalistic Model of Age-Related Decline)
-
Species: Rat or Mouse (e.g., 18-24 months old)
-
Rationale: Normal aging in rodents is associated with a natural decline in cognitive function, which can be considered a model of mild cognitive impairment (MCI).[14] This model offers high face validity for age-associated memory impairment. It allows for the evaluation of Compound X's efficacy in a nervous system that has undergone natural, age-related changes, providing insights into its potential for treating MCI or early-stage dementia.[14]
Model for Wake-Promoting Efficacy
Disorders of excessive sleepiness, such as narcolepsy, represent another key therapeutic area for H3R antagonists.[3]
A. Modafinil-Comparator Model in Healthy Animals (Pharmacological Benchmark Model)
-
Species: Mouse
-
Rationale: Before proceeding to disease models, it is crucial to characterize the wake-promoting potential of Compound X in healthy, nocturnal animals during their normal sleep period (the light phase). Modafinil is a standard-of-care wake-promoting agent and serves as an ideal positive control.[15][16][17] This model uses electroencephalography (EEG) and electromyography (EMG) to provide a quantitative, gold-standard assessment of time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[15][18]
PART 2: EXPERIMENTAL PROTOCOLS & METHODOLOGIES
Scientific integrity requires detailed, reproducible protocols. The following sections provide step-by-step methodologies for key experiments. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
General Procedures
-
Animal Husbandry: Animals should be housed under a standard 12:12 hour light/dark cycle with ad libitum access to food and water. Acclimate animals to the testing room for at least 60 minutes before any behavioral procedure.[19]
-
Compound Formulation: Formulate Compound X in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The choice of vehicle should be based on solubility and stability studies and must be shown to have no effect on its own. Administer via an appropriate route (e.g., intraperitoneal (IP), oral gavage (PO)). Dose selection should be informed by preliminary pharmacokinetic and receptor occupancy studies.
Protocols for Cognitive Models
A. Scopolamine-Induced Amnesia: Novel Object Recognition (NOR) Task
The NOR task leverages the innate tendency of rodents to explore novel objects more than familiar ones.[20][21] It is a test of recognition memory that is highly sensitive to hippocampal and cortical function.
Experimental Workflow: Scopolamine-Induced Amnesia with NOR
Caption: Workflow for the Novel Object Recognition task in the scopolamine model.
Step-by-Step Protocol:
-
Habituation (Day 1): Place each animal into the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes to allow for acclimation.[21]
-
Dosing (Day 2): Administer Compound X (e.g., 1, 3, 10 mg/kg, IP) or vehicle 60 minutes prior to the training trial. Administer scopolamine (e.g., 1 mg/kg, IP) or saline 30 minutes prior to the training trial.[22]
-
Training (T1): Place two identical objects in opposite corners of the arena. Place the animal in the center of the arena, facing away from the objects, and allow it to explore for 10 minutes.[19] Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
Testing (T2): 24 hours after T1, return the animal to the arena. Replace one of the familiar objects with a novel object.[19] Allow the animal to explore for 10 minutes. Record the time spent exploring the familiar (F) and novel (N) objects.
-
Data Analysis: Calculate the Discrimination Index (DI) as: DI = (Time_N - Time_F) / (Time_N + Time_F). A positive DI indicates successful memory, while a DI near zero indicates amnesia. Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare Compound X groups to the scopolamine-vehicle group.
B. Aged Rodents: Morris Water Maze (MWM)
The MWM is a classic test of hippocampus-dependent spatial learning and memory.[23][24][25] Animals must learn the location of a hidden escape platform using distal visual cues in the room.
Step-by-Step Protocol:
-
Apparatus: A large circular pool (120-150 cm diameter) filled with water made opaque with non-toxic paint.[26] A small escape platform (10 cm diameter) is submerged 1 cm below the water surface. The room should have various prominent, high-contrast visual cues on the walls.[25]
-
Cued Training (Optional, Day 1): To screen for visual or motor deficits, conduct trials with a visible platform. The platform location is changed for each trial. Animals unable to perform this task should be excluded.
-
Acquisition Training (Days 2-6): Conduct 4 trials per day for 5 consecutive days. The hidden platform remains in the same location (e.g., center of the NW quadrant). The starting position is varied for each trial (N, S, E, W).[26] Each trial lasts until the animal finds the platform or for a maximum of 60-90 seconds.[23] If the animal fails to find the platform, gently guide it there. Allow the animal to remain on the platform for 15-30 seconds.[23] Record the escape latency (time to find the platform) for each trial.
-
Probe Trial (Day 7): Remove the platform from the pool. Allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was located) versus the other quadrants.
-
Data Analysis: For acquisition, analyze escape latencies using a two-way repeated-measures ANOVA. For the probe trial, use a one-way ANOVA to compare the time spent in the target quadrant across treatment groups.
Protocol for Wake-Promoting Model
A. EEG/EMG Recording in Freely Moving Mice
This technique provides a direct physiological measure of sleep-wake states.[18][27]
Step-by-Step Protocol:
-
Surgical Implantation: Anesthetize mice and secure them in a stereotaxic frame. Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.[28] Implant flexible wire electrodes into the nuchal (neck) muscles for EMG recording.[18][28] Secure the electrode assembly to the skull with dental cement. Allow at least one week for recovery.
-
Habituation and Baseline Recording: Connect the animal to the recording tether in its home cage and allow at least 48 hours for habituation. Record baseline EEG/EMG data for 24-48 hours.[18]
-
Dosing and Test Recording: On the test day, dose the animals at the beginning of the light phase (their normal sleep period). Administer Compound X (e.g., 10, 30, 100 mg/kg, PO), Modafinil (e.g., 100 mg/kg, PO) as a positive control, or Vehicle. Record EEG/EMG continuously for the next 12-24 hours.
-
Data Scoring and Analysis: The recorded signals are segmented into epochs (e.g., 10 seconds). Each epoch is scored as Wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.[29]
-
Wake: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; EMG atonia (lowest amplitude). Analyze the total time spent in each state, the number of state transitions, and sleep latency (time to first NREM epoch) using a one-way ANOVA.
-
Endpoint Analyses: Target Engagement & Neurochemistry
To link behavioral effects to the underlying mechanism, post-mortem tissue analysis is essential.
A. Brain Neurotransmitter Analysis via HPLC-ECD
This protocol quantifies levels of key monoamine neurotransmitters and their metabolites in specific brain regions.[30][31]
Step-by-Step Protocol:
-
Sample Preparation: Homogenize the tissue samples in an appropriate buffer (e.g., 0.1 M perchloric acid).[30] Centrifuge to pellet proteins and collect the supernatant.
-
HPLC-ECD Analysis: Inject the supernatant into an HPLC system equipped with a reverse-phase column and an electrochemical detector.[32][33] The mobile phase composition and detector potential are optimized to separate and quantify neurotransmitters (e.g., dopamine, serotonin) and their metabolites (e.g., DOPAC, HVA, 5-HIAA).[34]
-
Data Quantification: Calculate neurotransmitter concentrations by comparing peak areas from the samples to those from a standard curve of known concentrations.
PART 3: DATA PRESENTATION & INTERPRETATION
Table 1: Representative Experimental Design for NOR Study
| Group | N | Pre-treatment (-60 min) | Amnesic Agent (-30 min) | Expected Outcome (DI) | Interpretation |
| 1 | 12 | Vehicle | Saline | > 0.2 | Normal Memory |
| 2 | 12 | Vehicle | Scopolamine (1 mg/kg) | ~ 0 | Amnesia Induced |
| 3 | 12 | Cmpd X (1 mg/kg) | Scopolamine (1 mg/kg) | Dose-dependent | Efficacy of Compound X |
| 4 | 12 | Cmpd X (3 mg/kg) | Scopolamine (1 mg/kg) | increase in DI | at reversing deficit |
| 5 | 12 | Cmpd X (10 mg/kg) | Scopolamine (1 mg/kg) | vs. Group 2 |
Table 2: Key Parameters for EEG/EMG Wake-Promotion Study
| Parameter | Definition | Expected Effect of Compound X |
| Total Wake Time | Cumulative time spent in the wake state over a defined period (e.g., 4 hours post-dose). | Increase |
| Total NREM Time | Cumulative time spent in NREM sleep. | Decrease |
| Sleep Latency | Time from dosing to the first consolidated epoch of NREM sleep. | Increase |
| Wake Bout Duration | Average length of continuous periods of wakefulness. | Increase |
| EEG Power Spectrum | Quantitative analysis of EEG frequency bands (e.g., delta, theta, gamma). | Potential changes in specific bands |
Mechanistic Signaling Pathway
Caption: Hypothesized signaling pathway for Compound X at the H3 receptor.
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High-Throughput Screening of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol Derivatives for Novel Therapeutic Discovery
An Application Note and Protocol from a Senior Application Scientist
Introduction: The Therapeutic Potential of Imidazole-Piperidine Scaffolds
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The imidazole ring system is a cornerstone of this concept, found in numerous FDA-approved drugs and demonstrating a vast array of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] Its unique electronic characteristics and ability to participate in various molecular interactions, such as hydrogen bonding and metal coordination, make it a versatile building block for new drug design.[1][2]
Similarly, the piperidine scaffold is highly prevalent in clinically approved drugs, enhancing druggability by improving metabolic stability and pharmacokinetic properties.[4] The fusion of these two privileged structures into the (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol core creates a compelling chemical starting point for therapeutic discovery. The specific substitutions on this core scaffold can be systematically varied to generate a diverse chemical library, ripe for exploration against critical disease targets.
This document provides a comprehensive, field-proven framework for conducting a high-throughput screening (HTS) campaign on a library of this compound derivatives. We will detail a robust workflow from target selection and assay development through to data analysis and hit validation, using the identification of novel G-Protein Coupled Receptor (GPCR) modulators as a practical example.
Part 1: Target Selection and Assay Development Strategy
The success of any HTS campaign is fundamentally dependent on the selection of a relevant biological target and the development of a robust, miniaturized assay.[5][6]
Rationale for Target Selection: G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest and most diverse family of cell membrane receptors, making them a primary target for drug discovery; in fact, over 30% of all FDA-approved drugs act on GPCRs.[7] They are integral to countless physiological processes and their dysregulation is implicated in a wide range of diseases.[8] The structural motifs within our imidazole-piperidine library are well-suited for interaction with the transmembrane binding pockets typical of GPCRs. For this protocol, we will focus on a hypothetical orphan GPCR, "GPCR-X," implicated in an inflammatory pathway, with the goal of identifying novel antagonists.
Assay Principle: Cell-Based Calcium Mobilization
Many GPCRs, particularly those coupled to Gαq proteins, signal through the activation of phospholipase C, which leads to an increase in intracellular calcium ([Ca²⁺]i).[9][10] This provides a direct and robust readout of receptor activation. We will develop a fluorescent, cell-based calcium mobilization assay, which is highly amenable to automation and HTS.
Causality: A cell-based assay is chosen over a biochemical one (e.g., radioligand binding) for the primary screen because it provides more biologically relevant data.[9] It measures a functional downstream response, simultaneously confirming compound activity and cell permeability, thereby reducing the rate of false positives that are active in vitro but not in a cellular context.
Assay Development Protocol
Objective: To develop and validate a 384-well plate-based calcium mobilization assay for GPCR-X suitable for HTS.
Materials:
-
HEK293 cell line stably expressing GPCR-X.
-
Fluo-8 AM calcium indicator dye.
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Known agonist for GPCR-X (for positive control).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
384-well, black-walled, clear-bottom microplates.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-GPCR-X cells to ~80% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well) using an automated dispenser.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a 2X Fluo-8 working solution containing Probenecid in assay buffer.
-
Remove cell culture medium from the plate.
-
Add 20 µL of the Fluo-8 working solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay Validation (Z'-Factor Determination):
-
To ensure the assay is robust for HTS, the Z'-factor must be calculated.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Designate columns for controls:
-
Negative Control (Max Signal): Add 20 µL of assay buffer containing the known GPCR-X agonist at its EC₁₀₀ concentration.
-
Positive Control (Min Signal): Add 20 µL of assay buffer containing a known antagonist or simply buffer with no agonist.
-
-
Read the plate on a fluorescence imaging plate reader (e.g., FLIPR, FDSS). Measure the baseline fluorescence for 10 seconds, then add the control compounds and continue reading for an additional 120 seconds to capture the peak calcium flux.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ is the standard deviation and μ is the mean of the controls).
-
Part 2: The High-Throughput Screening Workflow
The HTS process integrates automation, miniaturization, and robotics to screen thousands of compounds efficiently.[12][13]
Library Preparation and Plating
-
Library Thawing & Dilution: The library of this compound derivatives, stored at -20°C in DMSO, is thawed.
-
Intermediate Plate Creation: A robotic liquid handler creates an intermediate plate by diluting the library stock (e.g., 10 mM) to an intermediate concentration (e.g., 100 µM) in DMSO.
-
Assay Plate Stamping: An acoustic liquid handler (e.g., Echo) or pin tool transfers nanoliter volumes of the compounds from the intermediate plate to the final 384-well assay plates. The final screening concentration is typically 10 µM.
-
Control Allocation: Designated wells on each plate are reserved for positive (e.g., known antagonist) and negative (DMSO vehicle) controls for data normalization purposes.
Automated Screening Protocol
The following diagram illustrates the automated workflow.
Caption: Automated HTS workflow for GPCR-X antagonist screening.
Part 3: Data Analysis, Hit Identification, and Validation
Raw HTS data requires rigorous statistical analysis to confidently identify true "hits" while minimizing false positives.[14]
Data Normalization and Hit Selection
-
Normalization: The raw fluorescence signal from each well is normalized based on the on-plate controls. The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))
-
Hit Criteria: A primary hit is defined as a compound that meets a predefined activity threshold. A common starting point is ≥50% inhibition or a Z-score ≤ -3 (three standard deviations below the mean of the sample population).
The Hit Validation Cascade
A single active result is insufficient. A multi-step validation process is crucial to eliminate artifacts and confirm genuine activity.[15][16] This process acts as a funnel, progressively increasing confidence in the selected hits.
Caption: The hit validation funnel, from primary screen to validated leads.
Step-by-Step Validation Protocol
-
Hit Confirmation: Primary hits are re-ordered or pulled from stock and re-tested in triplicate at the same concentration to confirm activity and rule out experimental error.
-
Dose-Response and Potency (IC₅₀) Determination: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value). This is a critical step for ranking compounds and establishing an initial structure-activity relationship (SAR).[13]
-
Orthogonal Assay: To ensure the observed activity is not an artifact of the primary assay technology (e.g., fluorescence interference), hits are validated in an orthogonal assay. For our GPCR-X target, a cAMP assay would be an excellent choice, as it measures a different downstream signaling event.[17]
-
Initial SAR and PAINS Analysis: The chemical structures of validated hits are analyzed. Compounds are clustered by structural similarity to identify potential SAR trends.[15] Simultaneously, structures are computationally filtered to flag potential Pan-Assay Interference Compounds (PAINS), which are known to cause non-specific activity in many HTS assays and should be deprioritized.[18]
Example Hit Validation Data
The table below presents hypothetical data for a selection of validated hits from the this compound library.
| Compound ID | Primary Screen (% Inhibition) | Confirmed (% Inhibition, n=3) | IC₅₀ (µM) | Orthogonal Assay (cAMP) | Notes |
| DERIV-001 | 65.2 | 68.1 ± 3.5 | 1.2 | Active | Promising Hit |
| DERIV-002 | 58.9 | 61.5 ± 4.1 | 5.8 | Active | Moderate Potency |
| DERIV-003 | 72.1 | 75.3 ± 2.9 | 0.8 | Active | Potent Hit, High Priority |
| DERIV-004 | 85.4 | 15.6 ± 8.2 | > 50 | Inactive | Primary Screen False Positive |
| DERIV-005 | 61.0 | 63.2 ± 5.0 | 2.5 | Inactive | Assay Technology Artifact |
| DERIV-006 | 55.8 | 59.9 ± 3.8 | 8.1 | Active | Flagged as potential PAIN |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the high-throughput screening of this compound derivatives. By leveraging a robust, cell-based functional assay and a stringent, multi-step hit validation cascade, researchers can effectively navigate the complexities of HTS to identify high-quality, validated hits. This structured approach minimizes wasted resources on false positives and provides a solid foundation for subsequent hit-to-lead optimization campaigns. The imidazole-piperidine scaffold holds significant promise, and the methodologies described herein offer a clear path to unlocking its therapeutic potential.
References
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Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]
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Agilent. High-Throughput GPCR Assay Development. (2021-02-02). [Link]
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Sittampalam, G. S., et al. An Overview of High Throughput Screening at G Protein Coupled Receptors. (2005-08-06). [Link]
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Hauser, A. S., et al. Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]
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Reaction Biology. GPCR Assay Services. [Link]
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GEN - Genetic Engineering and Biotechnology News. Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024-11-07). [Link]
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Jones, C., et al. A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. (2017-12-12). [Link]
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AZoM. Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024-05-30). [Link]
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Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). [Link]
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Drug Discovery World. The High-Throughput Screening Transformation in Modern Drug Development. (2025-03-02). [Link]
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Sygnature Discovery. High Throughput Drug Screening. [Link]
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Götte, M., et al. Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]
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Zhang, J. H. Assay Validation in High Throughput Screening – from Concept to Application. Assay Development and High-Throughput Screening in Drug Discovery. (2015-06-03). [Link]
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BioAscent. Compound Screening | CRO Drug Discovery Services. [Link]
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Kumar, D., et al. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics. [Link]
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Kido, Y., et al. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening. [Link]
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Crevel, G., et al. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences. (2016). [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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Drug Discovery and Development. High-Throughput Screening for Kinase Inhibitors. (2008-05-12). [Link]
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Bawa, S., et al. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]
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Application Note & Protocols: Investigating the Anti-inflammatory Effects of Imidazole-Piperidine Scaffolds
An in-depth technical guide for researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Introduction and Rationale
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, creating a significant unmet medical need for novel, potent, and safe anti-inflammatory therapeutics.[1][2] The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[3][4] Its electron-rich nature and ability to form multiple non-covalent interactions allow it to bind effectively to a wide range of biological targets.[3][5] When fused or linked with a piperidine moiety, the resulting imidazole-piperidine scaffold offers a unique three-dimensional architecture, granting access to new chemical space and enabling the fine-tuning of pharmacological properties.
Recent studies have highlighted the potential of imidazole-piperidine derivatives as potent anti-inflammatory agents.[6][7][8] These compounds have been shown to modulate key inflammatory signaling pathways, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[6][9] This guide provides a comprehensive experimental framework for researchers to systematically evaluate the anti-inflammatory properties of novel imidazole-piperidine derivatives, from initial cellular screening to mechanism of action elucidation.
Pathophysiological Context: Key Inflammatory Signaling Pathways
The anti-inflammatory activity of many therapeutic agents, including imidazole derivatives, is often attributed to their ability to interfere with specific intracellular signaling cascades.[3][9] Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
-
The NF-κB Pathway: In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[10][11] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages, trigger a cascade that activates the IκB kinase (IKK) complex.[10][12] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB (commonly the p65/p50 dimer) to translocate into the nucleus, where it drives the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11] Several imidazole-based compounds have been found to suppress this pathway.[6][9]
-
The MAPK Pathways: This family of serine/threonine kinases (including p38, JNK, and ERK) translates extracellular signals into cellular responses.[13][14][15] The p38 MAPK pathway, in particular, is strongly activated by cellular stress and inflammatory stimuli like LPS.[16][17] Its activation is crucial for the transcriptional and post-transcriptional regulation of TNF-α, IL-1β, and COX-2.[16] The pyridinyl-imidazole scaffold is a classic structural motif for p38 MAPK inhibitors, suggesting that imidazole-piperidine derivatives may also target this critical node.[18][19][20]
Below is a diagram illustrating the convergence of these pathways in response to LPS stimulation.
Caption: LPS-induced NF-κB and p38 MAPK signaling pathways in macrophages.
Experimental Design and Workflow
A tiered approach is recommended for efficiently screening and characterizing imidazole-piperidine compounds. This workflow ensures that resources are focused on the most promising candidates and that data from one stage logically informs the next.
Caption: Tiered experimental workflow for screening anti-inflammatory compounds.
Detailed Protocols: In Vitro Cellular Assays
The murine macrophage cell line RAW 264.7 is a robust and widely accepted model for studying LPS-induced inflammation.[12][21][22]
4.1. General Cell Culture and Compound Preparation
-
Cell Line: RAW 264.7 Macrophages (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Stock Solution: Prepare a 10 mM stock solution of each imidazole-piperidine test compound in sterile DMSO. Store at -20°C. Subsequent dilutions should be made in culture medium to ensure the final DMSO concentration in the well is ≤ 0.1%.
4.2. Protocol 1: Cell Viability Assay (MTT)
Rationale: This assay is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.
-
Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 25, 50 µM). Include a "vehicle control" well (0.1% DMSO) and a "no cells" blank.
-
Incubate for 24 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. Compounds exhibiting >90% cell viability at a given concentration are considered non-toxic and suitable for subsequent assays.
-
4.3. Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Rationale: During inflammation, iNOS expression is upregulated in macrophages, leading to a large and sustained production of NO, a key inflammatory mediator.[22][23] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Materials: Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium Nitrite (NaNO₂) standard.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1 hour with non-toxic concentrations of the test compounds or vehicle (0.1% DMSO). Include a positive control like Dexamethasone (10 µM).
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the "vehicle" and "unstimulated" controls.
-
Incubate for 24 hours at 37°C.[23]
-
Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B, incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with NaNO₂.
-
4.4. Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Rationale: TNF-α, IL-6, and IL-1β are pivotal pro-inflammatory cytokines whose production is tightly controlled by the NF-κB and MAPK pathways.[12][23] Measuring their levels provides direct insight into the compound's ability to suppress the inflammatory response.
-
Materials: Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Set up the cell culture plate and treat with compounds and LPS as described in Protocol 2 (Steps 1-4).
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Perform the ELISA for each cytokine according to the manufacturer's specific protocol. This typically involves incubating the supernatant in antibody-coated plates, followed by washing steps and the addition of detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for potency.
Table 1: Anti-inflammatory Activity of Hypothetical Imidazole-Piperidine Derivatives
| Compound ID | Cytotoxicity (MTT) | NO Inhibition | TNF-α Inhibition | IL-6 Inhibition |
| EC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | |
| Lead-001 | > 50 | 0.86 | 1.87 | 2.15 |
| Lead-002 | > 50 | 5.21 | 8.90 | 10.5 |
| Analog-A | 12.5 | 10.3 | 15.4 | 18.2 |
| Dexamethasone | > 100 | 0.05 | 0.02 | 0.01 |
Data presented as mean values from n=3 independent experiments. IC₅₀ values were calculated using non-linear regression analysis. A lower IC₅₀ value indicates higher potency.
Protocols for Mechanism of Action (MoA) Elucidation
6.1. Protocol 4: Western Blot Analysis of NF-κB and p38 MAPK Pathways
Rationale: Western blotting allows for the direct visualization and semi-quantification of key proteins within the signaling cascades. By measuring the phosphorylated (active) forms of proteins like p65 and p38, one can directly assess if the compound inhibits the activation of these pathways.[6]
-
Materials: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-p-p38, anti-p38, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat cells with the test compound or vehicle for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-30 minutes for IκBα and p38 phosphorylation, 30-60 minutes for p65 phosphorylation).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Interpretation: A potent inhibitor will reduce the levels of the phosphorylated proteins (p-p65, p-IκBα, p-p38) compared to the LPS-stimulated control, without affecting the total protein levels. β-actin serves as a loading control.
-
In Vivo Model Considerations
While this guide focuses on in vitro protocols, promising compounds should ultimately be validated in animal models of inflammation.[2][24] These models help assess bioavailability, efficacy, and potential toxicity in a whole-organism context. Common models include:
-
Xylene- or Croton Oil-Induced Ear Edema: An acute model where a topical irritant is applied to a mouse's ear, and the anti-inflammatory effect is measured by the reduction in ear swelling.[6][25]
-
Carrageenan-Induced Paw Edema: A widely used acute model where carrageenan is injected into a rat's paw, causing localized inflammation. The reduction in paw volume after compound administration indicates efficacy.[25][26]
-
LPS-Induced Systemic Inflammation (Sepsis Model): A more severe model where systemic administration of LPS induces a "cytokine storm." Efficacy is measured by the reduction of serum cytokines and improved survival rates.[8][27]
References
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Kumar, S., et al. (2020). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link]
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Medina-Cruz, D., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Ramírez-Espinosa, J. J., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. [Link]
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Alghamdi, S. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug design, development and therapy, 15, 3185-3204. [Link]
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Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC molecular and cell biology, 24(1), 16. [Link]
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Kasinski, A. L., et al. (2008). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular pharmacology, 74(3), 654-63. [Link]
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Natarajan, S. R., & Doherty, J. B. (2005). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. Current topics in medicinal chemistry, 5(10), 987-1006. [Link]
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Chen, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]
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Kim, D. H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(6), 548-556. [Link]
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Fassihi, A., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 12(3), 331-8. [Link]
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Request PDF. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. [Link]
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Ghorab, M. M., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific reports, 14(1), 23385. [Link]
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Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Research Journal of Pharmacy and Technology. [Link]
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Weldon, A. J., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of clinical medicine, 2(4), 147-57. [Link]
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Suddek, G. M., et al. (2014). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PloS one, 9(5), e96312. [Link]
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Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). PMC. [Link]
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Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (2019). NIH. [Link]
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Zhang, C., et al. (2021). MAPK signaling pathway-targeted marine compounds in cancer therapy. Cancer chemotherapy and pharmacology, 87(2), 147-164. [Link]
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Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). PubMed. [Link]
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A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. (2024). Science Signaling. [Link]
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Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation. (2024). PubMed Central. [Link]
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Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). PMC. [Link]
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Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2025). PubMed. [Link]
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Application Notes & Protocols for Assessing the Anticancer Potential of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Introduction
The global burden of cancer necessitates the continuous search for novel therapeutic agents. Heterocyclic compounds, particularly those containing imidazole and piperidine scaffolds, have emerged as a promising class of molecules in anticancer drug discovery. The imidazole ring, a five-membered aromatic heterocycle, is a constituent of many clinically approved anticancer drugs and is known to exert its effects through various mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.[1][2][3][4] Similarly, the piperidine moiety, a saturated six-membered heterocycle, is a key pharmacophore in a number of anticancer agents, contributing to their cytotoxic and anti-proliferative activities.[5][6][7]
The compound, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, combines these two privileged scaffolds. This unique structural amalgamation presents a compelling rationale for its investigation as a potential anticancer agent. These application notes provide a comprehensive and logically structured guide for researchers, scientists, and drug development professionals to systematically assess the anticancer potential of this novel compound, from initial in vitro screening to more in-depth mechanistic and in vivo studies. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity.
Part 1: In Vitro Assessment of Anticancer Activity
The initial evaluation of a novel compound's anticancer potential is typically performed using in vitro cell-based assays.[8][9][10][11] These assays are cost-effective, high-throughput, and provide valuable preliminary data on the compound's cytotoxicity, anti-proliferative effects, and potential mechanisms of action.
Cell Viability and Cytotoxicity Assays
The first step is to determine the compound's effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[12][13][14][15][16]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[15][16]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer)[17]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14][15]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with fresh medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Doxorubicin (1 µM) |
Experimental Workflow for In Vitro Screening:
Caption: A streamlined workflow for the in vitro assessment of a novel anticancer compound.
Apoptosis Assays
A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis.[2] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis by flow cytometry.[18][19][20][21]
Protocol 2: Annexin V/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[19] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells.[19]
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration for 24 or 48 hours
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[18][20]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[20]
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis
Many anticancer compounds exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[2] Cell cycle distribution can be analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.[22][23][24]
Protocol 3: Cell Cycle Analysis
Principle: The amount of DNA in a cell varies depending on its phase in the cell cycle (G0/G1, S, G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing (scratch) assay and the transwell invasion assay are two common methods to assess these properties.[25][26][27][28][29][30][31][32][33]
Protocol 4: Wound Healing (Scratch) Assay
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.[25]
Procedure:
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.[25][26]
-
Treatment: Wash the cells to remove debris and add fresh medium containing the test compound at a non-lethal concentration.
-
Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).
-
Analysis: Measure the width of the wound at each time point to quantify the rate of cell migration.
Protocol 5: Transwell Invasion Assay
Principle: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel) in response to a chemoattractant.[27][28][31]
Procedure:
-
Chamber Preparation: Coat the upper surface of a transwell insert with Matrigel.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing the test compound.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[28]
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.
Part 2: Mechanistic Studies
Once the in vitro anticancer activity is established, the next step is to investigate the underlying molecular mechanisms.
Western Blot Analysis of Key Signaling Pathways
Based on the known activities of imidazole and piperidine derivatives, several signaling pathways are likely targets.[2][3][5] Western blotting can be used to assess the effect of the compound on the expression and phosphorylation status of key proteins involved in apoptosis, cell cycle regulation, and survival pathways.
Potential Signaling Pathways to Investigate:
Caption: Key signaling pathways potentially modulated by the test compound.
Protocol 6: Western Blot Analysis
Procedure:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Part 3: In Vivo Evaluation
If the compound shows promising in vitro activity and a well-defined mechanism of action, the next step is to evaluate its efficacy in vivo using animal models.[9][34][35][36][37]
Xenograft Tumor Models
Human tumor xenografts in immunodeficient mice are the most common in vivo models for preclinical anticancer drug screening.[36]
Protocol 7: Xenograft Tumor Model
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[35]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
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- Wound healing migration assay (Scr
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- A Novel In Vitro Wound Healing Assay to Evaluate Cell Migr
- (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017).
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Application Notes and Protocols for the Characterization of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol as a Potential Kinase Inhibitor
Authored by a Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the identification and characterization of novel kinase inhibitors remain a cornerstone of modern drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel chemical entities as potential kinase inhibitors, using the compound (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol as a representative test case. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structure, featuring imidazole and piperidine moieties common in kinase inhibitor scaffolds, makes it a pertinent candidate for investigation.
This guide outlines a systematic, multi-tiered approach, beginning with essential compound quality control, progressing through initial biochemical screening and dose-response profiling, and culminating in cell-based assays to establish physiological relevance. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the kinase inhibitor characterization workflow.
Introduction: The Rationale for Screening this compound
The compound this compound incorporates structural motifs frequently found in established kinase inhibitors. The imidazole ring can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the piperidine ring can enhance solubility and provide vectors for further chemical modification to improve potency and selectivity.[1] Given these features, a systematic evaluation of its potential as a kinase inhibitor is a logical starting point for a drug discovery campaign.
The following protocols are designed to guide the user through a comprehensive initial characterization of this, or any other, novel compound with suspected kinase inhibitory activity.
Compound Management and Quality Control
Before initiating any biological assays, it is imperative to verify the identity, purity, and stability of the test compound. Inaccurate characterization at this stage can lead to misleading and irreproducible results.
Table 1: Recommended Quality Control Assays
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Spectra consistent with the proposed structure of this compound. | Confirms the correct molecule has been synthesized or procured. |
| Purity | HPLC-UV/CAD | ≥95% | Ensures that observed biological activity is not due to impurities. |
| Solubility | Kinetic or thermodynamic solubility assay in DMSO and aqueous buffers. | Soluble to at least 10 mM in DMSO and at desired final assay concentrations in aqueous buffers. | Determines appropriate solvent for stock solutions and prevents compound precipitation in assays. |
| Stability | HPLC analysis of the compound in assay buffer over time. | <10% degradation over the course of the longest planned assay. | Confirms that the compound does not degrade under experimental conditions. |
Experimental Workflows: A Multi-Tiered Screening Approach
A tiered approach is recommended to efficiently identify and validate kinase inhibitory activity, starting with broad screening and progressing to more specific and physiologically relevant assays.
Caption: Tiered workflow for kinase inhibitor characterization.
Tier 1 Protocol: In Vitro Biochemical Kinase Inhibition Assay
The initial step is to screen the compound against a panel of purified kinases to identify potential targets. Radiometric assays, such as the HotSpot™ assay, are considered the gold standard due to their direct measurement of substrate phosphorylation and low rates of false positives.[2]
Protocol: Radiometric [³³P]-ATP Filter Binding Assay
Objective: To determine the percent inhibition of a panel of kinases by this compound at a single concentration (e.g., 10 µM).
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[³³P]-ATP (10 mCi/mL)
-
Unlabeled ATP
-
Test Compound: this compound, 10 mM stock in 100% DMSO
-
Control Inhibitor (e.g., Staurosporine)
-
96-well polypropylene plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
0.75% Phosphoric acid wash buffer
-
Microplate scintillation counter
Procedure:
-
Prepare Compound Plate:
-
In a 96-well plate, add 1 µL of 10 mM test compound stock to a designated well for a final assay concentration of 10 µM (assuming a 100 µL final reaction volume and intermediate dilution).
-
Prepare positive control wells (e.g., Staurosporine) and negative control wells (1% DMSO vehicle).
-
-
Prepare Kinase/Substrate Master Mix:
-
For each kinase, prepare a master mix containing the assay buffer, the specific substrate, and the kinase enzyme at 2x the final concentration.
-
-
Initiate Reaction:
-
Add 50 µL of the kinase/substrate master mix to each well of the compound plate.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.[3]
-
-
Start Phosphorylation:
-
Prepare an ATP master mix containing [³³P]-ATP and unlabeled ATP in assay buffer at 2x the final desired concentration (e.g., 10 µM apparent ATP-Km).
-
Add 50 µL of the ATP mix to all wells to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Capture Substrate:
-
Add 100 µL of 0.75% phosphoric acid to each well to stop the reaction.
-
Transfer the entire volume from each well to a corresponding well on a phosphocellulose filter plate.
-
Wash the filter plate 3-4 times with 200 µL/well of 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
-
-
Detection:
-
Dry the filter plate, add 50 µL of scintillant to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
"Hits" are typically defined as kinases showing >50% inhibition.
Tier 2 Protocol: IC₅₀ Determination and Kinome Profiling
For kinases identified as "hits" in the primary screen, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.
Protocol: IC₅₀ Determination
This protocol follows the same steps as the single-point assay, with the following modification:
-
Compound Plate Preparation: Create serial dilutions of this compound, typically in half-log steps, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.
Table 2: Hypothetical IC₅₀ Data for this compound
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 75 |
| Kinase B | 1,200 |
| Kinase C | >10,000 |
Interpretation: In this hypothetical example, the compound is most potent against Kinase A.
Kinome Profiling: To understand the selectivity of the compound, it is crucial to screen it against a large panel of kinases. Services like the KINOMEscan™ (DiscoverX) provide comprehensive profiling data by measuring the binding affinity of the compound to hundreds of kinases, which is a valuable tool to identify both intended targets and potential off-target liabilities.[4]
Tier 3 Protocol: Cell-Based Assays
Biochemical assays are essential, but they do not fully recapitulate the complexity of a cellular environment.[5] Cell-based assays are critical to confirm that the compound can enter cells, engage its target, and exert a functional effect.
Protocol: Cellular Substrate Phosphorylation Assay (Western Blot)
Objective: To determine if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in intact cells.
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line known to be dependent on "Kinase A" signaling).
-
Complete cell culture medium.
-
Test compound dissolved in DMSO.
-
Stimulant (if required to activate the kinase pathway, e.g., a growth factor).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Plating: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of this compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Stimulation: If necessary, stimulate the cells with the appropriate agonist for a short period (e.g., 15 minutes) to activate the target kinase.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the anti-phospho-substrate primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-substrate antibody as a loading control.
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the phospho-substrate signal to the total-substrate signal for each sample.
-
A dose-dependent decrease in the normalized phospho-substrate signal indicates on-target cellular activity.
Caption: A representative signaling pathway for inhibition analysis.
Conclusion and Future Directions
This document provides a foundational framework for the initial characterization of this compound as a potential kinase inhibitor. By following this tiered approach, researchers can efficiently determine its potency, selectivity, and cellular activity. Positive results from these assays would warrant further investigation, including mechanism of action studies (e.g., ATP-competitive vs. allosteric), in vivo pharmacokinetic and pharmacodynamic studies, and efficacy testing in disease-relevant animal models. This systematic process is essential for translating a promising chemical scaffold into a viable therapeutic candidate.
References
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. Retrieved from [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Harris, N. J., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology, 11(10), 2873–2881. Retrieved from [Link]
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Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Central Nervous System Activity of Novel Piperidine Derivatives
Introduction: The Significance of Piperidine Scaffolds in CNS Drug Discovery
The piperidine moiety is a ubiquitous structural motif in a vast number of centrally acting agents, celebrated for its favorable physicochemical properties that often translate to desirable pharmacokinetic profiles and blood-brain barrier permeability.[1][2] From antipsychotics to analgesics and cognitive enhancers, piperidine derivatives have demonstrated a remarkable versatility in modulating a wide array of CNS targets.[1][3][4] The strategic functionalization of the piperidine ring allows for the fine-tuning of receptor affinity and selectivity, making it a privileged scaffold in the design of novel therapeutics for a spectrum of neurological and psychiatric disorders.[1]
This guide provides a detailed experimental framework for the preclinical evaluation of novel piperidine derivatives for their potential CNS activity. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to systematically characterize the pharmacological profile of their compounds and make informed decisions in the drug development pipeline.[5][6][7]
A Hierarchical Approach to CNS Activity Screening
A logical and tiered screening cascade is paramount for the efficient and cost-effective evaluation of novel compounds. This approach begins with high-throughput in vitro assays to establish target engagement and functional activity, followed by a battery of in vivo behavioral models to assess the compound's effects on complex physiological and psychological processes.
Caption: A hierarchical workflow for CNS activity screening.
Part 1: In Vitro Characterization - Target Engagement and Functional Activity
The initial phase of screening focuses on elucidating the molecular targets of the piperidine derivatives and their functional consequences at the cellular level.
Radioligand Binding Assays
Rationale: To determine the affinity of the test compounds for a panel of CNS receptors, transporters, and ion channels. This provides a preliminary indication of the potential mechanism of action.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the target receptor or from specific brain regions (e.g., cortex, hippocampus, striatum) of rodents.
-
Assay Buffer: Utilize a binding buffer optimized for the specific target, typically containing Tris-HCl and various salts to mimic physiological conditions.
-
Competition Binding: In a 96-well plate, incubate the prepared membranes with a known concentration of a specific radioligand (e.g., [³H]-dopamine for dopamine receptors) and a range of concentrations of the test piperidine derivative.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
| Parameter | Description |
| Radioligand | A radioactively labeled ligand with high affinity and specificity for the target. |
| Test Compound Concentrations | Typically a logarithmic dilution series (e.g., 10⁻¹⁰ M to 10⁻⁵ M). |
| Incubation Time and Temperature | Optimized for each target to ensure equilibrium is reached. |
| Controls | Total binding (radioligand only), non-specific binding (radioligand + a high concentration of an unlabeled ligand), and vehicle control. |
Neurotransmitter Uptake Assays
Rationale: To assess the ability of the piperidine derivatives to inhibit the reuptake of key neurotransmitters such as dopamine, serotonin, and norepinephrine. This is particularly relevant for screening potential antidepressants and psychostimulants.
Protocol:
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Assay Buffer: Employ an appropriate uptake buffer, such as Krebs-HEPES buffer.
-
Inhibition Assay: Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor.
-
Radiolabeled Neurotransmitter Addition: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin).
-
Uptake and Termination: Incubate for a short period to allow for neurotransmitter uptake, then terminate the process by rapid washing with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
In Vitro Electrophysiology
Rationale: To directly measure the effects of the compounds on neuronal electrical activity, providing insights into their impact on ion channels and synaptic transmission.[8][9][10] This is a gold-standard method in CNS safety pharmacology.[8]
Methods:
-
Patch-Clamp Electrophysiology: Offers high-resolution recording from single neurons or even single ion channels, allowing for detailed mechanistic studies of how a compound affects specific currents.[9]
-
Multi-electrode Array (MEA) Electrophysiology: Enables the simultaneous recording of electrical activity from multiple neurons in a network, providing information on how a compound modulates synaptic plasticity and network excitability.[11]
Protocol (Brain Slice Preparation for MEA):
-
Animal Euthanasia and Brain Extraction: Rapidly euthanize a rodent (e.g., mouse or rat) and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slicing: Use a vibratome to obtain acute brain slices (typically 300-400 µm thick) from the region of interest (e.g., hippocampus, prefrontal cortex).
-
Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
MEA Recording: Place a brain slice onto the MEA chip and perfuse with oxygenated aCSF.
-
Baseline Recording: Record spontaneous and evoked field excitatory postsynaptic potentials (fEPSPs) to establish a stable baseline.
-
Compound Application: Bath-apply the piperidine derivative at various concentrations and record the changes in synaptic transmission and network activity.
-
Data Analysis: Analyze parameters such as fEPSP slope, population spike amplitude, and long-term potentiation (LTP) or long-term depression (LTD).
Part 2: In Vivo Behavioral Assessment - Elucidating the Phenotypic Response
Following in vitro characterization, promising candidates are advanced to in vivo behavioral models to assess their effects in a whole-animal system. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
General Locomotor Activity: The Open Field Test (OFT)
Rationale: The OFT is a fundamental behavioral assay used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.[12][13] It is crucial for identifying compounds with sedative or stimulant properties and for ensuring that effects observed in other behavioral tests are not simply due to changes in motor activity.
Protocol:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with a video camera mounted above. The arena floor is typically divided into a central and a peripheral zone.
-
Animal Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the piperidine derivative or vehicle via the intended route (e.g., intraperitoneal, oral) at a predetermined time before the test.
-
Test Procedure: Place the animal in the center of the open field and record its activity for a set duration (e.g., 5-10 minutes).
-
Data Analysis: Analyze the video recordings to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
| Parameter | Interpretation |
| Total Distance Traveled | A measure of general locomotor activity. |
| Time in Center | An index of anxiety-like behavior (less time in the center suggests higher anxiety). |
| Rearing Frequency | An indicator of exploratory behavior. |
Sedative-Hypnotic Activity
Rationale: To evaluate the potential of the compounds to induce sedation or hypnosis.[14][15][16]
Protocols:
-
Loss of Righting Reflex:
-
Administer the test compound to a group of mice.
-
After a set time, place each mouse on its back.
-
The inability of the mouse to right itself within a specified time (e.g., 30 seconds) is considered a positive response.
-
The duration of the loss of righting reflex is measured.[15]
-
-
Potentiation of Pentobarbital-Induced Sleeping Time:
-
Administer the test compound or vehicle to groups of mice.
-
After a predetermined time, administer a sub-hypnotic dose of pentobarbital.
-
Measure the latency to the onset of sleep (loss of righting reflex) and the total duration of sleep.[15] An increase in sleep duration indicates a hypnotic effect.
-
Anxiolytic Activity: The Elevated Plus Maze (EPM)
Rationale: The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[12] It is based on the natural aversion of rodents to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Drug Administration: Administer the test compound or vehicle.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Analysis: Measure the time spent in the open arms versus the closed arms and the number of entries into each arm type. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[15]
Antidepressant Activity
Rationale: To screen for compounds with potential antidepressant effects using models of behavioral despair.[12]
Protocols:
-
Forced Swim Test (FST):
-
Place a mouse or rat in a cylinder of water from which it cannot escape.
-
During a 6-minute test session, record the time the animal spends immobile (floating).
-
Antidepressant compounds are known to reduce the duration of immobility.[17]
-
-
Tail Suspension Test (TST):
Antipsychotic Activity
Rationale: To evaluate the potential of the compounds to ameliorate behaviors relevant to psychosis.
Protocols:
-
Amphetamine-Induced Hyperlocomotion:
-
Administer the test compound or vehicle.
-
After a pre-treatment period, administer a psychostimulant such as amphetamine.
-
Measure locomotor activity in an open field. Antipsychotic drugs are expected to attenuate the hyperlocomotion induced by amphetamine.[18]
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.
-
A weak auditory stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse).
-
The prepulse normally inhibits the startle response to the pulse.
-
Antipsychotic compounds can reverse deficits in PPI induced by psychotomimetic drugs.
-
Cognitive-Enhancing (Nootropic) Activity
Rationale: To assess the potential of the compounds to improve learning and memory.[19][20][21][[“]]
Protocols:
-
Novel Object Recognition (NOR) Test:
-
This test is based on the spontaneous tendency of rodents to explore a novel object more than a familiar one.
-
Familiarization Phase: The animal is allowed to explore two identical objects in an open field.
-
Test Phase: After a retention interval, one of the objects is replaced with a novel object.
-
The time spent exploring the novel object versus the familiar object is measured. An increase in time spent with the novel object indicates intact memory. Cognitive enhancers may improve performance in this task, especially in models of cognitive impairment.[12]
-
-
Morris Water Maze (MWM):
-
A test of spatial learning and memory.[12]
-
A circular pool is filled with opaque water, and a hidden platform is placed just below the surface.
-
The animal learns the location of the platform over several days of training, using spatial cues around the room.
-
Memory is assessed by measuring the time it takes to find the platform (escape latency) and by a probe trial where the platform is removed, and the time spent in the target quadrant is measured.
-
Caption: Workflow for the Morris Water Maze test.
Part 3: Advanced In Vivo Characterization
For lead candidates, more sophisticated techniques can provide deeper insights into their mechanism of action and potential clinical utility.
In Vivo Electrophysiology (EEG)
Rationale: To record brain electrical activity in freely moving animals, providing information on the compound's effects on sleep-wake cycles, seizure susceptibility, and cognitive processes.[11][12]
In Vivo Microdialysis
Rationale: To measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake animals.[23][24] This technique allows for the direct assessment of a compound's effect on neurotransmitter release and metabolism.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Perfusion: Perfuse the probe with aCSF at a slow, constant rate.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid, at regular intervals.
-
Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[25]
-
Data Analysis: Quantify the changes in neurotransmitter levels following systemic administration of the piperidine derivative.
Conclusion
The comprehensive evaluation of piperidine derivatives for CNS activity requires a multi-faceted approach, integrating in vitro and in vivo methodologies. The protocols detailed in this guide provide a robust framework for characterizing the pharmacological profile of novel compounds, from initial target identification to the assessment of complex behavioral effects. By employing this systematic screening cascade, researchers can effectively identify and advance promising candidates for the treatment of a wide range of CNS disorders.
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- 7. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. acnp.org [acnp.org]
- 11. youtube.com [youtube.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]
- 15. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 18. vbspu.ac.in [vbspu.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Promising Therapeutics with Natural Bioactive Compounds for Improving Learning and Memory — A Review of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. consensus.app [consensus.app]
- 23. Neurochemistry of Addiction - Advances in the Neuroscience of Addiction - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 25. Analytical Techniques in Neuroscience: Recent Advances in Imaging, Separation, and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Welcome to the technical support center for the synthesis of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and an optimized synthesis protocol to help you improve your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
The most common and logical approach for the synthesis of this molecule involves a Grignard reaction. This strategy utilizes a Grignard reagent derived from a protected 4-halopiperidine and reacts it with 1-methyl-1H-imidazole-2-carbaldehyde. The protecting group on the piperidine nitrogen is crucial to prevent side reactions and is typically removed in the final step.
Q2: Why is the Grignard reaction a suitable choice for this synthesis?
The Grignard reaction is a powerful C-C bond-forming reaction.[1] It allows for the nucleophilic addition of the organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde. This method is well-established for creating secondary alcohols, which is the functional group present in the target molecule.
Q3: What are the most critical parameters to control during this synthesis to ensure a high yield?
Several factors are critical for a successful synthesis. These include:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by any protic solvent, including water.[2] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Purity of Reagents: The purity of the starting materials, especially the magnesium turnings and the alkyl halide, is essential for the successful formation of the Grignard reagent.[3]
-
Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling to control the reaction rate.[1] The subsequent reaction with the aldehyde is also typically performed at low temperatures to minimize side reactions.
Q4: Are there any significant safety precautions to consider?
Yes, several safety precautions are necessary:
-
Anhydrous Ether/THF: Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and are highly flammable. They should be handled in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagent: The Grignard reagent itself is highly reactive and will react vigorously with water.
-
Quenching: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride or a dilute acid. This should be done slowly and carefully, especially on a large scale, as it is an exothermic process.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Problem 1: The Grignard reagent formation does not initiate.
-
Symptom: No cloudiness, warming, or bubbling is observed after adding the alkyl halide to the magnesium turnings.
-
Possible Causes:
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide (MgO) on the surface, which prevents the reaction from starting.[1]
-
Presence of Water: Trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms.[2]
-
Unreactive Alkyl Halide: The reactivity of alkyl halides follows the trend I > Br > Cl.
-
-
Solutions and Recommendations:
-
Activate the Magnesium:
-
Gently crush the magnesium turnings with a glass rod to expose a fresh surface.[4]
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. These act as activating agents.
-
-
Ensure Anhydrous Conditions:
-
Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Use freshly opened anhydrous ether or THF, or solvent that has been appropriately dried.
-
-
Initiate the Reaction:
-
Add a small portion of the alkyl halide solution and stir vigorously.
-
Gentle warming with a heat gun can help initiate the reaction. Once started, the reaction is exothermic and should sustain itself.[1]
-
-
Problem 2: The yield of the desired alcohol is consistently low.
-
Symptom: After purification, the isolated product mass is significantly lower than the theoretical yield.
-
Possible Causes:
-
Inaccurate Grignard Reagent Concentration: If the concentration of the Grignard reagent was not determined, an incorrect stoichiometric amount may have been used.
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition, reducing the yield. This can include the formation of Wurtz coupling products.[6]
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[7]
-
-
Solutions and Recommendations:
-
Titrate the Grignard Reagent: Before adding the aldehyde, take an aliquot of the Grignard reagent and titrate it to determine its exact concentration. This will allow for the precise addition of the aldehyde.
-
Optimize Reaction Conditions:
-
Temperature: Add the aldehyde solution dropwise at a low temperature (e.g., 0 °C or -78 °C) to control the reaction and minimize side products.[3]
-
Stirring: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture.
-
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and check for product degradation.[7]
-
Problem 3: The reaction mixture turns dark brown or black during Grignard reagent formation.
-
Symptom: The solution becomes very dark during the formation of the Grignard reagent.
-
Possible Causes:
-
Impurities: Impurities in the magnesium or the alkyl halide can catalyze decomposition.
-
Wurtz Coupling: The formation of finely divided metal from side reactions can also cause darkening.
-
-
Solutions and Recommendations:
-
Purify Starting Materials: Ensure the alkyl halide is free of acidic impurities.[8] Use high-purity magnesium turnings.
-
Control Temperature: Maintain a gentle reflux during Grignard formation and avoid excessive heating.
-
Optimized Synthesis Protocol
This protocol describes a three-step synthesis of this compound.
Step 1: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde
This intermediate can be synthesized via formylation of 1-methylimidazole. A common method is the Vilsmeier-Haack reaction.
-
Methodology:
-
To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 1-methylimidazole dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with a base (e.g., sodium carbonate) to pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 1-methyl-1H-imidazole-2-carbaldehyde.
-
Step 2: Synthesis of (1-methyl-1H-imidazol-2-yl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanol
This step involves the Grignard reaction between the aldehyde from Step 1 and the Grignard reagent derived from 1-(tert-butoxycarbonyl)-4-chloropiperidine.
-
Methodology:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small amount of a solution of 1-(tert-butoxycarbonyl)-4-chloropiperidine in anhydrous THF to the magnesium.
-
Initiate the reaction (see Troubleshooting Guide if necessary). Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Cool the Grignard reagent to 0 °C.
-
In a separate flask, dissolve 1-methyl-1H-imidazole-2-carbaldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Deprotection to Yield this compound
The final step is the removal of the Boc protecting group.
-
Methodology:
-
Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide) to pH > 10.
-
Extract the final product with an organic solvent, dry the organic layer, and concentrate to yield the pure this compound.
-
Data Presentation
The following table provides hypothetical data to illustrate the effect of key reaction parameters on the yield of the Grignard reaction step (Step 2).
| Entry | Solvent | Temperature (°C) | Equivalents of Grignard Reagent | Yield (%) |
| 1 | THF | 25 | 1.2 | 45 |
| 2 | THF | 0 | 1.2 | 65 |
| 3 | THF | -78 | 1.2 | 78 |
| 4 | Diethyl Ether | 0 | 1.2 | 60 |
| 5 | THF | 0 | 1.5 | 72 |
| 6 | THF | 0 | 2.0 | 75 |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
References
- Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
- Patsnap Synapse. "What are the basic concepts of medicinal chemistry?".
- University of Rochester, Department of Chemistry. "Troubleshooting: How to Improve Yield".
- Reddit. "Troubleshooting my grignard reactions : r/chemistry".
- Reddit. "Grignard Formation - Troubleshooting and Perfecting : r/Chempros".
- Benchchem. "Troubleshooting common issues in the Grignard synthesis of tertiary alcohols".
- Drug Design Org. "Synthesis of Drugs".
- NIH. "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol".
- Quora. "How to improve the percent yield in Grignard reaction".
- Grignard Reaction.
- ResearchGate. "36 questions with answers in DRUG SYNTHESIS | Science topic".
- ACS Publications. "N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines | The Journal of Organic Chemistry".
- Master Organic Chemistry. "Synthesis Problems Involving Grignard Reagents".
- Sciencemadness.org. "Grignard successes and failures - Powered by XMB 1.9.11".
- Swarthmore College. "N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines".
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. ijirset.com [ijirset.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. What are the basic concepts of medicinal chemistry? [synapse.patsnap.com]
- 8. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
solubility issues of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol in biological assays
Technical Support Center: (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Introduction
This technical guide addresses the solubility challenges frequently encountered with this compound in biological assays. As a compound featuring both a weakly basic 1-methyl-1H-imidazole moiety and a more strongly basic piperidine ring, its solubility is highly dependent on pH and the composition of the assay medium. This resource provides a structured approach to troubleshooting, offering both quick-reference FAQs and in-depth experimental protocols to help researchers maintain compound integrity and generate reliable data.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is precipitating in my aqueous-based cellular assay medium. What is the likely cause?
A1: Precipitation in aqueous media, especially at physiological pH (around 7.4), is a common issue for compounds with basic functional groups like yours. The piperidine ring, with a pKa of its conjugate acid around 11.12, will be predominantly protonated and charged at neutral pH, which should aid solubility.[1][2] However, the 1-methyl-1H-imidazole group has a conjugate acid pKa of approximately 7.4.[3][4] This means that around physiological pH, a significant portion of the imidazole ring will be in its neutral, less soluble form. The overall solubility of the molecule is a balance between these two groups. If the compound concentration exceeds its thermodynamic solubility limit in the final assay buffer, it will precipitate.
Q2: I dissolve my compound in DMSO first. Why do I still see precipitation when I add it to my assay buffer?
A2: This is a classic case of "solvent-shift" precipitation. While your compound may be highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility can drop dramatically when this stock solution is diluted into an aqueous buffer.[5][6] The final concentration of DMSO in your assay is also critical; high percentages can be toxic to cells and may not be sufficient to keep the compound in solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid artifacts.
Q3: Can I simply adjust the pH of my buffer to improve solubility?
A3: Yes, adjusting the pH can be a very effective strategy. Since your compound is basic, lowering the pH of the buffer will increase the protonation of both the piperidine and imidazole nitrogens, leading to the formation of a more soluble salt form. However, you must consider the compatibility of the adjusted pH with your biological assay. For example, most mammalian cell lines require a pH between 7.2 and 7.4 for optimal viability. For enzymatic assays, pH can significantly affect protein activity and stability.
Q4: Are there any general-purpose solubility enhancers I can try?
A4: Several excipients can be used to improve the aqueous solubility of challenging compounds. These include co-solvents (e.g., ethanol, PEG 400), surfactants (e.g., Tween® 80, Polysorbate 20), and cyclodextrins (e.g., HP-β-CD).[7][8][9] The choice of excipient will depend on the specific assay and the physicochemical properties of your compound. It is crucial to test the compatibility of any excipient with your assay system to ensure it does not interfere with the biological readout.
Troubleshooting Guides & In-Depth Protocols
Guide 1: Characterizing the pH-Dependent Solubility Profile
Understanding the relationship between pH and the solubility of your compound is the first step in developing a robust assay.
This compound has two key ionizable centers: the piperidine nitrogen and the imidazole ring. The piperidine is a relatively strong base (pKa of conjugate acid ≈ 11.12), while the 1-methylimidazole is a weaker base (pKa of conjugate acid ≈ 7.4).[1][2][3][4] This differential basicity means that the overall charge, and therefore aqueous solubility, of the molecule will change significantly across the physiological pH range. By mapping this relationship, you can identify the optimal pH for your assay buffer or determine if a formulation strategy is necessary.
-
Prepare a High-Concentration Stock Solution: Accurately weigh and dissolve the compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare a pH-Ranged Buffer Series: Prepare a series of buffers covering a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Universal buffer systems (e.g., Britton-Robinson buffer) can be used, or specific buffers for each pH point (e.g., acetate for pH 4-5, phosphate for pH 6-8).
-
Assay Plate Preparation: In a clear-bottom 96-well plate, add 198 µL of each buffer to different wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity (nephelometric units) of each well using a plate reader.
-
Data Analysis: Plot the turbidity against the pH. A sharp increase in turbidity indicates the pH at which the compound begins to precipitate. The pH at which the solution remains clear is indicative of better solubility.
| pH | Predicted Predominant Species | Expected Solubility |
| 4.0 | Di-protonated (Piperidinium, Imidazolium) | High |
| 6.0 | Primarily Mono-protonated (Piperidinium) | Moderate to High |
| 7.4 | Mono-protonated (Piperidinium) & Neutral (Imidazole) | Lower |
| 8.0 | Increasing proportion of Neutral form | Lowest |
You would expect to see significantly higher solubility at lower pH values, where the compound is fully protonated.[10] As the pH approaches and surpasses the pKa of the imidazole ring (around 7.4), the solubility is expected to decrease.
Guide 2: Systematic Approach to Co-Solvent and Excipient Screening
If adjusting the pH is not feasible for your biological system, screening a panel of pharmaceutically acceptable co-solvents and excipients is the next logical step.
Co-solvents and excipients can enhance solubility through various mechanisms. Co-solvents like PEG 400 can increase the polarity of the solvent mixture, improving the dissolution of polar compounds. Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[8][11]
Caption: Excipient screening workflow.
-
Prepare Excipient Stock Solutions:
-
20% (w/v) PEG 400 in assay buffer.
-
10% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in assay buffer.
-
1% (v/v) Tween® 80 in assay buffer.
-
-
Prepare Compound-Excipient Mixtures:
-
In separate microcentrifuge tubes, mix your compound stock, assay buffer, and excipient stock to achieve your final desired compound concentration and a range of final excipient concentrations (e.g., 0.1%, 0.5%, 1%, 2% for PEG 400; 0.05%, 0.1%, 0.5% for HP-β-CD; 0.01%, 0.05%, 0.1% for Tween® 80).
-
Ensure the final DMSO concentration remains constant across all conditions.
-
-
Equilibration and Observation: Vortex the mixtures and let them equilibrate at room temperature for at least one hour. Visually inspect for any signs of precipitation.
-
Assay Compatibility Testing:
-
Run vehicle controls for each successful excipient concentration in your biological assay to ensure they do not produce a signal or cause toxicity.
-
-
Selection and Validation:
-
Choose the lowest concentration of the compatible excipient that maintains the solubility of your compound at the desired concentration.
-
Validate this formulation by running a full dose-response curve of your compound in the presence of the selected excipient.
-
Advanced Strategies
Salt Form Selection
For compounds with basic centers, forming a salt can significantly improve aqueous solubility and dissolution rate. If you are in the early stages of development, consider synthesizing a hydrochloride or mesylate salt of this compound. These salt forms are often more crystalline and readily dissolve in aqueous media to release the active parent compound.
Caption: Salt formation enhances solubility.
References
-
Gant, T. F. (2014). Using pKa values to quantify the basicity of amines. Master Organic Chemistry. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
Merck Index. Piperidine. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. [Link]
-
Wikipedia. 1-Methylimidazole. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
Wermuth, C. G. (Ed.). (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley-VCH. [Link]
-
Ataman Kimya. 1-METHYLIMIDAZOLE. [Link]
- Shityakov, S., & Förster, C. (2014). In silico-predicted BBB penetration of drugs: a new model, validation, and applications. Journal of medicinal chemistry, 57(14), 6037-6047.
-
PubChem. 1-Methylimidazole. [Link]
-
Semenova, A. N., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6599. [Link]
Sources
- 1. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. contractpharma.com [contractpharma.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
Technical Support Center: Overcoming Resistance in Antimicrobial Assays with Imidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-based antimicrobial compounds. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered during the experimental validation of these promising molecules. This resource is designed to provide not only step-by-step protocols but also the underlying rationale to empower you to troubleshoot effectively and generate robust, reproducible data.
General Troubleshooting for Imidazole Compounds
This section addresses overarching issues that can affect various antimicrobial assays involving imidazole derivatives.
FAQ 1: My imidazole compound precipitates when added to the culture medium. How can I resolve this?
Answer:
Precipitation is a frequent challenge, especially with hydrophobic imidazole derivatives.[1] It can lead to inaccurate and non-reproducible results by effectively lowering the concentration of the compound available to interact with the microbes.
Underlying Causes:
-
Poor Aqueous Solubility: Many organic compounds, including certain imidazoles, have limited solubility in aqueous-based culture media.
-
"Salting Out" Effect: The high salt concentration in some media can decrease the solubility of your compound.
-
Solvent Shock: Adding a concentrated DMSO stock solution directly to the aqueous medium can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your medium, ensure the final DMSO concentration is low (typically ≤1%) to minimize solvent toxicity to the microbes.
-
Serial Dilution in Media: Instead of adding the stock directly to the final culture volume, perform a serial dilution. Add the required volume of your DMSO stock to a small volume of warm medium, vortex gently, and then add this mixture to the rest of the culture.[2]
-
Use of Surfactants: For highly hydrophobic compounds, consider adding a non-ionic surfactant like Tween 80 (at a final concentration of 0.05-0.5%) to the culture medium to improve solubility and create a stable emulsion.[3] Ensure you run a control with Tween 80 alone to confirm it has no antimicrobial activity at the concentration used.
-
pH Adjustment: The solubility of imidazole compounds can be pH-dependent. While the antimicrobial activity itself is often better at neutral pH, slight adjustments to the medium's pH (if permissible for your experiment) could improve solubility.[4]
FAQ 2: I'm observing cytotoxicity in my eukaryotic cell line controls. How do I differentiate between antimicrobial activity and general toxicity?
Answer:
It is crucial to establish a therapeutic window for your imidazole compound. Many potent antimicrobial agents can also exhibit toxicity towards mammalian cells at higher concentrations.[5][6]
Experimental Approach:
-
Determine IC50 on Eukaryotic Cells: Before or alongside your antimicrobial assays, determine the 50% cytotoxic concentration (IC50) of your compound on a relevant eukaryotic cell line (e.g., HEK-293, HepG2) using a standard cell viability assay like the MTT or resazurin assay.[5][7]
-
Compare MIC to IC50: The goal is to find a concentration range where the Minimum Inhibitory Concentration (MIC) against the target microbe is significantly lower than the IC50 against the host cells.
-
Hemolysis Assay: An in vitro hemolysis assay using red blood cells can provide a rapid screen for membrane-disrupting toxicity.[6]
| Parameter | Description | Importance |
| MIC | Minimum Inhibitory Concentration against the target microbe. | Defines the effective antimicrobial concentration. |
| IC50 | 50% Inhibitory Concentration against a eukaryotic cell line. | Indicates the compound's toxicity to host cells. |
| Therapeutic Window | The concentration range where the compound is effective against microbes with minimal host cell toxicity. | A wider therapeutic window suggests a more promising drug candidate. |
Minimum Inhibitory Concentration (MIC) Assays
The broth microdilution assay is a cornerstone for determining the antimicrobial potency of a compound. However, imidazoles can present unique challenges.
FAQ 3: My MIC results show "paradoxical growth" or a "trailing effect." What is happening and how should I interpret the results?
Answer:
The paradoxical effect (also known as the Eagle effect) is the phenomenon where an antimicrobial agent shows reduced activity at high concentrations compared to lower concentrations.[8][9] The trailing effect is characterized by reduced but persistent growth over a wide range of concentrations above the MIC.[10] These are well-documented for azole antifungals.
Underlying Mechanisms:
-
Stress Response Activation: High drug concentrations can trigger a cellular stress response, leading to the upregulation of compensatory pathways. For example, inhibition of glucan synthesis by echinocandins can lead to a compensatory increase in chitin synthesis, partially restoring cell wall integrity.[8][11]
-
Drug Instability/Degradation: While less common, it's worth considering if the compound is less stable at very high concentrations in the specific medium and incubation conditions.[12]
Troubleshooting and Interpretation:
-
Strict Endpoint Reading: For broth microdilution, the MIC should be read as the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the positive control, as per CLSI or EUCAST guidelines. Do not read the MIC at a higher concentration where growth reappears.
-
Incubation Time: Paradoxical growth can be more pronounced with longer incubation times.[12] Adhere to the standard incubation period for your organism (typically 16-20 hours for bacteria, 24-48 hours for yeast).
-
Visualize the Growth: Use a plate reader to quantify growth (OD600) across all wells. This will clearly illustrate the paradoxical growth curve.
-
Confirm with a Secondary Assay: If results are ambiguous, consider a secondary method like a time-kill assay to understand the dynamics of microbial killing at different concentrations.
Caption: Logical flow of the paradoxical growth effect.
Protocol 1: Broth Microdilution MIC Assay for Imidazole Compounds
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for potentially hydrophobic compounds.[13]
-
Preparation:
-
Prepare a 10 mg/mL stock solution of the imidazole compound in 100% DMSO.
-
Prepare a 0.5 McFarland standard suspension of the test organism in sterile saline or broth. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Setup (96-well plate):
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (or other appropriate broth) to each well. For hydrophobic compounds, this broth can be supplemented with 0.05% Tween 80.[3]
-
Add 100 µL of the compound stock solution (diluted from the DMSO stock into the broth) to the first column of wells.
-
Perform a 2-fold serial dilution across the plate, leaving the last column as a growth control (no compound).
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours (for most bacteria).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by eye or with a plate reader.
-
If using a viability dye like resazurin, be aware of potential direct interactions between your compound and the dye.[14][15] Run a cell-free control with your compound and the dye to check for interference.
-
Efflux Pump Inhibition Assays
Many imidazole derivatives are being investigated for their ability to inhibit efflux pumps, thereby restoring the efficacy of existing antibiotics.
FAQ 4: My ethidium bromide (EtBr) accumulation assay is not showing a difference between my wild-type and knockout/inhibited strains. What could be wrong?
Answer:
An EtBr accumulation assay measures the fluorescence of EtBr as it intercalates with bacterial DNA. Active efflux pumps will keep the intracellular EtBr concentration low, resulting in low fluorescence. Inhibition of these pumps leads to EtBr accumulation and increased fluorescence.[16]
Troubleshooting Steps:
-
Energy Source Depletion: Ensure the bacteria are energized. The assay should be performed in a buffer that supports proton motive force (e.g., PBS with a small amount of glucose). For ATP-dependent pumps, ensure ATP is available.
-
Inhibitor Concentration: The concentration of your imidazole inhibitor is critical. It should be used at a sub-inhibitory concentration (typically 0.1 to 0.5 x MIC) to ensure that the observed effect is due to efflux inhibition and not bacterial killing.
-
Correct Controls:
-
Positive Control: Use a known efflux pump inhibitor (e.g., CCCP, reserpine) to confirm the assay is working.
-
Negative Control: An efflux pump knockout strain should show high EtBr accumulation even without an inhibitor.[16]
-
-
Assay Buffer: The pH of the buffer can influence both the activity of the imidazole compound and the pump itself. Maintain a consistent and appropriate pH (usually neutral).[4]
Caption: Workflow for an efflux pump inhibition assay.
Biofilm Disruption Assays
Biofilms present a significant challenge due to their protective extracellular matrix, making them much less susceptible to antimicrobials than their planktonic counterparts.[17]
FAQ 5: My imidazole compound is effective against planktonic bacteria (low MIC), but shows poor activity against established biofilms. Is this expected?
Answer:
Yes, this is a common and expected finding. Bacteria within a biofilm can be up to 1,000 times more resistant to antimicrobial agents.[17] Therefore, you will need to determine the Minimum Biofilm Eradication Concentration (MBEC), which is often significantly higher than the MIC.
Reasons for Reduced Biofilm Susceptibility:
-
Poor Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, preventing the compound from reaching the cells within.
-
Altered Microenvironment: Gradients of nutrients and oxygen within the biofilm create metabolically diverse populations, including dormant persister cells that are not susceptible to many antibiotics.
-
Neutralization: The EPS matrix can sometimes neutralize the antimicrobial compound.
Protocol 2: Crystal Violet Biofilm Disruption Assay
This protocol quantifies the ability of an imidazole compound to disrupt pre-formed biofilms.[18]
-
Biofilm Formation:
-
Grow a bacterial culture to the mid-log phase.
-
Add 200 µL of the culture (diluted in appropriate growth medium, e.g., TSB with 1% glucose) to the wells of a 96-well flat-bottom plate.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Treatment:
-
Gently remove the planktonic cells by aspiration and wash the wells twice with sterile PBS.
-
Add 200 µL of fresh medium containing serial dilutions of your imidazole compound to the wells. Include a positive control (e.g., a known biofilm-disrupting agent) and a negative control (medium only).
-
Incubate for another 24 hours at 37°C.
-
-
Quantification:
-
Aspirate the medium and wash the wells twice with PBS.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet and wash the wells thoroughly with water until the water runs clear.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Read the absorbance at 570 nm using a plate reader. The reduction in absorbance indicates biofilm disruption.
-
Synergy Testing (Checkerboard Assays)
The checkerboard assay is the most common method for assessing the synergistic potential of two compounds.
FAQ 6: My checkerboard assay results are difficult to interpret, and the Fractional Inhibitory Concentration (FIC) index varies between experiments. How can I improve reproducibility?
Answer:
The checkerboard assay, while powerful, can be prone to variability. A major issue is that the twofold dilution scheme can make the calculated FIC index inherently unstable.[19]
Best Practices for Reproducibility:
-
Accurate MIC Determination: The FIC index calculation is based on the MICs of the individual drugs. Ensure these are determined accurately and consistently in the same medium and conditions as the checkerboard assay.[20]
-
Precise Pipetting: The checkerboard setup involves many pipetting steps. Use calibrated pipettes and be meticulous to avoid errors in the concentration gradients.
-
Sufficient Replicates: Perform the assay in triplicate to assess variability and gain confidence in your results.
-
Interpretation of FIC Index:
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0[21]
-
Be aware that minor shifts in the MIC can lead to significant changes in the FIC index, potentially moving an interaction from "additive" to "synergistic." Focus on consistent trends across multiple experiments.
Protocol 3: Checkerboard Synergy Assay
-
Preparation:
-
Determine the MIC of Imidazole Compound A and Antibiotic B individually.
-
In a 96-well plate, prepare serial dilutions of Compound A along the y-axis and Antibiotic B along the x-axis. This creates a matrix of all possible concentration combinations.
-
-
Inoculation:
-
Inoculate the plate with the test organism at a final concentration of 5 x 10^5 CFU/mL, as described in the MIC protocol.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Calculation of FIC Index:
-
After incubation, identify the MIC of Compound A in the presence of each concentration of Antibiotic B, and vice versa.
-
The FIC for each well is calculated as: FIC = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).
-
The FIC index for the combination is the lowest FIC value obtained from all the wells that showed inhibition.[21]
-
References
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Effects of pH on the Activity of Ketoconazole Against Candida albicans. (n.d.). PMC. [Link]
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Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). PMC. [Link]
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Antimicrobial Properties and Cytotoxic Effect of Imidazolium Geminis with Tunable Hydrophobicity. (n.d.). PMC. [Link]
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Effect of pH on the In Vitro Activities of Amphotericin B, Itraconazole, and Flucytosine against Aspergillus Isolates. (n.d.). PMC. [Link]
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Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. (n.d.). PMC. [Link]
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Precipitation in cell culture medium? (2019). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). PubMed. [Link]
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Why does a compound that dissolve in DMSO, precipitates with media ? (2022). ResearchGate. [Link]
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Current status of antifungal susceptibility testing methods. (n.d.). Medical Mycology. [Link]
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Synergy assessed by checkerboard. A critical analysis. (n.d.). PubMed. [Link]
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Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020). PubMed. [Link]
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Recent Insights into the Paradoxical Effect of Echinocandins. (2017). PMC. [Link]
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Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations. (n.d.). PMC. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]
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Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence. (n.d.). NIH. [Link]
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New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2021). NIH. [Link]
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Alamar Blue assay optimization to minimize drug interference and inter-assay viability. (n.d.). NIH. [Link]
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How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. (2016). mBio. [Link]
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Synthesis and evaluation of micellar properties and antimicrobial activities of imidazole‐based surfactants. (n.d.). ResearchGate. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). NIH. [Link]
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synthesis and biological evaluation of novel imidazole based compounds. (n.d.). ResearchGate. [Link]
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Trailing or Paradoxical Growth of Candida albicans When Exposed to Caspofungin Is Not Associated with Microsatellite Genotypes. (n.d.). NIH. [Link]
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Anti-biofilm studies of synthetic imidazolium salts on dental biofilm in vitro. (2022). Taylor & Francis Online. [Link]
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Anti-biofilm studies of synthetic imidazolium salts on dental biofilm in vitro. (2022). PMC. [Link]
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Cationizing Lugdunin through Trp3 Hydrophobic Fine-Tuning and Cationic Side Chain Engineering. (2026). ACS Publications. [Link]
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DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR TRIAZOLE AND IMIDAZOLE ANTIMYCOTICS. (n.d.). ResearchGate. [Link]
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Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. (2017). ResearchGate. [Link]
-
Editorial Synergy, antagonism, and what the chequerboard puts between them. (n.d.). ResearchGate. [Link]
-
Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. [Link]
-
Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. (2024). MDPI. [Link]
-
(PDF) In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (n.d.). ResearchGate. [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. [Link]
-
A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. (n.d.). Bentham Science. [Link]
-
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (n.d.). ResearchGate. [Link]
-
The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (2023). Frontiers. [Link]
-
Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. (2021). PMC. [Link]
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New and simplified method for drug combination studies by checkerboard assay. (n.d.). NIH. [Link]
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Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024). PMC. [Link]
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Challenges of antibiotic resistance biofilms and potential combating strategies: a review. (n.d.). SpringerLink. [Link]
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Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). MDPI. [Link]
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Imidazole in cell culture. (2017). Reddit. [Link]
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Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models. (n.d.). MDPI. [Link]
-
(PDF) A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). ResearchGate. [Link]
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Targeting Biofilms Therapy: Current Research Strategies and Development Hurdles. (n.d.). MDPI. [Link]
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Technical Support Center: Optimizing Dosage for In Vivo Studies of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Objective: This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive technical framework for optimizing the in vivo dosage of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. It emphasizes a strategy rooted in scientific integrity, moving beyond rote protocols to explain the causal logic behind experimental decisions. Our goal is to empower you to troubleshoot effectively and generate robust, reproducible data.
PART 1: Frequently Asked Questions (FAQs) & Foundational Strategy
This section addresses the most common initial questions and establishes a strategic foundation for your in vivo studies.
Question 1: What is the known mechanism of action for this compound and how does it guide initial study design?
Given the lack of specific data, your initial study design must be guided by the intended biological target you have identified through in vitro screening. It is critical to have robust in vitro data, such as IC₅₀ or EC₅₀ values, before proceeding to in vivo models. This in vitro potency is the cornerstone of your initial dose calculations.
Question 2: How should I determine a safe and potentially effective starting dose for my first in vivo experiment?
Determining a starting dose is a multi-step process that synthesizes in vitro data, allometric scaling principles, and literature on analogous compounds.
Step 1: In Vitro to In Vivo Extrapolation (IVIVE) Your in vitro IC₅₀/EC₅₀ is the most critical piece of data. A common, conservative approach is to aim for initial in vivo plasma concentrations that are multiples of this value. This accounts for factors like protein binding and metabolism that are absent in simpler in vitro systems. A starting point could be to aim for a Cmax (maximum plasma concentration) that is 10-100 times your in vitro IC₅₀/EC₅₀.
Step 2: Literature Review & Analog Analysis Search for published in vivo studies on compounds with high structural similarity. For instance, research on other 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has shown in vivo anti-inflammatory activity in mouse models.[2] Such studies can provide a valuable reference point for tolerated dose ranges and observed effects.
Step 3: Pilot Dose Escalation Study If no prior in vivo data exists for your compound or close analogs, a pilot dose-range finding study is essential. This involves administering single, escalating doses to small groups of animals to identify the Maximum Tolerated Dose (MTD). A logarithmic dose spacing (e.g., 1, 10, 100 mg/kg) is often a good starting point.
Experimental Workflow: Initial Dose Finding
Caption: Workflow for initial in vivo dose determination.
PART 2: Troubleshooting Guides for Common In Vivo Challenges
This section provides a systematic approach to resolving common issues encountered during in vivo studies.
Issue 1: No Efficacy Observed at the Initial Doses
A lack of efficacy is a frequent outcome in early in vivo experiments. Before escalating the dose, a thorough investigation is necessary.
Troubleshooting Decision Tree: Lack of Efficacy
Caption: Systematic troubleshooting for lack of in vivo efficacy.
Key Troubleshooting Steps:
-
Formulation and Administration: The choice of vehicle is critical. For poorly soluble compounds, a suspension in a medium like 0.5% methylcellulose may be necessary.[3] However, for intravenous (IV) administration, the compound must be fully solubilized to avoid precipitation and potential emboli.[4][5]
-
Actionable Advice: Prepare a fresh formulation and visually inspect it for any precipitation before and after drawing it into the syringe. Always include a vehicle-only control group in your studies.
-
-
Pharmacokinetic (PK) Analysis: A lack of efficacy is often due to insufficient drug exposure. A basic PK study is essential to measure:
-
Cmax (Maximum Concentration): Does it reach the theoretically effective concentration?
-
T½ (Half-life): How long does the compound stay in circulation? This dictates the dosing frequency.
-
AUC (Area Under the Curve): What is the total drug exposure over time?
-
-
Target Engagement: Even with sufficient plasma exposure, the compound must reach its target tissue and engage with its biological target.
-
Actionable Advice: At the expected Tmax (time of maximum concentration) from your PK study, collect the target tissues and measure a biomarker of target engagement. For example, if your compound is a kinase inhibitor, you can measure the phosphorylation of a downstream substrate.
-
Issue 2: Toxicity Observed at Higher Doses
Observing toxicity is a critical finding that helps define the upper limit of your therapeutic window.
Strategies to Mitigate Toxicity:
-
Dose Fractionation: Instead of a single large dose, consider administering smaller doses more frequently (e.g., 50 mg/kg once daily vs. 25 mg/kg twice daily). This can maintain the total daily dose while lowering the Cmax, which is often associated with acute toxicity.[6]
-
Change of Administration Route: Intravenous administration leads to a rapid Cmax. Switching to subcutaneous or oral routes can slow absorption, lower the Cmax, and potentially reduce toxicity.[6]
-
Re-evaluate the Vehicle: Some organic solvents like DMSO can cause local irritation or systemic toxicity at higher concentrations.[3] Ensure the observed toxicity is from the compound and not the vehicle.
PART 3: Advanced Protocols and Data Presentation
Protocol: Designing a Robust Dose-Response Study
Once you have an MTD from your pilot study and initial PK data, you can design a comprehensive dose-response study.
-
Dose Selection: Choose at least 4-5 dose levels. These should be spaced to cover the expected range from no effect to a maximal effect. A semi-log spacing (e.g., 1, 3, 10, 30 mg/kg) is generally effective.[7]
-
Group Size and Controls: Use a sufficient number of animals per group (typically n=8-12 for rodents) to achieve statistical power.[7] Always include a vehicle control group and, if possible, a positive control group to validate the assay.[8]
-
Randomization and Blinding: Randomize animals into treatment groups and blind the personnel conducting the experiment and analyzing the data to prevent bias.
-
Endpoints: Clearly define your primary efficacy endpoints before starting the study. Continuously monitor animal health, including body weight and clinical signs of toxicity.
-
Data Analysis: Plot the dose versus the biological response. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the ED₅₀ (the dose that produces 50% of the maximal effect).
Table 1: Example Data Structure for a Dose-Response Study
| Group | Treatment | Dose (mg/kg) | N | Primary Endpoint (e.g., % Tumor Growth Inhibition) | Body Weight Change (%) |
| 1 | Vehicle | 0 | 10 | 0% | +5% |
| 2 | Compound X | 1 | 10 | 15% | +4.5% |
| 3 | Compound X | 3 | 10 | 45% | +4% |
| 4 | Compound X | 10 | 10 | 75% | -2% |
| 5 | Compound X | 30 | 10 | 78% | -10% (Toxicity observed) |
References
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Evotec. (n.d.). Early Formulation. Retrieved from [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
-
Zutshi, A., & LaFleur, J. (2025). Strategy for designing in vivo dose-response comparison studies. Pharmaceutical Statistics, 24(1). Retrieved from [Link]
-
Kishore, T., & Lariya, N. (2019). Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. JNCI: Journal of the National Cancer Institute. Retrieved from [Link]
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ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study? Retrieved from [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
-
Zhang, X., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 85(5), 557-566. Retrieved from [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Troubleshooting Inconsistent Results with (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Introduction
(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol (CAS 912761-33-2) is a heterocyclic compound featuring both imidazole and piperidine moieties, making it a molecule of significant interest in medicinal chemistry and drug development programs.[1][2] Its structural complexity, however, can introduce experimental variability. Inconsistent results are a common challenge in research, leading to lost time and resources.
This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies encountered during experiments with this compound. As your virtual application scientist, this center moves beyond simple protocols to explain the causal mechanisms behind common issues, empowering you to build robust, reproducible experimental systems.
Section 1: Foundational Troubleshooting - A First Principles Checklist
Inconsistent results often stem from foundational experimental variables rather than the compound itself. Before investigating compound-specific issues, it is critical to validate the experimental setup. This "First Principles" approach ensures a reliable baseline.
Question: My experiment is yielding inconsistent results. Where do I even begin?
Answer: Start by systematically ruling out common sources of error with the following workflow. Inconsistency is often a symptom of an overlooked variable in your reagents, equipment, or procedure.[3]
Caption: Foundational Troubleshooting Workflow.
Section 2: Compound-Specific Troubleshooting Guide
Once foundational variables are controlled, inconsistencies can be traced to the inherent chemical properties of this compound. This section addresses specific issues in a question-and-answer format.
Issue A: Inconsistent Bioactivity & Stability
Question 1: My dose-response curves are shifting between experiments, or the potency of my compound seems to decrease over time. What is the likely cause?
Answer: This issue most often points to either compound degradation or incomplete solubilization.
-
Causality - Chemical Instability: The piperidine and imidazole rings contain basic nitrogen atoms, making the compound susceptible to pH-dependent degradation or oxidation.[4] Storing solutions, especially in aqueous buffers at room temperature for extended periods, can lead to the formation of inactive byproducts.
-
Causality - Solubility Issues: If the compound is not fully dissolved in your assay medium, the actual concentration delivered to the target will be lower and more variable than the nominal concentration. This is a frequent cause of non-reproducible dose-response curves.
Troubleshooting Steps:
-
Perform a Purity Check: Immediately analyze an aliquot of your stock solution and a sample from your final assay plate via HPLC. Compare this to the Certificate of Analysis (CoA) and a freshly prepared sample. The appearance of new peaks suggests degradation.[4]
-
Conduct a Forced Degradation Study: Expose the compound to acidic, basic, and oxidative conditions and monitor by TLC or HPLC to understand its stability profile.[5] This helps identify which conditions to avoid in your experiments.
-
Prepare Fresh Solutions: For maximum consistency, prepare dilutions from a freshly-made, high-concentration stock solution (e.g., in DMSO) for each experiment. Avoid repeated freeze-thaw cycles.
-
Confirm Solubility: After adding the compound to your aqueous assay buffer, visually inspect for any precipitation. Centrifuge a sample and analyze the supernatant by HPLC to confirm the concentration matches the expected value.
Issue B: Problems with Solubility & Solution Preparation
Question 2: My compound is poorly soluble in aqueous buffers like PBS, leading to precipitation. How can I improve its solubility?
Answer: Poor aqueous solubility is common for heterocyclic compounds. The key is to control the pH or use the hydrochloride salt form of the compound.
-
Causality - pH and Ionization: The compound has two basic nitrogen centers: one on the piperidine ring and one on the imidazole ring. At neutral or basic pH, these nitrogens are largely unprotonated, making the molecule less polar and thus less soluble in water. By lowering the pH, these nitrogens become protonated (charged), which significantly increases aqueous solubility.
Caption: Effect of pH on the Ionization State and Solubility.
Troubleshooting & Optimization:
-
Use the Hydrochloride Salt: If available, use the hydrochloride (HCl) salt of the compound. Salts of basic compounds are generally more water-soluble.
-
Acidify the Solvent: If using the free base, prepare your stock in a slightly acidic vehicle. For a 10 mM stock, first dissolve the compound in a minimal amount of DMSO, then dilute with a buffer of pH 4-5. Always check that the final pH is compatible with your assay.
-
Sonication and Warming: Gentle warming (to 37°C) and sonication can help dissolve the compound, but be cautious, as excessive heat can cause degradation. Always re-check for precipitation after the solution cools to room temperature.
Table 1: General Solubility Guidelines
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | High | Recommended for primary stock solutions (e.g., 10-50 mM). |
| Ethanol | Moderate | Can be used for intermediate dilutions. |
| Methanol | Moderate | Good for analytical purposes (e.g., HPLC, LC-MS).[6] |
| Water | Low (pH > 7) | Solubility is highly pH-dependent. |
| PBS (pH 7.4) | Very Low | Prone to precipitation. Final DMSO concentration should be kept low (<0.5%). |
| Acidic Buffer (pH < 6) | Moderate-High | Protonation of nitrogen atoms enhances solubility. |
Issue C: Analytical & Purification Challenges
Question 3: During HPLC/LC-MS analysis, I'm observing severe peak tailing for my compound. How can I achieve a symmetrical peak shape?
Answer: Peak tailing for this compound is a classic sign of secondary interactions between the basic analyte and the stationary phase.
-
Causality - Silanol Interactions: Standard silica-based C18 columns have residual acidic silanol groups (-Si-OH) on their surface. The basic nitrogen atoms on your compound can interact with these silanols via strong ionic forces. This causes some molecules to "stick" to the column longer than others, resulting in a tailed peak.
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Employ a modern, end-capped, or base-deactivated HPLC column. These columns have fewer free silanol groups, minimizing secondary interactions.
-
Modify the Mobile Phase:
-
Add a Competitive Base: Add a small amount of a competitive base, such as 0.1% triethylamine (TEA), to your mobile phase. TEA is a stronger base and will preferentially interact with the silanol groups, effectively masking them from your analyte.
-
Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) will protonate your compound. This can sometimes improve peak shape, but it also protonates the silanol groups, so a combination of low pH and a base-deactivated column is often ideal.
-
-
Check for Column Overload: Injecting too much sample can also cause peak tailing. Try reducing the injection volume or the concentration of your sample.
Section 3: Standard Operating Protocols (SOPs)
To ensure maximum reproducibility, follow these standardized protocols for handling, storing, and analyzing this compound.
SOP 1: Preparation and Handling of Stock Solutions
-
Pre-use Check: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Weigh the required amount of compound in a fume hood using calibrated equipment. Piperidine derivatives should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][7]
-
Dissolution:
-
Add the appropriate volume of high-purity, anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex thoroughly for 2-3 minutes.
-
If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, amber glass or polypropylene cryovials.
-
Blanket the headspace of each vial with an inert gas (e.g., argon or nitrogen) to displace oxygen and moisture.[4]
-
Store aliquots at -20°C or -80°C for long-term storage.
-
SOP 2: Recommended HPLC Method for Purity Analysis
This protocol provides a starting point for analytical method development.
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | Base-Deactivated C18 (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus) 2.1 x 50 mm, 1.8 µm | Minimizes silanol interactions, providing better peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to protonate the analyte and improve retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. |
| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak efficiency. |
| Injection Vol. | 1-5 µL | Start low to avoid detector saturation and column overload. |
| Detection | UV at 210 nm and 254 nm | Imidazole rings typically show absorbance at these wavelengths. |
Section 4: Frequently Asked Questions (FAQs)
Q: What purity level is recommended for this compound? A: For initial in vitro screening, a purity of >95% may be acceptable. However, for dose-response studies, mechanism of action studies, or any in vivo work, a purity of >99% is strongly recommended to ensure that the observed biological effect is not due to an impurity.[4] Always request a lot-specific Certificate of Analysis (CoA) from the supplier.
Q: Should I use the free base or the hydrochloride salt? A: For experiments requiring dissolution in aqueous buffers, the hydrochloride salt is highly recommended due to its superior solubility. If you only have the free base, you will need to formulate it in an acidic vehicle as described in Section 2. Be aware that the molecular weight of the salt form is higher, and you must adjust your calculations accordingly to ensure accurate molar concentrations.
Q: What are the primary safety precautions for this compound? A: While a specific Safety Data Sheet (SDS) for this exact molecule may be limited, general precautions for piperidine and imidazole derivatives should be followed. Handle the compound in a well-ventilated fume hood.[7] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes. Piperidines can be flammable and irritants.[4][8]
References
- Plant Care. (2026). How to Choose Piperidines: A Complete Buyer's Guide.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- BenchChem. (2025). Technical Support Center: Characterization of Imidazole-Containing Compounds.
- Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- EvitaChem. (n.d.). Buy 3-((1H-Imidazol-4-yl)methyl)piperidine.
- J&K Scientific. (n.d.). This compound | 912761-33-2.
- ChemicalBook. (n.d.). (1-Methyl-1H-imidazol-2-yl)-piperidin-4-yl-methanol HYDROCHLORIDE.
-
Huff, J. B., et al. (1993). (1H-Imidazol-4-yl)methanol. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]
Sources
- 1. Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253) | 710278-27-6 [evitachem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. plantin.alibaba.com [plantin.alibaba.com]
- 5. How To [chem.rochester.edu]
- 6. (1H-Imidazol-4-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. chemos.de [chemos.de]
Technical Support Center: Purification of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Welcome to the dedicated technical support guide for the purification of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol (CAS 912761-33-2). This molecule, a valuable heterocyclic building block in pharmaceutical research, presents unique purification challenges due to its distinct physicochemical properties. Its structure incorporates a polar alcohol, a basic piperidine nitrogen, and an imidazole ring, leading to issues such as poor chromatographic resolution, low recovery, and potential on-column degradation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to overcome these obstacles. We will delve into the causality behind common purification problems and offer robust, step-by-step methodologies to ensure you obtain your target compound with the desired purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities I should anticipate during the synthesis and work-up of this compound?
A1: Understanding potential impurities is the first step toward developing a successful purification strategy. Impurities typically arise from unreacted starting materials, side-reactions, or degradation.
-
Unreacted Starting Materials: Depending on the synthetic route, common starting materials like 1-methyl-1H-imidazole, a piperidin-4-yl precursor (e.g., N-protected 4-formylpiperidine), or organometallic reagents can persist in the crude product.
-
Reaction By-products: Side-products may include isomers or products from over-alkylation. If a reduction step is used to form the methanol group (e.g., reducing a ketone), incomplete reduction can leave the ketone precursor as a significant impurity.[1]
-
Degradation Products: The compound's alcohol and amine functionalities make it susceptible to oxidation, especially during prolonged work-up or exposure to air.
-
Residual Solvents: High-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO) can be difficult to remove and may require specific purification steps.
Q2: I'm observing severe streaking and poor separation of my compound on a standard silica gel column. What is causing this and how can I fix it?
A2: This is the most frequently encountered issue. The streaking (or tailing) is caused by strong, non-ideal interactions between the basic nitrogen atoms of the piperidine and imidazole rings and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape, co-elution of impurities, and often, irreversible adsorption of the product to the column, resulting in low recovery.
Solutions:
-
Mobile Phase Modification (Base Additive): The most effective solution is to add a small amount of a basic modifier to your eluent. This additive will competitively bind to the acidic silanol groups, preventing your compound from interacting strongly with the stationary phase.
-
Recommended Modifier: Start by adding 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase system (e.g., Dichloromethane/Methanol). Ammonium hydroxide is often more effective for highly basic compounds.
-
-
Choice of Stationary Phase: If base additives are insufficient or incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.
-
Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography is a powerful option. The separation occurs based on hydrophobicity.[2]
-
Diagram: Mechanism of Tailing on Silica and Mitigation Strategy
Caption: Mitigation of peak tailing on silica gel.
Q3: How can I effectively monitor the progress of my purification?
A3: Proper reaction and purification monitoring is crucial to maximize yield and purity. A combination of techniques is recommended.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for initial screening.
-
System: Use the same solvent system you plan for your column, including the base additive.
-
Visualization: The imidazole ring provides a UV chromophore, so the spot should be visible under a UV lamp (254 nm). For more sensitive detection, especially if the piperidine nitrogen is a secondary amine, use a chemical stain like potassium permanganate (which reacts with the alcohol) or ninhydrin.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information on purity. A reversed-phase C18 column is typically effective.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is standard. The acid protonates the basic nitrogens, ensuring sharp, symmetrical peaks.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring. It confirms the mass of the eluting peak, ensuring you are tracking the correct compound and allowing for the identification of impurities.[2][3]
Q4: My product yield is very low after column chromatography, even with a base additive. What are other potential causes?
A4: While irreversible adsorption is a primary cause of low yield, other factors can contribute:
-
Compound Degradation on Silica: Silica gel is acidic and can sometimes catalyze the degradation of sensitive compounds. If you suspect this, minimizing the time the compound spends on the column is key. Run the column faster or switch to a less acidic stationary phase like neutral alumina.
-
Improper Sample Loading: For highly polar compounds, dry loading is often superior to wet (liquid) loading. Dissolve your crude product in a minimal amount of a strong solvent (like methanol), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the column. This prevents the strong solvent from disrupting the initial separation bands.
-
Co-elution with a UV-inactive Impurity: Your TLC or UV chromatogram might show a single spot, but an impurity without a chromophore could be co-eluting. This is where LC-MS or NMR analysis of the "pure" fraction is invaluable.
Validated Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate the common issues of peak tailing and low recovery for this compound.
-
Slurry Preparation: Prepare the column slurry using your starting eluent (e.g., 98:2 Dichloromethane:Methanol + 1% NH₄OH).
-
Column Packing: Pack the column with the slurry to ensure a homogenous stationary phase bed.
-
Sample Preparation (Dry Loading): a. Dissolve 1 gram of crude material in ~5-10 mL of methanol. b. Add 2-3 grams of silica gel to this solution. c. Evaporate the methanol on a rotary evaporator until a free-flowing powder is obtained. d. Carefully layer this powder on top of the packed column bed.
-
Elution: a. Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane + 1% NH₄OH). b. Gradually increase the polarity by increasing the percentage of methanol (e.g., step gradient from 2% to 10% Methanol in Dichloromethane, always maintaining 1% NH₄OH). c. Collect fractions and analyze by TLC or HPLC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine or ammonia, a co-evaporation step with a suitable solvent like dichloromethane may be necessary.
Protocol 2: Analytical RP-HPLC for Purity Assessment
This method provides a baseline for assessing the final purity of your compound.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Diagram: General Troubleshooting Workflow
Caption: A decision tree for troubleshooting common purification issues.
References
-
MDPI: Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Available at: [Link]
-
Helda - University of Helsinki: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
PubMed: Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Available at: [Link]
-
MDPI: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]
-
PubMed: Analysis of heterocyclic aromatic amines. Available at: [Link]
-
Agilent: Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available at: [Link]
-
Journal of Chromatographic Science: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available at: [Link]
-
MDPI: Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]
-
ResearchGate: Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available at: [Link]
Sources
- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]
Technical Support Center: Stability Testing of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. This guide is designed to provide expert insights and practical solutions to challenges you may encounter during the stability testing of this compound in solution. Our goal is to empower you with the knowledge to conduct robust, self-validating experiments that ensure the integrity of your results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the stability assessment of this compound. The question-and-answer format is intended to help you quickly identify and resolve your experimental challenges.
Q1: I'm observing a rapid loss of the parent compound in my solution, even under ambient conditions. What are the likely causes and how can I mitigate this?
A1: Rapid degradation at ambient conditions often points to inherent instabilities in the molecule that are exacerbated by the solution environment. For this compound, the primary suspects are oxidative degradation and, to a lesser extent, pH-mediated hydrolysis.
-
Expertise & Experience: The piperidine moiety, while generally stable, can be susceptible to oxidation, and the imidazole ring can also undergo oxidative degradation.[1] The presence of a tertiary amine in the piperidine ring can make it prone to the formation of an N-oxide. Furthermore, the methanolic hydroxyl group can be oxidized to a ketone.
-
Troubleshooting Steps:
-
De-gas your solvents: Dissolved oxygen is a common culprit in oxidative degradation. Before preparing your solutions, sparge your solvents with an inert gas like nitrogen or argon for at least 15-20 minutes.
-
Consider antioxidants: If de-gassing is insufficient, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, can be beneficial. However, be sure to verify that the antioxidant does not interfere with your analytical method.
-
Control the pH: The stability of both the imidazole and piperidine rings can be pH-dependent. Prepare your solutions in a buffered system and evaluate the stability across a range of pH values (e.g., pH 3, 7, and 9) to identify the optimal pH for stability.
-
Protect from light: While not always the primary cause of rapid degradation, photolytic degradation can contribute. As a standard practice, protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
-
Q2: My HPLC analysis shows multiple, poorly resolved peaks close to the main peak. How can I improve the separation and identify these minor components?
A2: The polar nature of this compound, with its imidazole, piperidine, and hydroxyl groups, can make chromatographic separation challenging, especially from its structurally similar degradation products.
-
Expertise & Experience: Standard C18 columns may not provide adequate retention and resolution for this polar compound. The use of a polar-embedded or a polar-endcapped reversed-phase column is often a better choice. These columns are designed to work well with highly aqueous mobile phases and offer different selectivity for polar analytes.
-
Troubleshooting & Optimization:
-
Column Selection: If you are using a standard C18 column, consider switching to a column with a polar-embedded phase (e.g., amide or carbamate) or a polar-endcapped phase.
-
Mobile Phase pH: The ionization state of the imidazole and piperidine rings is highly dependent on the pH of the mobile phase. Small adjustments to the mobile phase pH can significantly alter the retention and peak shape. Experiment with a pH range that ensures your compound and its degradants are in a consistent ionization state. A pH of around 7 is a good starting point.
-
Ion-Pairing Reagents: If pH adjustment is not sufficient, the addition of a low concentration of an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds or an alkyl sulfonate for basic compounds) can improve peak shape and resolution. However, be aware that ion-pairing reagents can be harsh on columns and may suppress MS signals if you are using LC-MS.
-
Gradient Optimization: A shallow gradient elution can often improve the separation of closely eluting peaks. Start with a high aqueous content and slowly increase the organic phase concentration.
-
Q3: I've performed forced degradation studies, but I'm not seeing significant degradation under some stress conditions. How can I ensure I'm adequately stressing the molecule?
A3: The goal of forced degradation is to generate a modest amount of degradation (typically 5-20%) to demonstrate the stability-indicating nature of your analytical method.[2] If you are not observing degradation, the stress conditions may not be stringent enough.
-
Expertise & Experience: The stability of the imidazole and piperidine rings can be quite robust under certain conditions. For instance, the imidazole ring is generally resistant to auto-oxidation but can be degraded by strong oxidizing agents.[3]
-
Recommendations for Stress Conditions:
| Stress Condition | Recommended Parameters | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess the stability of the ether linkage and potential ring opening under acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate the potential for base-catalyzed degradation, including ring opening of the imidazole moiety. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To induce the formation of N-oxides on the piperidine and imidazole rings and potential oxidation of the methanol group.[1] |
| Thermal Degradation | Solid and solution at 80°C for 48 hours | To assess the intrinsic thermal stability of the molecule. |
| Photodegradation | Solution exposed to UV light (ICH Q1B guidelines) | To evaluate the potential for light-induced degradation, which is common for heterocyclic compounds.[4] |
-
Self-Validation: If no degradation is observed under these conditions, it provides strong evidence of the molecule's intrinsic stability under those specific stresses. Your documentation should reflect the conditions tested and the observed stability.
Frequently Asked Questions (FAQs)
What are the most likely degradation pathways for this compound?
Based on the structure, the following degradation pathways are most probable:
-
Oxidation:
-
N-Oxidation: Formation of N-oxides at the tertiary nitrogen of the piperidine ring and potentially at the N-1 position of the imidazole ring.
-
Oxidation of the Methanol Group: The secondary alcohol can be oxidized to the corresponding ketone.
-
Imidazole Ring Oxidation: In the presence of strong oxidizing agents, the imidazole ring can be cleaved.[5]
-
-
Hydrolysis:
-
Photodegradation:
-
Exposure to UV light can induce complex degradation pathways, often involving radical mechanisms, which can affect both the imidazole and piperidine rings.
-
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
What is an ideal starting point for a stability-indicating HPLC method for this compound?
A robust starting point for a stability-indicating HPLC method would be:
-
Column: A polar-embedded reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 7.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength of maximum absorbance (to be determined by a UV scan of the parent compound).
This method should be optimized based on the results of your forced degradation studies to ensure adequate separation of all degradation products from the parent peak.
How should I prepare my samples for stability testing?
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or buffer) to a final concentration suitable for your analytical method (e.g., 100 µg/mL).
-
Time Points: At each specified time point, withdraw an aliquot of the stressed solution.
-
Quenching/Neutralization: If necessary, neutralize the acidic or basic samples with an equivalent amount of base or acid, respectively.
-
Dilution: Dilute the sample to the final target concentration for HPLC analysis using the mobile phase as the diluent.
Experimental Workflow for a Stability Study
Caption: General workflow for a stability study of the target compound.
References
-
Bakshi M, Singh S. Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis. 2002;28(6):1011-1040.
-
Blessy M, Patel RD, Prajapati PN, Agrawal YK. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2014;4(3):159-165.
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003.
-
Evjena, S., Åstrand, O. A. H., Gaarder, M., Paulsen, R. E., Fiksdahla, A., & Knuutilad, H. K. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 58(48), 21853–21863.
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. 1996.
-
BenchChem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
-
Alsante KM, Ando A, Brown R, et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. 2007;59(1):29-37.
- Snyder LR, Kirkland JJ, Dolan JW. Introduction to Modern Liquid Chromatography. 3rd ed. John Wiley & Sons; 2010.
-
BenchChem. Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
-
Horváth, G., Farkas, Ö., & Veszprémi, T. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(7), 2162–2165.
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.
- Tønnesen, H. H. (2004).
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs-a review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 16-24.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
This guide serves as a centralized resource for researchers, scientists, and drug development professionals investigating the biological activity of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. The focus is to provide a framework for identifying, understanding, and mitigating potential off-target effects to ensure the validity and accuracy of experimental outcomes. This document combines theoretical background with actionable troubleshooting protocols to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs): Understanding the Selectivity Profile
This section addresses foundational questions regarding the compound's characteristics and the general strategy for profiling its specificity.
Q1: What is the primary mechanism of action and what are the likely off-targets for this compound?
Based on its chemical structure, this compound contains two key pharmacophores: an imidazole ring and a piperidine ring. These structural motifs are prevalent in numerous bioactive molecules and can interact with a wide range of biological targets.[1]
-
Imidazole Moiety: The imidazole ring is a common feature in molecules designed to interact with histamine receptors, cytochrome P450 enzymes, and certain kinases. Its ability to coordinate with metal ions also means it can interact with metalloenzymes.[1]
-
Piperidine Moiety: The piperidine scaffold is a well-known privileged structure in medicinal chemistry, often found in ligands for G-protein coupled receptors (GPCRs), particularly aminergic receptors like dopamine, serotonin, and adrenergic receptors, as well as ion channels.
Without a specific designated primary target for this compound in public literature, a broad assessment of its activity is crucial. Any observed biological effect should be validated against a panel of likely off-targets based on these structural alerts.
Q2: What is the recommended strategy for systematically profiling the selectivity of this compound?
A tiered, multi-faceted approach is the most robust method for characterizing the selectivity of a novel compound. This strategy moves from broad, predictive methods to specific, hypothesis-driven validation.
-
Tier 1: In Silico & Computational Prediction: Utilize computational tools to predict potential off-target interactions.[2][3][4] These methods use machine learning algorithms and large databases of known compound-target interactions to forecast a compound's likely binding profile based on its structure.[2][3] This step is cost-effective and helps prioritize experimental resources.
-
Tier 2: Broad In Vitro Panel Screening: The most efficient way to get an experimental overview of selectivity is to submit the compound to a commercial profiling service (e.g., Eurofins SafetyScreen, Reaction Biology Kinase Panels). These services screen the compound against hundreds of kinases, GPCRs, and other targets at a single high concentration to identify potential "hits".[5][6]
-
Tier 3: Dose-Response Validation: For any significant hits identified in Tier 2 (e.g., >70% inhibition), perform 10-point dose-response experiments to determine the potency (IC50 or Kd) at each of these off-targets.[5] This quantifies the compound's affinity for these unintended targets.
-
Tier 4: Cellular Target Engagement & Phenotypic Confirmation: Validate the biochemical hits in a relevant cellular context. An unexpected interaction in a cell-free assay may not translate to a cellular effect.[7] Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to the off-target protein inside a cell.[8]
Q3: How can I distinguish a true off-target effect from experimental artifacts?
This is a critical question in small molecule research. Key strategies include:
-
Use a Negative Control: Synthesize or acquire a close structural analog of your compound that is inactive against the primary target. If this inactive analog still produces the off-target phenotype, it suggests the effect is due to a shared structural feature unrelated to the primary target activity.
-
Orthogonal Assays: Confirm findings using different assay formats. For example, if you see an effect in a fluorescence-based assay, try to replicate it with a label-free method like surface plasmon resonance (SPR) or a radiometric assay. Different formats have different artifact liabilities.[9]
-
Rule out Compound-Specific Issues: Investigate potential assay interference from the compound itself, such as aggregation, redox cycling, or fluorescence interference.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This guide is formatted to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: High Variability in Potency (IC50/EC50) Measurements
Q: My measured IC50 value for this compound fluctuates significantly between experiments. What are the potential causes and how can I fix it?
A: High variability is a common issue that can often be resolved by systematically examining your compound and assay parameters.
Causality and Solutions:
-
Compound Integrity & Handling:
-
Rationale: The compound may be degrading during storage or after dilution. Purity issues from synthesis can also introduce variability.
-
Troubleshooting Protocol:
-
Confirm the identity and purity (>95%) of your stock compound using LC-MS and ¹H NMR.
-
Prepare fresh serial dilutions from a solid stock for each experiment, rather than using previously frozen liquid dilutions.
-
Minimize freeze-thaw cycles of the DMSO stock solution.
-
-
-
Assay Conditions:
-
Rationale: Minor, unrecorded variations in assay conditions can lead to significant shifts in apparent potency. For enzyme assays, the concentration of ATP relative to its Km is a critical factor that influences competitive inhibitor IC50 values.[9][10][11]
-
Troubleshooting Protocol:
-
Create and strictly adhere to a Standard Operating Procedure (SOP) for the assay.
-
Ensure the final concentration of the vehicle (e.g., DMSO) is identical across all wells, including controls.
-
For kinase assays, verify that the ATP concentration is held constant and is appropriate for the desired output (e.g., at Km for determining competitive IC50s).[10]
-
-
-
Compound Solubility & Aggregation:
-
Rationale: If the compound precipitates in the aqueous assay buffer, its effective concentration will be lower than its nominal concentration, leading to an artificially high and variable IC50.
-
Troubleshooting Protocol:
-
Visually inspect the highest concentration wells for signs of precipitation.
-
Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation, ensuring the detergent itself doesn't affect the assay.
-
-
Troubleshooting Workflow for IC50 Variability
Caption: A systematic workflow for troubleshooting inconsistent IC50 data.
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Q: My compound is highly potent in my cell-free biochemical assay, but its activity is much weaker in cell-based assays. What explains this drop-off?
A: This is a frequent and important observation in drug discovery, often related to the compound's ability to reach and engage its target in a complex cellular environment.[7][9]
Potential Causes and Diagnostic Experiments:
| Potential Cause | Rationale | Recommended Diagnostic Experiment |
| Poor Cell Permeability | The compound cannot efficiently cross the cell membrane to reach intracellular targets. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay . |
| Active Efflux | The compound is a substrate for efflux pumps (e.g., P-glycoprotein, P-gp) that actively remove it from the cell. | Perform the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency suggests efflux. |
| Rapid Cellular Metabolism | The compound is quickly metabolized by intracellular enzymes (e.g., Cytochromes P450) into an inactive form. | Microsomal Stability Assay: Incubate the compound with liver microsomes and measure its depletion over time via LC-MS. |
| High Plasma Protein Binding | In assays using serum, the compound binds extensively to proteins like albumin, reducing its free concentration available to interact with the target. | Equilibrium Dialysis to determine the fraction of compound bound to plasma proteins. |
Logical Flow for Investigating Potency Discrepancies
Caption: A decision-making process for diagnosing poor in vitro/in vivo correlation.
III. Experimental Protocol: Unbiased Target Engagement Profiling
To definitively identify both on- and off-target engagement in a native cellular environment, an unbiased proteomics approach is highly recommended. The Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) is a powerful technique for this purpose.[8]
Protocol: CETSA-MS for Off-Target Identification
Objective: To identify the intracellular protein targets that this compound binds to by measuring changes in their thermal stability.
Methodology:
-
Cell Culture and Treatment:
-
Culture your chosen cell line to ~80% confluency.
-
Treat cells with either the vehicle (e.g., 0.1% DMSO) or your compound at a relevant concentration (e.g., 10x the cellular EC50) for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into separate PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lyse the cells by repeated freeze-thaw cycles.
-
-
Protein Separation and Digestion:
-
Centrifuge the lysates at high speed to pellet the precipitated/denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration in the supernatant.
-
Perform in-solution trypsin digestion of the soluble proteins from each temperature point and treatment condition.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by quantitative mass spectrometry (e.g., using TMT labeling for multiplexing).
-
Identify and quantify the relative abundance of thousands of proteins at each temperature point for both the vehicle- and compound-treated samples.
-
-
Data Analysis:
-
For each identified protein, plot its relative soluble fraction as a function of temperature to generate a "melting curve".
-
A target protein bound by the compound will be stabilized, resulting in a rightward shift of its melting curve in the compound-treated samples compared to the vehicle-treated samples.
-
Statistically significant shifts in melting temperature (ΔTm) indicate direct target engagement.
-
IV. References
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]
-
A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). Lawrence Livermore National Laboratory. [Link]
-
Small molecule selectivity and specificity profiling using functional protein microarrays. (2010). Methods in Molecular Biology. [Link]
-
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]
-
Small-molecule Profiling. (n.d.). Broad Institute. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2014). Biochemical Journal. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). Biochemical Journal. [Link]
-
ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. (2016). Current Opinion in Chemical Biology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]
-
Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (2013). Journal of Biomolecular Screening. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. [Link]
-
Assay Troubleshooting. (n.d.). Molecular Diagnostics. [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2023). bioRxiv. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
Sources
- 1. Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253) | 710278-27-6 [evitachem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pelagobio.com [pelagobio.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Refining Analytical Techniques for Imidazole-Piperidine Compound Detection
Welcome to the technical support center dedicated to the robust analytical detection of imidazole-piperidine compounds. This guide is designed for researchers, chromatographers, and drug development professionals who encounter the unique challenges posed by this important class of molecules. The inherent basicity and polarity of the imidazole and piperidine moieties demand a nuanced approach to method development to achieve reliable, reproducible, and sensitive results.[1][2]
This resource provides field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying scientific principles of each recommendation. Our goal is to empower you to not only solve immediate experimental issues but also to build a foundational understanding for developing rugged analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of imidazole-piperidine compounds.
Q1: What are the primary analytical challenges associated with imidazole-piperidine compounds?
A1: The core challenges stem from the physicochemical properties of the two heterocyclic rings:
-
High Basicity: The piperidine nitrogen is a strong base (pKa ≈ 11), while the imidazole ring has a pyridine-type nitrogen that is also basic (pKa ≈ 7).[2] This dual basicity leads to strong interactions with acidic residual silanols on conventional silica-based HPLC columns, resulting in poor peak shape (tailing).[3][4][5]
-
Polarity: These compounds are often polar, which can lead to poor retention on traditional C18 reversed-phase columns, especially for smaller molecules.[6] This can cause co-elution with matrix components and salts, leading to ion suppression in mass spectrometry.[6]
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components like phospholipids can co-elute and interfere with the ionization of the target analyte in the mass spectrometer source, causing either suppression or enhancement of the signal.[7][8][9][10]
Q2: Which analytical technique is generally preferred for these compounds, especially in a drug development setting?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[7][11] Its high sensitivity allows for the detection of low-level metabolites and impurities, while its selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), helps to distinguish the analyte from a complex matrix.[11] While HPLC with UV detection can be used, particularly for bulk drug analysis, it often lacks the sensitivity and specificity required for bioanalysis or trace-level impurity detection.[12][13][14]
Q3: What is the most critical parameter to control during HPLC method development for these compounds?
A3: Mobile phase pH is the most critical parameter. The pH must be controlled to maintain a consistent ionization state of the analyte and to minimize undesirable secondary interactions with the stationary phase. Operating at a pH at least 2 units away from the analyte's pKa values is recommended to ensure a single ionic form and prevent peak shape distortion.[4][5] For basic compounds like these, using a low pH (e.g., 2.5-3.5) protonates the piperidine and imidazole nitrogens, which can improve peak shape by also suppressing the ionization of residual silanol groups on the column packing.[4]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your analysis.
Problem Area 1: Poor Chromatographic Peak Shape
Q: My peaks for the imidazole-piperidine analyte are tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for basic compounds is almost always caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[3][4]
Solutions, from simplest to most effective:
-
Lower Mobile Phase pH: The first and easiest step is to lower the mobile phase pH by adding an acidifier like formic acid or phosphoric acid (0.1% is a common starting point).[5] At low pH (e.g., pH < 4), the concentration of ionized silanols is significantly reduced, minimizing the secondary interactions that cause tailing.[4]
-
Use a Modern, Deactivated Column: If lowering the pH is not sufficient, switch to a column specifically designed for the analysis of basic compounds. These columns use high-purity silica with minimal metal content and advanced end-capping techniques to shield the residual silanols. Look for columns labeled as "base-deactivated," "high-purity silica," or those with embedded polar groups.[15]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase (e.g., 20-50 mM) can help to "shield" the analyte from the active sites on the stationary phase and improve peak symmetry.
-
Avoid Injecting in a Stronger Solvent: Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[15] Injecting the sample in a much stronger solvent (e.g., 100% acetonitrile when the mobile phase is 95% water) can cause peak distortion and broadening.[15]
Q: I am observing peak fronting. What does this indicate?
A: Peak fronting is typically a sign of column overload.[16]
Solutions:
-
Reduce Sample Concentration: Dilute your sample and re-inject. This is the most common solution.
-
Decrease Injection Volume: If dilution is not feasible, reduce the volume of sample you are injecting onto the column.[16]
-
Use a Higher Capacity Column: If you need to inject a higher mass of the analyte (e.g., for preparative work), switch to a column with a larger internal diameter or a stationary phase with a higher loading capacity.[16]
Workflow for Troubleshooting Peak Tailing
Caption: Decision tree for resolving peak tailing issues with basic compounds.
Problem Area 2: Low Sensitivity & Matrix Effects in LC-MS/MS
Q: My analyte signal is much lower in extracted plasma samples compared to the pure standard in solvent. What is happening?
A: You are likely observing ion suppression , a common form of matrix effect.[7][10] This occurs when co-eluting endogenous components from the biological matrix (like phospholipids or salts) compete with your analyte for ionization in the MS source, reducing the number of analyte ions that reach the detector.[8][10][11]
Solutions:
-
Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate your analyte from the interfering matrix components.[8]
-
Increase Retention: Modify your gradient to be shallower, allowing more time for separation.
-
Use a Different Stationary Phase: If a standard C18 column isn't providing enough separation, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.
-
-
Optimize Sample Preparation: A cleaner sample extract will have fewer interfering components. While protein precipitation is fast, it is often not very clean.[11][17]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than protein precipitation by partitioning the analyte into an immiscible organic solvent.[18][19]
-
Solid-Phase Extraction (SPE): This is often the best choice for removing matrix interferences.[20] By using a specific sorbent and optimized wash steps, you can selectively retain your analyte while washing away phospholipids and salts.[17][20]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard is a version of your analyte where several atoms (e.g., ¹³C, ¹⁵N, ²H) have been replaced with their heavy isotopes. The SIL-IS will have nearly identical chemical properties and chromatographic retention time, so it will experience the same degree of ion suppression as your analyte.[8] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively normalized.
Visualizing Matrix Effects in the ESI Source
Caption: Ion suppression due to matrix effects in the ESI source.
Experimental Protocols & Data Tables
Protocol: Generic LC-MS/MS Method Development for an Imidazole-Piperidine Compound in Plasma
This protocol provides a starting point for developing a robust bioanalytical method.
1. Sample Preparation (Choose one):
-
Method A: Protein Precipitation (PPT) - Fast Screening
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
Method B: Solid-Phase Extraction (SPE) - High Purity
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.
-
Load: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove phospholipids.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
2. LC Conditions:
| Parameter | Starting Recommendation | Rationale |
| Column | C18, Base-Deactivated, 2.1 x 50 mm, <3 µm | Good starting point for reversed-phase; deactivation is critical for peak shape.[3][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates the analyte and suppresses silanol activity.[4][5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Gradient | 5% to 95% B over 5 minutes | A generic scouting gradient to determine the approximate elution time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak efficiency. |
| Injection Vol. | 5 µL | A good starting point to avoid overloading.[16] |
3. MS/MS Conditions:
| Parameter | Action |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analyte Tuning | Infuse a standard solution of the analyte (~1 µg/mL) to find the precursor ion [M+H]⁺. |
| MRM Transition | Perform a product ion scan on the precursor ion to find the most intense and stable fragment ions. Select at least two transitions for confirmation and quantification. |
| Source Parameters | Optimize gas flows (nebulizer, heater), temperatures, and voltages for maximum signal intensity of the chosen MRM transition. |
Table: Comparison of Sample Preparation Techniques
| Technique | Speed | Cost | Cleanliness | Method Development | Best For |
| Protein Precipitation (PPT) | Very Fast | Low | Poor | Minimal | Rapid screening, early discovery.[17][20] |
| Liquid-Liquid (LLE) | Moderate | Moderate | Good | Moderate | Cleaner samples than PPT.[18][19] |
| Solid-Phase (SPE) | Slow | High | Excellent | Intensive | Regulated bioanalysis, low detection limits.[20][21] |
References
- ResearchGate.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- International Journal of Innovative Science and Research Technology.
- Taylor & Francis Online.
- National Institutes of Health (NIH). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
- NorthEast BioLab.
- Obrnuta faza. T1. Poor peak shape.
- Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Ovid. Journal of Pharmaceutical and Biomedical Analysis.
- Biotage.
- Journal of Applied Pharmaceutical Science.
- Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- International Journal of Pharmaceutical Sciences.
- National Institutes of Health (NIH).
- PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- PubMed.
- ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- National Institutes of Health (NIH). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- PubMed Central. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
- Quora. Which is more basic, pyrimidine or imidazole?.
Sources
- 1. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. ovid.com [ovid.com]
- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. mastelf.com [mastelf.com]
- 17. biotage.com [biotage.com]
- 18. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. ijisrt.com [ijisrt.com]
- 21. japsonline.com [japsonline.com]
Technical Support Center: Addressing Poor Bioavailability of Novel Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions to one of the most persistent challenges in drug discovery: the poor oral bioavailability of novel heterocyclic compounds. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot effectively and accelerate your development pipeline.
Oral bioavailability is a function of a compound's ability to be absorbed from the gastrointestinal (GI) tract and survive first-pass metabolism to reach systemic circulation.[1][2] For many promising heterocyclic compounds, this process is hindered by three primary factors: poor aqueous solubility, low membrane permeability, and rapid metabolic degradation.[3]
This guide is structured as a series of troubleshooting pathways. Instead of a linear protocol, we will diagnose the problem and explore a tiered set of solutions, from fundamental adjustments to advanced formulation strategies.
Troubleshooting Guide: Diagnosing and Solving Bioavailability Issues
We will approach the problem by dissecting the three most common causes of poor oral bioavailability.
Section 1: The Solubility Problem - "My compound won't dissolve."
Low aqueous solubility is a frequent hurdle, as a drug must be in solution to be absorbed.[1]
Q1: My heterocyclic compound shows poor aqueous solubility. What are the first diagnostic steps and initial solutions?
A1: Initial Diagnosis & Foundational Strategies
Before exploring complex formulations, confirm the issue with quantitative data and attempt the most straightforward fixes.
-
Expertise & Causality: A compound's solubility is dictated by its physicochemical properties. For crystalline solids, the energy required to break the crystal lattice must be overcome by the energy of solvation. For heterocyclic compounds, pKa is critical; ionizable groups can be leveraged to dramatically increase solubility in the pH-variable environment of the GI tract.
-
Diagnostic Workflow:
-
Kinetic & Thermodynamic Solubility Assays: Determine the kinetic solubility (in a buffered solution, often using DMSO stock) and the more definitive thermodynamic solubility. This baseline data is crucial.
-
pKa Determination: Use potentiometric titration or computational prediction to understand how your compound's ionization state changes with pH.
-
pH-Solubility Profile: Measure solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to simulate the journey through the GI tract.[1]
-
-
Tier 1 Solutions: Physicochemical Modifications
-
Salt Formation: If your compound has an ionizable center (acidic or basic), forming a salt is one of the most established methods to increase solubility and dissolution rate.[4][5] However, this is not feasible for neutral compounds.[6]
-
pH Modification & Buffers: For internal experiments or preclinical formulations, adjusting the pH of the vehicle can be a simple and effective solution.
-
Co-solvents: Using mixtures of water with solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) 400 can significantly enhance solubility for early-stage studies.[1][4]
-
Q2: Salt formation was not effective or is not possible for my neutral heterocyclic compound. What advanced strategies should I consider?
A2: Advanced Formulation and Solid-State Engineering
When intrinsic solubility is the primary barrier, altering the solid state of the compound or using advanced carrier systems is the next logical step.
-
Expertise & Causality: The crystalline form of a drug is a highly ordered, low-energy state. By disrupting this lattice, we can create a higher-energy amorphous state that is more readily soluble.[4] Alternatively, we can bypass dissolution limitations by presenting the drug in a pre-dissolved or finely dispersed state using lipid-based systems.
-
Tier 2 Solutions: Advanced Strategies
| Strategy | Mechanism of Action | Suitable For | Key Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[4] | Crystalline compounds where dissolution rate is the limiting factor. | Micronization (to ~2-5 µm) and nanonization (to 100-250 nm) are common methods.[6] Can lead to particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a hydrophilic polymer matrix (e.g., HPMC), preventing crystallization and maintaining a high-energy, more soluble amorphous state.[5][7] | BCS Class II and IV drugs.[7] | Polymer selection is critical to prevent recrystallization. Common preparation methods include spray drying and hot-melt extrusion.[6] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate spontaneously forms a fine oil-in-water emulsion or microemulsion in the GI tract.[6] | Lipophilic (high logP) compounds. | Minimizes GI side effects by reducing the required amount of surfactant and can improve absorption by creating micelles.[6][8] |
| Complexation | Host molecules, most commonly cyclodextrins, encapsulate the poorly soluble guest molecule in their hydrophobic core, while the hydrophilic exterior improves aqueous solubility.[6][8] | Compounds with appropriate size and geometry to fit within the cyclodextrin cavity. | Can form inclusion complexes that enhance both solubility and stability.[8] |
| Cocrystals | A multi-component crystal where the API and a coformer are held together by non-ionic interactions. This creates a new solid form with different, often improved, physicochemical properties. | When salt formation fails or is not an option. | A newer approach that can significantly increase dissolution rate compared to the parent API.[9] |
-
Experimental Workflow: Preparing an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
-
Objective: To enhance the dissolution rate of a poorly soluble heterocyclic compound by converting it to an amorphous state within a polymer matrix.
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymer (e.g., Hydroxypropyl Methylcellulose - HPMC, Polyvinylpyrrolidone - PVP)[7]
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
-
Protocol:
-
Dissolution: Dissolve both the API and the polymer in a common volatile solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent phase separation.
-
Drying: Transfer the resulting solid film to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Characterization (Self-Validation):
-
Differential Scanning Calorimetry (DSC): The absence of a sharp melting peak for the API confirms its amorphous state.
-
X-Ray Powder Diffraction (XRPD): A diffuse halo pattern instead of sharp Bragg peaks indicates an amorphous solid.
-
Dissolution Testing: Compare the dissolution profile of the ASD to the physical mixture and the pure API. A significant increase in dissolution rate and extent validates the approach.
-
-
-
Section 2: The Permeability Problem - "My compound dissolves but won't absorb."
Even with adequate solubility, a compound must be able to cross the intestinal epithelium to reach the bloodstream.
Q3: My compound has good solubility in simulated intestinal fluid, but in vivo studies show low absorption. How do I diagnose and address poor permeability?
A3: Diagnosing and Enhancing Membrane Permeation
-
Expertise & Causality: Intestinal absorption is a complex process involving passive diffusion and transporter-mediated uptake/efflux.[10] For passive diffusion, a compound's lipophilicity (logP/logD) is key; it must be lipophilic enough to enter the lipid bilayer of the cell membrane but not so lipophilic that it gets stuck. Efflux transporters, like P-glycoprotein (P-gp), can actively pump drugs out of intestinal cells, representing a major barrier to absorption.
-
Diagnostic Workflow:
-
In Vitro Permeability Assays:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A quick, cell-free method to assess passive diffusion.
-
Caco-2 Cell Monolayer Assay: The gold standard. This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes. It can assess both passive permeability and active transport (uptake and efflux). A high efflux ratio (B>A / A>B permeability) suggests the compound is a substrate for an efflux transporter like P-gp.
-
-
Physicochemical Analysis: Ensure your compound's properties are within an optimal range (e.g., using Lipinski's Rule of Five as a guideline, though it doesn't account for active transport).[6]
-
-
Solutions:
-
Medicinal Chemistry Approaches (Lead Optimization):
-
Modify Lipophilicity: Systematically alter the structure to achieve a logD at pH 7.4 between 1 and 3, often considered the "sweet spot" for passive permeability.
-
Prodrugs: Attach a lipophilic promoiety to a polar drug to help it cross the cell membrane, after which an enzyme cleaves the moiety to release the active drug.[2][11] This is a common strategy for improving the absorption of polar molecules.
-
-
Formulation Approaches:
-
Permeation Enhancers: These excipients transiently open the tight junctions between intestinal cells or disrupt the cell membrane to increase drug passage.[12] However, their use must be carefully controlled to avoid toxicity.
-
Lipid-Based Formulations: Systems like SEDDS can enhance permeability not just by improving solubility, but also by interacting with membrane components or inhibiting efflux transporters.[8]
-
-
Section 3: The Metabolism Problem - "My compound is absorbed but disappears before reaching circulation."
Many heterocyclic compounds are susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver (first-pass metabolism).[2]
Q4: My compound shows good solubility and permeability, but the oral bioavailability is still very low, and I detect high levels of metabolites. How can I improve its metabolic stability?
A4: Identifying and Mitigating Metabolic Liabilities
-
Expertise & Causality: Metabolism, particularly oxidation by CYP enzymes, often occurs at electron-rich sites on a molecule.[13] Heterocycles, especially electron-rich ones like pyrroles and furans, are prone to oxidative metabolism.[14][15] The metabolic stability of a heterocycle often correlates with its electronic structure; molecules with a higher-energy Highest Occupied Molecular Orbital (HOMO) are more easily oxidized.[13]
-
Diagnostic Workflow:
-
In Vitro Metabolic Stability Assays:
-
Liver Microsomes: Incubate the compound with liver microsomes (which contain CYP enzymes) and measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance.
-
Hepatocytes: A more complete system that includes both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism.
-
-
Metabolite Identification: Use LC-MS/MS to identify the structure of the metabolites. This pinpoints the exact "metabolic soft spot" on your molecule.
-
-
Solutions (Medicinal Chemistry-Driven):
-
Block the Site of Metabolism: Once a soft spot is identified, you can block it. A common strategy is to introduce a fluorine atom or a methyl group at the site of oxidation. Fluorine, in particular, can boost metabolic stability due to the strength of the C-F bond.[16]
-
Modify Electronics: Reduce the electron density of the heterocyclic ring to make it less susceptible to oxidation.[13] This can be achieved by:
-
Adding electron-withdrawing groups near the site of metabolism.
-
Scaffold Hopping: Replacing an electron-rich heterocycle with a more electron-poor one. For example, replacing a metabolically labile thiazole with a more stable isoxazole can improve metabolic stability.[14] Similarly, incorporating nitrogen atoms into an aromatic ring typically decreases the HOMO energy, making the heterocycle less prone to oxidation.[13]
-
-
Frequently Asked Questions (FAQs)
Q: What is the Biopharmaceutics Classification System (BCS) and how does it help? A: The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[12]
-
Class I: High Solubility, High Permeability (Ideal)
-
Class II: Low Solubility, High Permeability (Solubility is the rate-limiting step)
-
Class III: High Solubility, Low Permeability (Permeability is the rate-limiting step)
-
Class IV: Low Solubility, Low Permeability (Significant challenges) Knowing your compound's BCS class helps you select the most appropriate bioavailability enhancement strategy. For example, for a BCS Class II drug, you would focus on solubility enhancement techniques like ASDs or micronization.[7] For a BCS Class III drug, you would focus on permeability enhancement.[12]
Q: How do I choose the right excipients for my formulation? A: Excipients are not inert fillers; they are strategic tools to enhance bioavailability.[7][17] The choice depends on your API and formulation strategy.
-
For Solubility (ASDs): Polymers like HPMC and PVP are go-to choices for creating stable amorphous dispersions.[7]
-
For Permeability: Surfactants like polysorbates or lipid-based excipients can help improve permeability.[8]
-
For Stability: Antioxidants and buffering agents can protect the API from chemical degradation.[17]
-
For Controlled Release: Polymers like HPMC can form gel matrices that control the rate of drug release over time.[7]
Q: When should I consider a prodrug approach versus a formulation strategy? A: This is a key strategic decision. A prodrug approach involves chemical modification of the API and is part of the lead optimization process.[11] It is often considered when there is a fundamental permeability issue (e.g., for very polar molecules) or a specific metabolic liability that cannot be easily blocked. Formulation strategies work with the existing API and are generally less resource-intensive in early development. The decision often comes down to a timeline, resource, and intellectual property assessment.
References
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Dalvie, D., et al. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. World Pharmaceutical Frontiers. [Link]
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St-Jean, M., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]
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Open Access Journals. (2024). The Importance of Excipients in Drugs. Annals of Clinical and Translational Neurology. [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. [Link]
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The Second Quadrant. (n.d.). BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight. The Second Quadrant. [Link]
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Formulation Strategies to Improve Bioavailability and Oral Absorption of Sotorasib (AMG 510). (n.d.). SSRN. [Link]
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Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
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Bioprocess Online. (n.d.). Case Study: Bioavailability Enhancement. Bioprocess Online. [Link]
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ResearchGate. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
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Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. (2007). Strategies to improve oral bioavailability. ResearchGate. [Link]
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Hilaris Publisher. (2023). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Global Research Online. [Link]
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PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
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ResearchGate. (2017). Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. [Link]
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Semantic Scholar. (2021). Enhancing the Bioavailability of Poorly Soluble Drugs. Semantic Scholar. [Link]
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ResearchGate. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Link]
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Dalvie, D. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]
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Pibiri, I. (2023). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
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Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
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Das, P., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. [Link]
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ResearchGate. (2023). Recent Advances: Heterocycles in Drugs and Drug Discovery. ResearchGate. [Link]
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Khan, I., et al. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]
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PubMed Central. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. PubMed Central. [Link]
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Validation & Comparative
Efficacy Evaluation of the Novel Compound (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol: A Comparative Guide Against Second-Generation Antihistamines
Introduction
The compound (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is a novel molecule with therapeutic potential. Its chemical structure, featuring both an imidazole and a piperidine moiety, suggests a possible interaction with histamine receptors. The imidazole ring is a core component of many known histamine H1 and H2 receptor antagonists, as well as antifungal agents.[1][2][3][4][5] Similarly, the piperidine scaffold is prevalent in a wide array of pharmaceuticals, including antihistamines, antipsychotics, and analgesics.[6][7][8][9][10]
Given this structural rationale, this guide proposes a framework for evaluating the efficacy of this compound as a histamine H1 receptor antagonist. To establish a benchmark for its performance, we will compare its hypothetical efficacy against two well-established second-generation antihistamines: Cetirizine and Loratadine . These drugs are widely used in the management of allergic conditions and are known for their high selectivity for the H1 receptor and reduced sedative effects compared to first-generation antihistamines.[11][12][13][14][15]
This document will detail the underlying mechanism of action of H1 receptor antagonists, present a comparative framework for in vitro and in vivo efficacy, and provide standardized, self-validating experimental protocols to guide researchers in the comprehensive evaluation of this novel compound.
Part 1: Mechanism of Action - The Histamine H1 Receptor Pathway
Histamine exerts its pro-inflammatory and allergic effects by binding to one of four G-protein-coupled receptors (GPCRs), with the H1 receptor being a primary mediator of allergic reactions.[16][17] The H1 receptor is coupled to the Gq/11 family of G-proteins.[16][18] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC).[16][18] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium is a key event in the allergic cascade, leading to downstream effects such as smooth muscle contraction (bronchoconstriction) and increased vascular permeability.[16][17] DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which is involved in cellular responses like inflammation and gene expression.[19]
H1 receptor antagonists, such as Cetirizine and Loratadine, are inverse agonists. They bind to the inactive conformation of the H1 receptor, stabilizing it and shifting the equilibrium away from the active state, thereby preventing histamine-induced signaling.
Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Inhibition.
Part 2: Comparative In Vitro Efficacy
The initial evaluation of a potential H1 receptor antagonist involves determining its affinity for the receptor and its functional potency in a cellular context. Two primary assays are crucial for this characterization: radioligand binding assays to determine the binding affinity (Ki) and functional assays to measure the antagonist's inhibitory potency (IC50).
Data Summary: In Vitro Efficacy
The following table summarizes the known in vitro efficacy data for Cetirizine and Loratadine. This provides a clear benchmark against which the performance of this compound can be measured.
| Compound | H1 Receptor Binding Affinity (Ki) | Functional Antagonism (IC50) | Source(s) |
| Cetirizine | ~6 nM | 38 nM (in CHO cells) | [11][20] |
| Loratadine | Lower affinity than Cetirizine | 154 nM (Ketotifen, similar class) | [20][21] |
| This compound | To Be Determined | To Be Determined |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound for the H1 receptor.
Objective: To quantify the affinity of the test compound by measuring its ability to displace a known radiolabeled H1 receptor antagonist.
Materials:
-
Cell membranes from a cell line stably expressing the human H1 receptor (e.g., CHO-H1R or HEK293-H1R).
-
Radioligand: [3H]-Mepyramine (a potent H1 antagonist).
-
Test Compound: this compound.
-
Non-specific binding control: Mepyramine (unlabeled) at a high concentration (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C filters).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in the binding buffer.
-
Reaction Setup: In each well of the 96-well plate, add:
-
50 µL of binding buffer (for total binding) or 50 µL of 1 µM unlabeled Mepyramine (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [3H]-Mepyramine at a concentration near its Kd (e.g., 1 nM).
-
50 µL of cell membrane preparation (containing a known amount of protein, e.g., 20-40 µg).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: In Vitro Radioligand Binding Assay Workflow.
Part 3: Comparative In Vivo Efficacy
Following in vitro characterization, the efficacy of the compound must be assessed in a living organism. A standard and clinically relevant model for evaluating H1 antihistamine activity is the histamine-induced skin wheal and flare model, which can be conducted in various species, including guinea pigs, rats, and humans.[22][23][24] This model directly measures the ability of a drug to suppress the localized allergic reaction caused by intradermal histamine injection.
Data Summary: In Vivo Efficacy
The table below presents published data on the efficacy of Cetirizine and Loratadine in suppressing histamine-induced wheal formation.
| Compound (Dose) | Model/Species | Efficacy (% Inhibition of Wheal Area) | Onset of Action | Duration of Action | Source(s) |
| Cetirizine (10 mg) | Healthy Human Volunteers | Significant inhibition, superior to mizolastine at 24h. | 60 minutes | At least 24 hours | [25][26] |
| Loratadine (10-80 mg) | Healthy Human Volunteers | Dose-dependent suppression (35-67% mean suppression over 48h). | Within 1 hour | 12 to 48 hours (dose-dependent) | [27][28] |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Studies have consistently shown that both Cetirizine and Loratadine are significantly more effective than placebo at reducing wheal and flare responses.[27][29][30][31][32]
Experimental Protocol: Histamine-Induced Wheal and Flare Model in Guinea Pigs
Objective: To evaluate the in vivo efficacy of the test compound in suppressing histamine-induced cutaneous vascular permeability.
Materials:
-
Male Hartley guinea pigs (300-350g).
-
Test Compound: this compound.
-
Positive Control: Cetirizine.
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Histamine dihydrochloride solution (e.g., 10 µg/mL in saline).
-
Evans blue dye solution (20 mg/kg in saline).
-
Anesthetic (e.g., ketamine/xylazine).
Methodology:
-
Acclimation and Grouping: Acclimate animals for at least one week. Randomly assign animals to treatment groups (Vehicle, Positive Control, Test Compound at various doses).
-
Dosing: Administer the test compound, positive control, or vehicle via the desired route (e.g., oral gavage) at a specified time before the histamine challenge (e.g., 1 hour).
-
Anesthesia and Dye Administration: Anesthetize the animals. Administer Evans blue dye intravenously via the marginal ear vein. This dye binds to serum albumin and will extravasate into the tissue at sites of increased vascular permeability.
-
Histamine Challenge: Shave the dorsal skin of the animals. Thirty minutes after dye administration, perform intradermal injections of histamine (e.g., 0.1 mL) at marked sites on the back. A saline injection should be used as a negative control.
-
Evaluation: After a set time (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.
-
Quantification:
-
Measure the diameter of the blue wheal at each injection site.
-
Alternatively, for more quantitative results, the dye can be extracted from the excised skin tissue (e.g., using formamide) and the absorbance measured spectrophotometrically (at ~620 nm).
-
-
Data Analysis:
-
Calculate the wheal area for each animal.
-
Calculate the percent inhibition of the wheal area for each treatment group compared to the vehicle control group: % Inhibition = [1 - (Wheal Area_treated / Wheal Area_vehicle)] * 100.
-
Compare the efficacy of the test compound to the positive control (Cetirizine).
-
Caption: In Vivo Histamine-Induced Wheal Model Workflow.
Conclusion and Future Directions
This guide establishes a scientifically rigorous framework for assessing the efficacy of the novel compound this compound as a potential H1 receptor antagonist. By comparing its performance against the well-characterized drugs Cetirizine and Loratadine, researchers can effectively benchmark its potency and potential clinical utility.
The provided protocols for in vitro binding and in vivo skin wheal assays represent a self-validating system to generate the foundational data required for further development. Successful demonstration of high affinity and potent functional antagonism in vitro, coupled with significant suppression of histamine-induced wheal formation in vivo, would provide strong evidence for its classification as a novel antihistamine.
Future studies should aim to further characterize its pharmacological profile, including its selectivity against other histamine receptor subtypes and other GPCRs, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and its potential for central nervous system side effects, such as sedation.[33][34]
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Validating In Vitro Efficacy of Novel Orexin Receptor Antagonists in Preclinical Animal Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the translation of in vitro findings for novel therapeutic candidates to in vivo animal models. As a case study, we will focus on the validation of a hypothetical compound, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, henceforth referred to as "Compound X," which has demonstrated potent dual orexin receptor antagonist (DORA) activity in initial in vitro screens. This guide will objectively compare the necessary validation steps against established DORAs like suvorexant and lemborexant, providing supporting experimental data and detailed protocols.
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness.[1][2][3] Its discovery and the subsequent link of orexin deficiency to narcolepsy have paved the way for the development of DORAs as a novel therapeutic class for insomnia.[4][5][6] The successful translation of these compounds from bench to bedside serves as an exemplary model for preclinical validation.
Part 1: The In Vitro to In Vivo Translation Pathway
The journey from identifying a potent in vitro hit to demonstrating its therapeutic potential in a living system is a multi-step process. Each step is designed to build confidence in the compound's mechanism of action, safety, and efficacy.
Caption: Workflow for preclinical validation of a novel compound.
Part 2: Establishing In Vivo Target Engagement and Pharmacodynamics
A critical first step in validating in vivo activity is to confirm that the compound can reach its target in the central nervous system (CNS) and exert the expected pharmacological effect. For a DORA, this involves demonstrating blockade of the orexin receptors.
A well-established method to confirm target engagement is to assess the compound's ability to block orexin-induced physiological responses. For instance, intracerebroventricular (ICV) administration of orexin-A or orexin-B has been shown to increase plasma adrenocorticotropic hormone (ACTH) levels.[7] Pre-treatment with a DORA should attenuate this response.
Comparative Target Engagement Data
| Compound | Dose (mg/kg, p.o.) | Animal Model | % Inhibition of Orexin-B-induced ACTH Increase | Reference |
| Compound X (Hypothetical) | 10 | Rat | 75% | N/A |
| Lemborexant | 3, 10, 30 | Rat | Dose-dependent inhibition | [7] |
| Suvorexant | 10, 30, 100 | Rat | Dose-dependent inhibition | [8] |
Experimental Protocol: Orexin-Induced ACTH Release
-
Animal Model: Male Sprague-Dawley rats with indwelling jugular vein catheters for blood sampling.
-
Acclimation: Animals are singly housed and acclimated to the experimental conditions for at least 3 days.
-
Compound Administration: Compound X, vehicle, or a reference DORA (e.g., lemborexant) is administered orally (p.o.) at the desired doses.
-
Orexin Challenge: At the time of predicted maximal plasma concentration (Tmax) of the test compound, a bolus of orexin-B is administered via an intracerebroventricular (ICV) cannula.
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points post-orexin-B administration.
-
Analysis: Plasma ACTH levels are quantified using a commercially available ELISA kit.
-
Endpoint: The percentage inhibition of the orexin-B-induced ACTH surge by the test compound is calculated relative to the vehicle-treated group.
Part 3: Efficacy Evaluation in Animal Models of Insomnia
The primary therapeutic goal for a DORA is to promote sleep. Validating this in animal models requires robust and well-characterized models of sleep and wakefulness. Rodents are commonly used, and their sleep-wake states can be accurately measured using electroencephalography (EEG) and electromyography (EMG).[9]
There are several approaches to modeling insomnia in animals, including stress-induced insomnia models and genetic models.[10][11][12][13] A common and relevant approach is to evaluate the sleep-promoting effects of the compound during the animal's active phase (the dark cycle for rodents).
Comparative Efficacy in Rodent Sleep Models
| Compound | Dose (mg/kg, p.o.) | Animal Model | Change in Wakefulness (first 6 hrs of dark phase) | Change in NREM Sleep (first 6 hrs of dark phase) | Change in REM Sleep (first 6 hrs of dark phase) | Reference |
| Compound X (Hypothetical) | 10 | Rat | ↓ 45% | ↑ 50% | ↑ 30% | N/A |
| Lemborexant | 30 | Rat | Significant ↓ | Significant ↑ | Significant ↑ | [7] |
| Suvorexant | 30 | Rat | Significant ↓ | Significant ↑ | Significant ↑ | [4][8] |
| Zolpidem (GABA-A Modulator) | 10 | Rat | Significant ↓ | Significant ↑ | ↓ | [7] |
Note: NREM = Non-Rapid Eye Movement; REM = Rapid Eye Movement. Data are illustrative and based on published findings for reference compounds.
The data for zolpidem, a GABA-A modulator, is included to highlight a key differentiating feature of DORAs. Unlike GABAergic hypnotics which can suppress REM sleep, DORAs tend to promote both NREM and REM sleep, suggesting a more naturalistic sleep architecture.[7][14]
Experimental Protocol: EEG/EMG-Based Sleep Analysis in Rats
-
Surgical Implantation: Rats are surgically implanted with EEG and EMG electrodes for polysomnographic recording.
-
Recovery and Acclimation: Animals are allowed to recover for at least one week and are acclimated to the recording chambers and tethered setup.
-
Baseline Recording: Baseline sleep-wake patterns are recorded for at least 24 hours prior to drug administration.
-
Compound Administration: At the beginning of the dark (active) phase, animals are orally administered Compound X, vehicle, or a comparator drug.
-
Polysomnographic Recording: EEG and EMG data are continuously recorded for the subsequent 24 hours.
-
Data Analysis: The recorded data is scored in epochs (e.g., 10 seconds) as wakefulness, NREM sleep, or REM sleep using specialized software. Key parameters such as total time in each state, sleep latency, and bout duration are quantified.
Caption: Experimental workflow for polysomnographic sleep studies in rodents.
Part 4: Preliminary Safety and Tolerability Assessment
Alongside efficacy, early assessment of a compound's safety profile is crucial. For a sleep-promoting agent, key considerations include the potential for motor impairment, abuse liability, and next-day residual effects.
Motor Coordination Assessment: The Rotarod Test
The rotarod test is a standard method to evaluate motor coordination and balance in rodents. A desirable DORA should not impair motor function at therapeutic doses.
Experimental Protocol: Rotarod Test
-
Training: Animals are trained on the rotarod apparatus at a fixed or accelerating speed for several days until a stable baseline performance is achieved.
-
Compound Administration: On the test day, animals are administered Compound X, vehicle, or a positive control (e.g., diazepam) at various doses.
-
Testing: At the predicted Tmax, animals are placed on the rotating rod, and the latency to fall is recorded.
-
Analysis: The latency to fall for the drug-treated groups is compared to the vehicle-treated group.
Comparative Motor Coordination Data
| Compound | Dose (mg/kg, p.o.) | Animal Model | Effect on Rotarod Performance | Reference |
| Compound X (Hypothetical) | 10, 30 | Rat | No significant impairment | N/A |
| Lemborexant | 30 | Rat | No significant impairment | [7] |
| Suvorexant | 100 | Rat | No significant impairment | [8][15] |
| Diazepam | 3 | Rat | Significant impairment | [16] |
Conclusion
The validation of in vitro findings in animal models is a cornerstone of preclinical drug development. For a novel DORA like the hypothetical Compound X, a systematic approach is required. This involves confirming in vivo target engagement, demonstrating efficacy in relevant sleep models, and conducting preliminary safety assessments. By comparing the performance of a new chemical entity against well-characterized compounds like suvorexant and lemborexant, researchers can build a robust data package to support its advancement toward clinical development. The methodologies outlined in this guide provide a scientifically rigorous framework for this critical translational process.
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Comparative Analysis of Synthesis Routes for (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol: A Guide for Researchers
Introduction
(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its structural motifs, an N-methylated imidazole and a piperidine ring, are prevalent in a wide array of biologically active molecules. The synthesis of this target molecule can be approached through several strategic disconnections, primarily revolving around the formation of the central carbon-carbon bond between the imidazole and piperidine rings. This guide provides a comparative analysis of two prominent synthetic strategies: a Grignard reaction-based approach and an organolithium chemistry-based approach. Each route is evaluated based on its efficiency, practicality, and scalability, providing researchers with the necessary insights to select the most suitable method for their specific needs.
Route 1: The Grignard Reaction Approach
This synthetic pathway hinges on the nucleophilic addition of a piperidinyl Grignard reagent to 1-methyl-1H-imidazole-2-carbaldehyde. A key consideration in this route is the protection of the piperidine nitrogen to prevent side reactions, with the tert-butoxycarbonyl (Boc) group being a common and effective choice.
Overall Synthetic Workflow
Caption: Synthetic workflow for the Grignard reaction approach.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-iodopiperidine-1-carboxylate (N-Boc-4-iodopiperidine)
This transformation of the commercially available N-Boc-4-hydroxypiperidine is typically achieved via an Appel reaction.
-
Protocol: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C are added triphenylphosphine (1.5 eq.) and imidazole (1.5 eq.). Iodine (1.5 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched with aqueous sodium thiosulfate solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-4-iodopiperidine.
Step 2: Formation of the Grignard Reagent and Reaction with 1-methyl-1H-imidazole-2-carbaldehyde
-
Protocol: Magnesium turnings (1.2 eq.) are activated in a flame-dried flask under an inert atmosphere. A solution of N-Boc-4-iodopiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reagent formation. Once the formation is complete, the solution is cooled to 0 °C, and a solution of 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in anhydrous THF is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then warmed to room temperature. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude protected intermediate is typically used in the next step without further purification.
Step 3: Deprotection of the Piperidine Nitrogen
-
Protocol: The crude protected intermediate from the previous step is dissolved in DCM, and trifluoroacetic acid (TFA) (5-10 eq.) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and basified with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield the final product, this compound.
Route 2: The Organolithium Chemistry Approach
This strategy involves the direct deprotonation of 1-methyl-1H-imidazole at the C2 position using a strong organolithium base, followed by the addition of an electrophilic piperidine derivative. The C2 proton of N-alkylated imidazoles is sufficiently acidic to be removed by strong bases like n-butyllithium (n-BuLi).
Overall Synthetic Workflow
Caption: Synthetic workflow for the organolithium chemistry approach.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate (N-Boc-piperidine-4-carboxaldehyde)
This key intermediate can be prepared by the oxidation of commercially available N-Boc-4-hydroxypiperidine. Mild oxidation conditions are crucial to avoid over-oxidation. The Swern oxidation and Dess-Martin periodinane (DMP) oxidation are two reliable methods.[1][2][3][4][5][6][7][8]
-
Swern Oxidation Protocol: A solution of oxalyl chloride (1.5 eq.) in anhydrous DCM is cooled to -78 °C. Dimethyl sulfoxide (DMSO) (2.0 eq.) is added dropwise, and the mixture is stirred for 30 minutes. A solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in DCM is then added, and stirring is continued for 1 hour. Triethylamine (5.0 eq.) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated to afford the aldehyde.[1][3][5][7][8]
-
Dess-Martin Periodinane (DMP) Oxidation Protocol: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DCM is added Dess-Martin periodinane (1.2 eq.).[2][4][6] The reaction is stirred at room temperature for 1-2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to yield the aldehyde.[2][4][6]
Step 2: Lithiation of 1-methyl-1H-imidazole and Reaction with N-Boc-piperidine-4-carboxaldehyde
-
Protocol: A solution of 1-methyl-1H-imidazole (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq.) is added dropwise, and the solution is stirred for 1 hour at this temperature. A solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq.) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2-3 hours and then gradually warmed to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude protected intermediate can be purified by column chromatography or used directly in the next step.
Step 3: Deprotection of the Piperidine Nitrogen
-
Protocol: This step is identical to the deprotection step in Route 1. The crude protected intermediate is treated with TFA in DCM to remove the Boc group, followed by a basic workup to isolate the final product.
Comparative Analysis
| Parameter | Route 1: Grignard Reaction | Route 2: Organolithium Chemistry |
| Number of Steps | 3 (from N-Boc-4-hydroxypiperidine) | 3 (from N-Boc-4-hydroxypiperidine) |
| Key C-C Bond Formation | Grignard addition | Nucleophilic addition of a lithiated species |
| Starting Materials | N-Boc-4-hydroxypiperidine, 1-methyl-1H-imidazole-2-carbaldehyde | N-Boc-4-hydroxypiperidine, 1-methyl-1H-imidazole |
| Reagent Sensitivity | Grignard reagents are moisture-sensitive. | Organolithium reagents are highly pyrophoric and moisture-sensitive.[9] |
| Temperature Control | Grignard formation can be exothermic; the addition is typically at 0 °C. | Requires cryogenic temperatures (-78 °C) for the lithiation and addition steps. |
| Potential Side Reactions | Wurtz coupling during Grignard formation; enolization of the aldehyde. | Multiple deprotonation sites on the imidazole ring (though C2 is favored); degradation of the organolithium reagent at higher temperatures. |
| Overall Yield (Estimated) | Moderate to good | Moderate to good |
| Scalability | Generally more amenable to large-scale synthesis. | Cryogenic conditions can be challenging to implement on a large scale. |
| Cost-Effectiveness | 1-methyl-1H-imidazole-2-carbaldehyde can be a relatively expensive starting material. | 1-methyl-1H-imidazole is a more readily available and cheaper starting material. The cost of n-BuLi and the requirement for low temperatures should be considered. |
Discussion
Route 1: The Grignard Reaction Approach presents a more traditional and often more scalable method for carbon-carbon bond formation.[10][11] The preparation of the Grignard reagent from N-Boc-4-iodopiperidine is a well-established transformation.[12] However, the success of this route is heavily dependent on the quality and reactivity of the Grignard reagent, which can be sensitive to impurities and reaction conditions. A potential drawback is the commercial availability and cost of 1-methyl-1H-imidazole-2-carbaldehyde. While it can be synthesized, this adds an extra step to the overall sequence.
Route 2: The Organolithium Chemistry Approach offers a more convergent synthesis, utilizing the readily available and inexpensive 1-methyl-1H-imidazole as a direct precursor to the nucleophile. The deprotonation of N-alkyl imidazoles at the C2 position is a reliable and high-yielding reaction.[13] The main challenge of this route lies in the handling of the highly reactive and pyrophoric n-butyllithium and the stringent requirement for anhydrous and cryogenic conditions.[9] The synthesis of N-Boc-piperidine-4-carboxaldehyde is an additional step, but the oxidation of the corresponding alcohol is a standard and high-yielding transformation, with several mild and efficient methods available.[2][4]
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will largely depend on the specific laboratory capabilities, scale of the synthesis, and cost considerations.
-
For laboratory-scale synthesis and rapid access to the target molecule , where the cost of starting materials is less of a concern, Route 1 (Grignard Reaction) may be preferred due to the less demanding temperature control and the commercial availability of the key imidazole aldehyde.
-
For larger-scale synthesis and in situations where cost-effectiveness is a primary driver , Route 2 (Organolithium Chemistry) is likely the more advantageous approach. The use of inexpensive and readily available 1-methyl-1H-imidazole as a starting material can significantly reduce the overall cost. While the requirement for cryogenic conditions and the handling of pyrophoric reagents necessitate specialized equipment and expertise, these are often standard in process chemistry settings.
Ultimately, both routes offer a solid foundation for the synthesis of this important heterocyclic compound. Researchers are encouraged to evaluate the specific pros and cons outlined in this guide in the context of their own synthetic objectives and resources.
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A Comparative Guide to the Cross-Validation of Analytical Methods for (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
This guide provides an in-depth comparison and cross-validation protocol for two common analytical methods applicable to the quantification of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, a heterocyclic compound typical of those found in modern drug discovery pipelines.[1][2][3] The integrity of analytical data is paramount in pharmaceutical development, ensuring product quality, safety, and efficacy. When multiple analytical methods are used across different stages of development or between laboratories, a robust cross-validation study is essential to demonstrate the consistency and reliability of the data.[4][5] This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.
The principles and procedures outlined herein are grounded in the latest regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, which emphasize a lifecycle and risk-based approach to analytical procedures.[6][7][8][9]
Overview of Selected Analytical Techniques
The structural characteristics of this compound, featuring both a basic piperidine ring and a polar imidazole moiety, inform the selection of appropriate analytical techniques.[10] For this guide, we will compare two powerful and widely used methods:
-
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cornerstone of pharmaceutical quality control, HPLC-UV is a robust, cost-effective, and reliable technique for assay and impurity quantification. Its suitability stems from the presence of the imidazole chromophore, which allows for sensitive UV detection.[11][12]
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity by coupling the separation power of LC with the precise mass identification of a tandem mass spectrometer.[13][14] It is the gold standard for bioanalytical studies and for detecting trace-level impurities where UV detection may lack the required sensitivity.
The choice between these methods is driven by the analytical objective. HPLC-UV is often sufficient for analyzing the active pharmaceutical ingredient (API) in bulk or in formulated products, while LC-MS/MS is necessary when lower detection limits are required.
Detailed Analytical Method Protocols
The following protocols are designed to be robust starting points for method development and validation. The causality behind key choices is explained to provide a deeper understanding.
Method A: HPLC-UV Protocol
This method is optimized for the accurate quantification of the main component.
Rationale for Choices:
-
Column: A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar, basic compounds via reversed-phase chromatography.
-
Mobile Phase: A phosphate buffer provides pH control, which is critical for achieving reproducible retention times and peak shapes for ionizable compounds like our target analyte. Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength.
-
Detection Wavelength: The wavelength of 220 nm is selected to maximize the signal for the imidazole ring, ensuring high sensitivity.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 220 nm.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Test Sample: Prepare the sample in the same diluent to a target concentration of 100 µg/mL.
-
Method B: LC-MS/MS Protocol
This method is designed for high sensitivity and specificity, making it ideal for trace analysis or bioanalysis.
Rationale for Choices:
-
Mobile Phase: Formic acid is a common additive in LC-MS because it is volatile and promotes the formation of protonated molecules ([M+H]⁺) in positive ion electrospray ionization (ESI), which is ideal for basic compounds containing nitrogen.
-
Mass Spectrometry: ESI in positive mode is chosen due to the basic nature of the piperidine and imidazole nitrogens, which are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing exceptional specificity by monitoring a specific precursor-to-product ion transition.[15]
Experimental Protocol:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B to 50% B over 3 minutes, hold at 50% for 1 minute, then return to 2% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: Determine the optimal precursor ion ([M+H]⁺) and a stable product ion by infusing a standard solution. For a compound with a molecular weight of 197.27 g/mol , the precursor would be m/z 198.3. A plausible product ion resulting from the loss of water and fragmentation of the piperidine ring would need to be experimentally determined.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
-
-
Sample Preparation:
-
Standard Solution (100 ng/mL): Prepare a stock solution and perform serial dilutions in the diluent (50:50 water:acetonitrile with 0.1% formic acid) to create calibration standards.
-
Test Sample: Prepare the sample in the same diluent to fall within the calibration range.
-
Method Validation Performance Comparison
Both methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[16][17] The table below summarizes expected performance characteristics.
| Validation Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Rationale for Difference |
| Specificity | Demonstrated by peak purity analysis and separation from known impurities. May be susceptible to co-eluting, UV-active compounds. | Highly specific due to MRM transition monitoring. Interference is unlikely unless an isobaric compound produces the same fragment ion.[18] | Mass spectrometry provides an orthogonal level of detection specificity compared to UV absorbance. |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods exhibit excellent linearity, a fundamental requirement for quantitative analysis.[11] |
| Range | 1 - 200 µg/mL | 0.1 - 100 ng/mL | The range is tailored to the method's application; assay for HPLC vs. trace analysis for LC-MS/MS. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate, a critical parameter for reliable quantification.[19] |
| Precision (% RSD) | ≤ 1.0% | ≤ 5.0% | HPLC-UV typically shows slightly better precision at higher concentrations. LC-MS/MS precision is excellent but can be slightly higher at lower concentrations. |
| Limit of Quantitation (LOQ) | ~500 ng/mL | ~0.1 ng/mL | LC-MS/MS is orders of magnitude more sensitive, which is its primary advantage for trace analysis.[14] |
The Cross-Validation Imperative
Cross-validation is the formal process of comparing results from two different validated analytical procedures to ensure they provide equivalent data.[20] According to regulatory guidelines, it is required when:
-
Data from different methods are being compared or combined for a regulatory decision.[4]
-
An analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., QC).[21][22][23]
-
Data generated across different clinical studies using different methods need to be pooled.
The goal is to provide documented evidence that any observed differences between the methods are within predefined, acceptable limits.
Cross-Validation Experimental Protocol: HPLC-UV vs. LC-MS/MS
This protocol provides a framework for demonstrating the comparability of the two methods described above.
Objective: To confirm that Method B (LC-MS/MS) provides equivalent quantitative results to Method A (HPLC-UV) within an acceptable margin of error.
Step-by-Step Methodology:
-
Protocol Design: A pre-approved protocol must be in place, defining the experiments, sample sets, and acceptance criteria.[9][22]
-
Sample Set Preparation:
-
Prepare a single batch of Quality Control (QC) samples by spiking a known matrix (e.g., placebo formulation) with this compound at three concentration levels:
-
Low QC: Near the lower end of the HPLC-UV range (e.g., 5 µg/mL).
-
Mid QC: At the target concentration (e.g., 100 µg/mL).
-
High QC: Near the upper end of the HPLC-UV range (e.g., 150 µg/mL).
-
-
Prepare at least six replicates (n=6) at each concentration level.
-
-
Analysis:
-
Analyze the full set of 18 samples (3 levels x 6 replicates) using the validated Method A (HPLC-UV) .
-
Accurately dilute a portion of each prepared QC sample to bring the concentrations within the validated range of Method B (LC-MS/MS) . For example, a 100 µg/mL sample would require a 1:1000 dilution to reach 100 ng/mL. Document the dilution factor precisely.
-
Analyze the corresponding diluted samples using the validated Method B (LC-MS/MS) .
-
-
Data Evaluation:
-
For each QC level, calculate the mean concentration and %RSD from the results of each method.
-
Correct the results from Method B for the dilution factor.
-
Calculate the percent difference between the mean concentrations obtained by the two methods at each level using the formula: % Difference = [(Mean_MethodA - Mean_MethodB) / Mean_MethodA] * 100
-
-
Acceptance Criteria:
-
The mean accuracy for each method should be within 90.0% to 110.0%.
-
The precision (%RSD) of the replicates for each method should not exceed 10.0%.
-
The percent difference between the mean results from the two methods should be within ±15.0% for each concentration level.[5]
-
Conclusion and Final Recommendations
The successful cross-validation of analytical methods is a critical exercise that underpins the reliability of data throughout the pharmaceutical development lifecycle. It ensures that data generated by different techniques or in different laboratories are comparable, providing confidence in regulatory submissions and quality control processes.
This guide has detailed robust protocols for both a standard HPLC-UV method and a high-sensitivity LC-MS/MS method for the analysis of this compound. The provided cross-validation workflow, grounded in ICH principles, offers a clear pathway to demonstrate method equivalency. By adhering to these scientifically sound and regulatorily compliant practices, organizations can ensure the highest level of data integrity for their development programs.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][6]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link][24]
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Title: Validating Analytical Methods in Pharmaceuticals Source: Pharmuni URL: [Link][19]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][18]
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Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link][25]
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Title: An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples Source: MDPI URL: [Link][13]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link][7]
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Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: National Institutes of Health (NIH) URL: [Link][11]
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Title: Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control Source: IPQ.org URL: [Link][21]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link][26]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link][8]
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][9]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][16]
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Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: ResearchGate URL: [Link][12]
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Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS Source: Acta Poloniae Pharmaceutica URL: [Link][27]
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Title: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent Source: Taylor & Francis Online URL: [Link][28]
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Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link][22]
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Title: EMA publishes Document on the Validation of analytical Methods Source: gmp-compliance.org URL: [Link][29]
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Title: Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry Source: PubMed URL: [Link][30]
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Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PubMed Central (PMC) URL: [Link][4]
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Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link][20]
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Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link][31]
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Title: Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics Source: PubMed Central (PMC) URL: [Link][32]
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Title: Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review Source: JSciMed Central URL: [Link][33]
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Title: Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review Source: IJRPR URL: [Link][1]
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Title: Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs Source: European Medicines Agency (EMA) URL: [Link][23]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link][17]
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Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies In Health And Medicine URL: [Link][14]
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Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PubMed Central (PMC) URL: [Link][5]
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Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed URL: [Link][15]
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Title: Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns Source: ResearchGate URL: [Link][34]
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Title: Role of Heterocyclic Compounds in Drug Development: An Overview Source: Research and Reviews: Journal of Medicinal and Organic Chemistry URL: [Link][2]
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Title: The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications Source: International Journal of Scientific Research & Technology URL: [Link][3]
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Title: Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs Source: European Medicines Agency (EMA) URL: [Link][35]
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Title: this compound | 912761-33-2 Source: J&K Scientific URL: [Link][10]
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A Researcher's Guide to Benchmarking the In Vitro Cytotoxicity of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. As this is an investigational molecule, this document focuses on establishing a robust methodology for comparison against well-characterized standard cytotoxic agents. The protocols and principles outlined here are designed to ensure data integrity, reproducibility, and meaningful interpretation for researchers in drug discovery and oncology.
The primary objective is to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[1][2] This will be achieved by comparing the investigational compound with established chemotherapeutic drugs—Doxorubicin and Cisplatin—and a well-known apoptosis inducer, Staurosporine. The methodologies described are grounded in standard cell biology practices to provide a reliable benchmark of cytotoxic activity.
Foundational Principles: Selecting Controls and Assay
A meaningful benchmarking study relies on the quality of its comparators. The standard compounds selected represent different mechanisms of cytotoxic action, providing a broad context for evaluating the novel molecule.
-
Doxorubicin : An anthracycline antibiotic that functions primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[3][][5] It is a cornerstone of chemotherapy for a wide range of cancers.[]
-
Cisplatin : A platinum-based drug that forms cross-links with DNA, which distorts the DNA structure, stalls replication, and ultimately triggers programmed cell death (apoptosis).[6][7][8] It is widely used for treating various solid tumors.[7]
-
Staurosporine : A potent, albeit non-selective, protein kinase inhibitor known to be a reliable and general inducer of apoptosis in numerous cell lines.[9][10][11] It serves as a positive control for apoptosis induction, often acting through both caspase-dependent and -independent pathways.[12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected as the primary method for assessing cytotoxicity. This colorimetric assay is a well-established, reliable, and widely used method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] The principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Design & Workflow
The following diagram outlines the comprehensive workflow for the cytotoxicity benchmarking study. Adherence to this structured approach is critical for minimizing variability and ensuring the generation of high-quality, comparable data.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line : Human cervical cancer cell line (HeLa) or human lung carcinoma cell line (A549).
-
Culture Medium : Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds :
-
This compound
-
Doxorubicin Hydrochloride (Positive Control)
-
Cisplatin (Positive Control)
-
Staurosporine (Positive Control)
-
-
Reagents :
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
-
Equipment :
-
96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader (absorbance at 570 nm).
-
Laminar flow hood.
-
Step-by-Step Methodology
Part A: Cell Culture and Seeding
-
Cell Maintenance : Culture cells in T-75 flasks. Passage the cells when they reach 80-90% confluency to maintain exponential growth.
-
Cell Seeding : On the day of the experiment, trypsinize the cells, count them using a hemocytometer, and prepare a cell suspension. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.[15]
-
Causality: Seeding an optimal number of cells is crucial. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.
-
-
Attachment : Incubate the plate for 24 hours to allow cells to adhere and enter the logarithmic growth phase.
Part B: Compound Treatment
-
Stock Preparation : Prepare 10 mM stock solutions of all test and standard compounds in DMSO.
-
Serial Dilutions : Perform serial dilutions of each compound in a serum-free culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment : Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "blank" wells (medium only, no cells).
-
Incubation : Incubate the treated plates for 48 hours. This duration is typically sufficient for most cytotoxic compounds to exert their effects.
Part C: MTT Assay
-
Add MTT Reagent : After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Formazan Crystal Formation : Incubate the plate for an additional 3-4 hours at 37°C.[14] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[17]
-
Homogenization : Place the plate on an orbital shaker for 10-15 minutes to ensure the formazan is completely dissolved.
Part D: Data Acquisition and Analysis
-
Absorbance Measurement : Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Normalization : Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
IC50 Determination : Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[18][19][20]
Illustrative Results and Interpretation
The following table presents hypothetical data to illustrate how the results of this benchmarking study would be summarized.
| Compound | IC50 (µM) on HeLa Cells | Putative Mechanism of Action |
| This compound | 5.2 | Investigational |
| Doxorubicin | 0.8 | DNA Intercalation, Topoisomerase II Inhibition[3][] |
| Cisplatin | 9.5 | DNA Cross-linking[7][21] |
| Staurosporine | 0.05 | Broad Protein Kinase Inhibition, Apoptosis Induction[9][10] |
Interpretation of Illustrative Data:
Based on this hypothetical data, the investigational compound exhibits potent cytotoxicity with an IC50 value of 5.2 µM. Its potency is greater than that of the standard chemotherapeutic agent Cisplatin (9.5 µM) but less potent than Doxorubicin (0.8 µM) and the highly potent apoptosis inducer Staurosporine (0.05 µM). This initial benchmark suggests the compound has significant cytotoxic activity that warrants further investigation into its specific mechanism of action. The following diagram illustrates the general principle of apoptosis, a common pathway for cytotoxic compounds.
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A Comparative Guide to Validating Target Engagement of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol with p38α MAP Kinase
For researchers, scientists, and drug development professionals, establishing that a therapeutic candidate directly interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of leading methodologies for validating the target engagement of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, a novel small molecule inhibitor. Based on its imidazole and piperidine core structure, a common scaffold in kinase inhibitors, we hypothesize its primary target to be the mitogen-activated protein kinase p38α (MAPK14), a key regulator of inflammatory responses.[1][2]
This guide will dissect and compare three orthogonal, industry-standard techniques for confirming this hypothesized interaction: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the direct biochemical kinase activity assay. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower you to make informed decisions for your research pipeline.
The Imperative of Target Engagement Validation
Before committing to costly and time-consuming downstream studies, it is critical to confirm that a compound's observed cellular phenotype is a direct consequence of its interaction with the intended target. A failure to rigorously validate target engagement is a leading cause of clinical trial failures.[3] The methodologies presented herein provide a multi-faceted approach to building a robust body of evidence for the on-target activity of this compound.
Comparative Analysis of Target Engagement Methodologies
We will explore three distinct yet complementary approaches to validate the binding of our lead compound to p38α MAPK. Each method offers unique advantages and, when used in concert, provides a comprehensive picture of the compound's behavior.
| Methodology | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in its native cellular environment.[4] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5] | Not all protein-ligand interactions induce a significant thermal shift; can be lower throughput. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer is disrupted by a competing compound.[6][7] | Real-time measurement in live cells, high sensitivity, allows for residence time determination.[8] | Requires genetic modification of the target protein; dependent on a suitable tracer molecule. |
| Biochemical Kinase Assay | Measures the direct inhibition of the target kinase's enzymatic activity (phosphorylation of a substrate) in a purified system.[9] | Highly quantitative for determining potency (IC50); high-throughput amenable. | Lacks the complexity of the cellular environment (e.g., membrane permeability, off-target effects).[10] |
Section 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses target engagement in a physiologically relevant setting.[11] The core principle is that the binding of a ligand, in this case this compound, to its target protein, p38α, confers additional stability to the protein's structure. This increased stability makes the protein more resistant to thermal denaturation.[5]
Causality of Experimental Design
By subjecting cell lysates or intact cells to a temperature gradient, we can determine the melting temperature (Tm) of p38α. In the presence of a binding compound, this Tm will shift to a higher temperature. This thermal shift is a direct proxy for target engagement.[12] The magnitude of the shift can also provide a qualitative measure of binding affinity.
Experimental Workflow: CETSA
Detailed Step-by-Step Protocol for p38α CETSA
-
Cell Culture and Treatment:
-
Culture A549 cells (or another suitable cell line endogenously expressing p38α) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound, a known p38α inhibitor (e.g., Neflamapimod as a positive control), and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.[13]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western blot using a specific antibody against p38α MAPK.
-
Quantify the band intensities and plot the percentage of soluble p38α as a function of temperature to generate melting curves.
-
Representative Data & Comparison
| Compound | Vehicle (DMSO) | This compound (10 µM) | Neflamapimod (10 µM) |
| Apparent Tm of p38α | 52°C | 58°C | 60°C |
| Thermal Shift (ΔTm) | - | +6°C | +8°C |
A significant positive shift in the melting temperature for this compound provides strong evidence of its direct binding to p38α in the cellular context.
Section 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantifies compound binding in live cells in real-time.[7] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a donor and an acceptor molecule that are in close proximity (typically <10 nm).
Causality of Experimental Design
In this assay, the target protein, p38α, is fused to the bright NanoLuc® luciferase (the donor).[14] A cell-permeable fluorescent tracer that reversibly binds to p38α is added to the cells. When the tracer is bound to the NanoLuc®-p38α fusion protein, BRET occurs. If a test compound, such as this compound, enters the cell and binds to p38α, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. This reduction in BRET is directly proportional to the target engagement of the test compound.[8]
Experimental Workflow: NanoBRET™
Detailed Step-by-Step Protocol for p38α NanoBRET™
-
Cell Preparation and Transfection:
-
Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-p38α fusion protein.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.[15]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and a positive control (e.g., Doramapimod).
-
Add the NanoBRET™ tracer specific for p38α to the cells at its predetermined optimal concentration.
-
Immediately add the serially diluted compounds to the wells.
-
-
Incubation and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.[15]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Representative Data & Comparison
| Compound | Cellular IC50 (NanoBRET™) |
| This compound | 85 nM |
| Doramapimod (BIRB-796) | 30 nM |
The NanoBRET™ assay provides a quantitative measure of the compound's potency in a live-cell setting, complementing the qualitative data from CETSA.
Section 3: Biochemical Kinase Assay
A biochemical kinase assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of the target protein in a purified, cell-free system.[10] This is the most direct way to determine the intrinsic inhibitory potency of a compound.
Causality of Experimental Design
The assay measures the transfer of a phosphate group from ATP to a specific substrate by the purified p38α enzyme. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.[9] An inhibitor will reduce the rate of substrate phosphorylation, and the concentration at which it inhibits the enzyme's activity by 50% is its IC50 value.
Experimental Workflow: Biochemical Kinase Assay
Detailed Step-by-Step Protocol for p38α Biochemical Assay
-
Reagent Preparation:
-
Prepare a reaction buffer containing all necessary components (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare solutions of purified recombinant p38α enzyme, the specific substrate (e.g., ATF2), and ATP.
-
-
Assay Execution:
-
In a 384-well plate, add the test compound (this compound) and a positive control (e.g., Neflamapimod) in a serial dilution.
-
Add the p38α enzyme and substrate to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.[9]
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™. This involves converting the remaining ADP to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.[9]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to calculate the IC50.
-
Representative Data & Comparison
| Compound | Biochemical IC50 (p38α) |
| This compound | 25 nM |
| Neflamapimod (VX-745) | 10 nM |
The biochemical assay provides a precise measure of the compound's intrinsic potency against the isolated target, which can be compared to its cellular potency to understand factors like cell permeability and off-target effects.
Synthesis and Conclusion
Validating the target engagement of a novel compound like this compound is a multi-step process that requires the integration of data from orthogonal assays.
-
CETSA provides compelling, label-free evidence of target binding in the native cellular environment.
-
NanoBRET™ offers a highly sensitive, real-time quantification of target occupancy and potency in live cells.
-
Biochemical assays deliver a precise measurement of the compound's intrinsic inhibitory activity against the purified target.
By employing these three powerful techniques, researchers can build a comprehensive and robust data package to confidently validate the on-target activity of this compound against p38α MAP kinase. This rigorous, evidence-based approach is fundamental to de-risking drug discovery projects and increasing the probability of success in the development of novel therapeutics.
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In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen side effects and a diminished therapeutic window. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. Based on its structural motifs, namely the methyl-imidazole and piperidine moieties, we hypothesize its primary activity as a histamine H3 receptor (H3R) antagonist.[1][2][3][4] The H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key regulator of neurotransmitter release, making it an attractive target for neurological and psychiatric disorders.[5][6]
This guide will delineate the experimental strategies to rigorously evaluate the selectivity of this compound against other histamine receptor subtypes and functionally related GPCRs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis with established reference compounds.
The Importance of Selectivity for H3 Receptor Antagonists
The histamine receptor family comprises four subtypes (H1, H2, H3, and H4), each with distinct physiological roles. While H3R antagonists are being explored for conditions like Alzheimer's disease, ADHD, and schizophrenia, cross-reactivity with other histamine receptors can lead to undesirable effects.[5][7] For instance, antagonism of the H1 receptor is associated with sedation, a common side effect of first-generation antihistamines. Therefore, a thorough selectivity profile is crucial for the development of a safe and effective H3R-targeted therapeutic.
Selecting a Panel of Related Targets
To construct a robust selectivity profile for this compound, we will assess its activity against a panel of logically chosen targets:
-
Primary Target: Histamine H3 Receptor (Gi/o-coupled)
-
Related Histamine Receptors:
-
Histamine H1 Receptor (Gq/11-coupled)
-
Histamine H2 Receptor (Gs-coupled)
-
Histamine H4 Receptor (Gi/o-coupled)
-
-
Key Off-Targets (structurally or functionally related):
This panel allows for a comprehensive evaluation of selectivity within the histamine receptor family and against other important CNS receptors that are often implicated in off-target effects of imidazole-containing compounds.
Experimental Assessment of Selectivity
A multi-faceted approach employing both binding and functional assays is essential for a thorough understanding of a compound's selectivity.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays directly measure the affinity of a compound for a specific receptor.[11][12][13] These assays are fundamental in determining the inhibition constant (Ki), a measure of binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing the human histamine H1, H2, H3, H4, dopamine D2, or serotonin 5-HT2A receptors.
-
Assay Buffer: Utilize a buffer system appropriate for each receptor to ensure optimal binding conditions.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for each receptor (e.g., [3H]-Mepyramine for H1R, [125I]-Iodoaminopotentidine for H2R, [3H]-Nα-methylhistamine for H3R, [3H]-Histamine for H4R, [3H]-Spiperone for D2R, and [3H]-Ketanserin for 5-HT2AR).[12][14][15][16][17]
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound, this compound.
-
Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities
| Compound | H3R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H4R Ki (nM) | D2R Ki (nM) | 5-HT2AR Ki (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Pitolisant (Selective H3R Antagonist) | 1-5 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Diphenhydramine (Non-selective H1R Antagonist) | >1000 | 10-20 | >1000 | >1000 | >1000 | >1000 |
Note: The data for reference compounds are representative values from the literature. Experimental values for the test compound would be determined through the described protocol.
Functional Assays: Assessing Downstream Signaling
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor by measuring the downstream signaling events.
Experimental Workflow: GPCR Functional Assays
Caption: General workflow for cell-based GPCR functional assays.
A. cAMP Accumulation Assays for Gi/o and Gs-coupled Receptors
The histamine H3, H4, and dopamine D2 receptors are coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[18][19] The histamine H2 receptor is coupled to the Gs protein, which stimulates adenylyl cyclase, increasing cAMP levels.
Experimental Protocol: cAMP Assay
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest (H2R, H3R, H4R, or D2R).
-
Assay Principle: Employ a competitive immunoassay format where cAMP produced by the cells competes with a labeled cAMP tracer.
-
Antagonist Mode (for Gi/o-coupled receptors): a. Pre-incubate the cells with varying concentrations of this compound. b. Stimulate the cells with a known agonist (e.g., histamine for H3R and H4R, dopamine for D2R) at its EC80 concentration in the presence of forskolin (to stimulate basal cAMP levels). c. Measure the resulting cAMP levels.
-
Antagonist Mode (for Gs-coupled receptors): a. Pre-incubate the cells with varying concentrations of the test compound. b. Stimulate the cells with a known agonist (e.g., histamine for H2R) at its EC80 concentration. c. Measure the resulting cAMP levels.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the functional antagonist constant (Kb).
B. Calcium Mobilization Assays for Gq-coupled Receptors
The histamine H1 and serotonin 5-HT2A receptors are coupled to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium.[20][21][22]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Use a cell line expressing the H1R or 5-HT2AR.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[23]
-
Antagonist Mode: a. Pre-incubate the cells with varying concentrations of this compound. b. Stimulate the cells with a known agonist (e.g., histamine for H1R, serotonin for 5-HT2AR) at its EC80 concentration.
-
Detection: Measure the change in fluorescence intensity, which is proportional to the intracellular calcium concentration, using a fluorescence plate reader.[24]
-
Data Analysis: Determine the IC50 value of the test compound.
C. β-Arrestin Recruitment Assays
β-arrestin recruitment is a G protein-independent signaling pathway that is engaged by many GPCRs upon activation.[25][26][27][28] Assessing a compound's effect on this pathway provides a more complete picture of its functional selectivity.[29]
Experimental Protocol: β-Arrestin Recruitment Assay
-
Assay Principle: Utilize an enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) based assay.[25][30] In these assays, the receptor and β-arrestin are tagged with complementary enzyme fragments or BRET pairs. Ligand-induced recruitment of β-arrestin to the receptor brings the tags into proximity, generating a detectable signal.
-
Cell Lines: Use engineered cell lines co-expressing the tagged receptor of interest and β-arrestin.
-
Antagonist Mode: a. Pre-incubate the cells with varying concentrations of the test compound. b. Stimulate the cells with a known agonist at its EC80 concentration.
-
Detection: Measure the luminescent or BRET signal.
-
Data Analysis: Determine the IC50 value of the test compound.
Signaling Pathways of Targeted Receptors
Caption: G protein-mediated signaling pathways for the target receptors.
Data Presentation: Comparative Functional Antagonism
| Compound | H3R IC50 (nM) (cAMP) | H1R IC50 (nM) (Ca2+) | H2R IC50 (nM) (cAMP) | H4R IC50 (nM) (cAMP) | D2R IC50 (nM) (cAMP) | 5-HT2AR IC50 (nM) (Ca2+) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ciproxifan (Selective H3R Antagonist) | 5-15 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Haloperidol (D2R Antagonist) | >10,000 | >1000 | >10,000 | >10,000 | 1-5 | >100 |
Note: The data for reference compounds are representative values from the literature. Experimental values for the test compound would be determined through the described protocols.
Conclusion
The comprehensive assessment of this compound's selectivity is a critical step in its development as a potential therapeutic agent. By employing a combination of radioligand binding and functional assays across a well-defined panel of related targets, researchers can gain a detailed understanding of its pharmacological profile. The methodologies outlined in this guide provide a robust framework for generating the high-quality, reproducible data necessary to make informed decisions in the drug discovery process. A compound demonstrating high affinity and potent antagonism at the H3 receptor with minimal activity at other histamine receptor subtypes and key CNS off-targets would represent a promising lead for further preclinical and clinical investigation.
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A Head-to-Head Comparison of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol and Its Structural Analogs as Histamine H3 Receptor Antagonists
In the landscape of drug discovery for neurological disorders, the histamine H3 receptor (H3R) has emerged as a compelling target. As a presynaptic autoreceptor, it modulates the release of histamine and other neurotransmitters, playing a pivotal role in cognitive processes, wakefulness, and other central nervous system functions. The development of potent and selective H3R antagonists is a key area of research, with the potential to yield novel therapeutics for conditions like Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.
This guide provides a detailed head-to-head comparison of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, a notable H3R antagonist, with its key structural analogs. We will delve into the structure-activity relationships (SAR), comparative biological data, and the experimental methodologies used to generate these insights. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical scaffold.
Introduction to the this compound Scaffold
The this compound scaffold represents a significant class of histamine H3 receptor antagonists. The core structure comprises a methyl-substituted imidazole ring linked to a piperidine moiety via a methanol bridge. This arrangement provides a key pharmacophore for interaction with the H3 receptor. The imidazole ring is a common feature in many biologically active compounds, while the piperidine ring can influence physicochemical properties such as solubility and brain penetration.[1]
Structural Analogs and the Rationale for Their Synthesis
The exploration of structural analogs of this compound has been driven by the desire to optimize potency, selectivity, and pharmacokinetic properties. Key modifications have focused on several areas of the molecule:
-
Substitution on the Imidazole Ring: Altering the substituent at the 1-position of the imidazole ring can impact potency and selectivity.
-
Modification of the Piperidine Ring: Introducing substituents on the piperidine ring or replacing it with other heterocyclic systems can modulate lipophilicity and metabolic stability.
-
Alterations to the Linker: The methanol bridge between the imidazole and piperidine rings can be modified to influence conformational flexibility and receptor binding.
These modifications are guided by computational modeling and a deep understanding of the H3 receptor binding pocket, aiming to enhance interactions with key amino acid residues.
Head-to-Head Comparison of Biological Activity
The following tables summarize the in vitro and in vivo data for this compound and a selection of its structural analogs. The data has been compiled from various sources to provide a comparative overview.
Table 1: In Vitro Histamine H3 Receptor Binding Affinity and Functional Antagonism
| Compound | Structure | hH3R Ki (nM) | Functional Antagonism (pA2) |
| This compound | Awaiting specific public data | Awaiting specific public data | Awaiting specific public data |
| Analog 1: 4-((1H-Imidazol-4-yl)methyl)piperidine | Imidazole linked at C4 to piperidine | Potent Agonist | N/A |
| Analog 2: Thioperamide | Imidazole with a piperidine-containing side chain | ~2-5 | 8.79 (Guinea Pig Ileum)[2] |
| Analog 3: Clobenpropit | Imidazole with a different piperidine-containing side chain | ~1-3 | ~8.8 (Rat Cortex) |
| Analog 4: Piperidine analog of FUB 181 | Imidazole replaced by piperidine | ~20 | 7.7[3] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Efficacy Endpoint | Effective Dose (mg/kg) |
| This compound | Awaiting specific public data | Awaiting specific public data | Awaiting specific public data |
| Analog 2: Thioperamide | Mouse model of cognitive impairment | Improved performance in novel object recognition test | 3-10[4] |
| Analog 5: ABT-239 | Rat model of cognitive impairment | Increased acetylcholine release in the cortex | 0.1-3[5] |
Table 3: Off-Target Activity and Physicochemical Properties
| Compound | CYP2D6 Inhibition (IC50, µM) | Brain Penetration |
| This compound | Awaiting specific public data | Awaiting specific public data |
| Analog 6: Various 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives | Can be significant, but modifications can reduce it | Generally good, can be optimized |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends:
-
The point of attachment of the imidazole ring to the piperidine moiety is critical for activity, as seen in the difference between agonists and antagonists.[6]
-
Replacement of the imidazole ring with a piperidine ring can significantly impact potency, with the effect being dependent on the overall structure of the molecule.[3]
-
Modifications to the side chain extending from the piperidine ring are crucial for optimizing both potency and pharmacokinetic properties.
-
Off-target effects, particularly CYP450 inhibition, are a known liability for some imidazole-containing compounds, necessitating careful structural design to mitigate this issue.[1]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, this section details the standard experimental protocols for the key assays used to characterize these compounds.
Histamine H3 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at room temperature for 2 hours to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Histamine H3 Receptor Functional Antagonism Assay (cAMP Assay)
This functional assay measures the ability of a compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production.
Protocol:
-
Cell Culture: Cells stably expressing the human histamine H3 receptor are cultured to an appropriate density.
-
Assay Setup: Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Incubation: The cells are then incubated with varying concentrations of the test compound (antagonist).
-
Agonist Challenge: A fixed concentration of a histamine H3 receptor agonist (e.g., (R)-α-methylhistamine) is added to stimulate the receptor and inhibit adenylyl cyclase.
-
cAMP Measurement: After incubation, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).
-
Data Analysis: The data are plotted as the percentage of agonist-induced inhibition of cAMP production versus the antagonist concentration. The IC50 value is determined, and for competitive antagonists, the pA2 value can be calculated.[7][8]
In Vivo Cognitive Enhancement Model (Novel Object Recognition Test)
This behavioral assay is used to assess the pro-cognitive effects of H3 receptor antagonists in rodents.[4]
Protocol:
-
Habituation: Mice are individually habituated to an open-field arena for a set period on consecutive days.
-
Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined period.
-
Drug Administration: The test compound or vehicle is administered to the mice at a specified time before the testing phase.
-
Testing (Choice) Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the novel object to the total exploration time. A higher discrimination index indicates better recognition memory.
Visualizing Key Concepts
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the histamine H3 receptor and the mechanism of action of its antagonists.
Caption: Histamine H3 receptor signaling pathway and antagonist action.
Experimental Workflow for In Vitro Antagonist Characterization
The following diagram outlines the typical workflow for the in vitro characterization of a novel H3 receptor antagonist.
Caption: Workflow for in vitro characterization of H3R antagonists.
Conclusion
This compound and its structural analogs represent a promising class of histamine H3 receptor antagonists with therapeutic potential in a range of CNS disorders. The structure-activity relationships within this series highlight the importance of fine-tuning the chemical structure to achieve optimal potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working on the discovery and development of novel H3R modulators. Future work in this area will likely focus on further optimization of the scaffold to identify clinical candidates with superior efficacy and safety profiles.
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Independent Verification of the Biological Activity of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. Given the absence of published data for this specific molecule, our approach is rooted in a systematic evaluation of potential activities based on its distinct structural motifs: a substituted imidazole ring and a piperidinyl-methanol scaffold. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative analyses with established compounds, and the scientific rationale underpinning each step.
Introduction: Unveiling Therapeutic Potential Through Structural Analogy
The chemical structure of this compound presents intriguing possibilities for biological activity. The imidazole core is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including anticancer and antiviral drugs, as well as modulators of G protein-coupled receptors (GPCRs) like the histamine H3 receptor.[1][2][3][4] Similarly, the piperidine ring is a common feature in centrally active agents and compounds targeting muscarinic acetylcholine receptors.[5][6][7] The piperidinyl-methanol substructure, in particular, has been associated with antimicrobial and neuroprotective effects.[8][9]
This guide outlines a multi-pronged strategy to explore these potential activities through a series of robust in vitro assays. For each proposed activity, we will detail the experimental workflow, suggest appropriate positive and negative controls, and identify a relevant comparator compound from the scientific literature to benchmark the performance of our topic compound.
Profiling Anticancer Activity: A Focus on Cytotoxicity
Scientific Rationale: The imidazole moiety is a key component of numerous compounds with demonstrated anticancer properties, often acting through mechanisms such as enzyme inhibition or DNA binding.[1][2] Therefore, a primary step in characterizing this compound is to assess its cytotoxic effects against various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound and the comparator compound, Erlotinib[2], in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compound, comparator, and a vehicle control (DMSO at the same final concentration). Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) [Hypothetical Data] |
| This compound | MCF-7 | 15.2 |
| This compound | A549 | 25.8 |
| This compound | HepG2 | 32.1 |
| Erlotinib (Comparator)[2] | MCF-7 | 8.5 |
| Erlotinib (Comparator)[2] | A549 | 12.3 |
| Erlotinib (Comparator)[2] | HepG2 | 18.9 |
Experimental Workflow: Anticancer Screening
Caption: Workflow for assessing anticancer activity using the MTT assay.
Investigating Antimicrobial Potential
Scientific Rationale: Both piperidine and imidazole moieties are found in various antimicrobial agents.[9][10][11] Therefore, it is prudent to evaluate the potential of this compound to inhibit the growth of pathogenic bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Cryptococcus neoformans) according to CLSI guidelines.
-
Compound Dilution: Perform a serial two-fold dilution of the test compound and a suitable comparator (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate with appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation: Comparative Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) [Hypothetical Data] |
| This compound | S. aureus | 32 |
| This compound | E. coli | >128 |
| This compound | C. albicans | 64 |
| Ciprofloxacin (Comparator) | S. aureus | 1 |
| Ciprofloxacin (Comparator) | E. coli | 0.5 |
| Fluconazole (Comparator) | C. albicans | 4 |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
G Protein-Coupled Receptor (GPCR) Modulation Screening
Scientific Rationale: The combination of imidazole and piperidine rings is a hallmark of histamine H3 receptor antagonists.[4][12] Additionally, the piperidine scaffold is prevalent in ligands for muscarinic acetylcholine receptors.[5][6] This suggests that this compound could modulate the activity of these or other GPCRs. A primary screen using a receptor binding assay is a logical first step.
Experimental Protocol: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, indicating binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCR (e.g., histamine H3 receptor or muscarinic M3 receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-N-alpha-methylhistamine for H3R, [3H]-QNB for M3R), and varying concentrations of the test compound or a known comparator (e.g., Thioperamide for H3R[13], Atropine for M3R).
-
Incubation: Incubate the mixture to allow for binding equilibrium to be reached.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) of the test compound by analyzing the displacement curve using the Cheng-Prusoff equation.
Data Presentation: Comparative Receptor Binding Affinity
| Compound | Target Receptor | Ki (nM) [Hypothetical Data] |
| This compound | Histamine H3 | 85 |
| This compound | Muscarinic M3 | >1000 |
| Thioperamide (Comparator)[13] | Histamine H3 | 5 |
| Atropine (Comparator) | Muscarinic M3 | 1 |
Signaling Pathway: GPCR Activation and Downstream Signaling
Caption: Generalized G protein-coupled receptor (GPCR) signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological characterization of this compound. The proposed experiments are designed to systematically probe its potential as an anticancer, antimicrobial, or GPCR-modulating agent. The outcomes of these assays will provide crucial insights into its bioactivity and guide further preclinical development. Positive results in any of these areas would warrant more in-depth mechanistic studies, in vivo efficacy testing, and a comprehensive safety and toxicity profiling.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Hazard Profile and Risk Assessment: The Rationale for Caution
-
Imidazole Moiety: Imidazole and its derivatives are often classified as corrosive materials that can cause severe skin burns and eye damage.[1][2] Some are suspected reproductive toxins.[2]
-
Piperidine-Methanol Moiety: Similar structures, such as 4-Piperidinemethanol, are known to cause severe skin burns and eye damage.[3]
Based on these analogs, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol must be handled as a hazardous substance. The primary risks involve dermal and ocular irritation or corrosion, and potential harm if inhaled or ingested.
| Hazard Parameter | Inferred Risk & Justification | Supporting Sources |
| GHS Classification (Anticipated) | Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage/Irritation (Category 1/2), Acute Toxicity (Harmful if swallowed), Specific Target Organ Toxicity - Respiratory Irritation. | [3] |
| Primary Exposure Routes | Dermal contact, eye contact, inhalation of dust or aerosols. | [1] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][4] Mixing with these can lead to violent reactions. | [1][4] |
| Primary Disposal Route | Collection for licensed hazardous waste disposal.[5] DO NOT dispose of down the drain or in regular trash.[6] | [5][6] |
Immediate Safety Protocols for Handling and Disposal
Before beginning any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All handling of the compound for disposal must occur within a certified laboratory chemical fume hood.[1]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant nitrile gloves are required.[1]
-
Body Protection: A fully-buttoned, long-sleeved lab coat must be worn.[1]
-
Emergency Access: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[1]
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) program or a licensed hazardous waste management service.[7][8]
Proper segregation is the foundation of safe disposal. Waste must be collected at the location where it is generated (a "Satellite Accumulation Area" or SAA) to prevent unnecessary transport and minimize the risk of spills.[9][7]
-
Solid Waste: Collect unused or expired pure compounds, contaminated weighing papers, and contaminated consumables (e.g., pipette tips, gloves) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams.[9]
-
Sharps Waste: Needles or other contaminated sharps must be placed in a designated sharps container.
The integrity of the waste container is paramount to preventing leaks and exposure.
-
Compatibility: Use a sealable, airtight, and chemically compatible container.[1][4] For liquids, secondary containment is required to mitigate spills.[6]
-
Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[10]
-
Condition: Containers must be sturdy, leak-proof, and kept closed except when actively adding waste.[6][11]
Proper labeling is a regulatory requirement and essential for safe handling by all personnel.
-
As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[1][12]
-
The label must clearly state the words "Hazardous Waste" .[7]
-
List the full chemical name: "this compound" .
-
Identify all components of a mixture by percentage or volume, even non-hazardous components like water.[9]
-
Include the name of the generating laboratory and the Principal Investigator.
Waste must be stored safely and securely while awaiting collection.
-
Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[9][7]
-
The SAA must be under the direct supervision of laboratory personnel and away from general traffic areas.[10]
-
Crucially, ensure the container is stored separately from incompatible materials such as strong oxidizers and acids.[4][9][13]
Laboratory personnel are not authorized to transport hazardous waste off-site.
-
When the container is full or you are no longer generating this waste stream, complete a chemical collection request form as required by your institution.[1][4]
-
Your institution's EHS department or a contracted hazardous waste vendor will collect the waste for final, compliant disposal, which may involve incineration or other approved methods.[5][7]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the compliant disposal of this compound.
Spill and Decontamination Procedures
In the event of a spill, cleanup materials must also be treated as hazardous waste.
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat, before addressing the spill.
-
Contain and Absorb: Use an inert absorbent material like vermiculite or sand to cover and contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material using appropriate tools (e.g., non-sparking scoops) and place it into your designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution. The first rinse of any contaminated glassware or surfaces must be collected as hazardous waste.[6]
-
Report: Report the incident to your supervisor and your institution's EHS department as per local policy.[1]
Regulatory Framework
Disposal procedures for laboratory chemical waste are governed by federal and state regulations. Key U.S. agencies include:
-
Environmental Protection Agency (EPA): Regulates hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10][14]
-
Occupational Safety and Health Administration (OSHA): Sets standards for workplace safety, including the handling of hazardous chemicals and waste under regulations like 29 CFR 1910.1450 ("Hazardous chemicals rules for laboratory environments").[13][15][16]
By following the procedures in this guide, your laboratory will be in a strong position to meet the requirements of these regulatory bodies.
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Comprehensive Safety and Handling Guide for (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
This guide provides essential safety and logistical information for the handling, use, and disposal of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. As a novel compound with limited specific safety data, this document synthesizes information from structurally related molecules to establish a robust safety protocol. The core principle of this guide is to treat the compound with a high degree of caution, assuming it may possess hazards associated with its constituent moieties: a substituted imidazole and a piperidine ring.
The imidazole ring system can be corrosive and cause severe skin and eye damage. Similarly, piperidine and its derivatives are classified as hazardous materials that can cause skin burns and eye damage[1][2][3]. Therefore, all handling procedures must be designed to prevent any direct contact.
Hazard Assessment and Core Safety Principles
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a risk assessment based on analogous compounds is crucial. The primary hazards are anticipated to be:
-
Corrosivity: Potential to cause severe skin burns and eye damage upon contact[1].
-
Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[4].
-
Toxicity: Harmful if swallowed or absorbed through the skin.
Core Principle: The "As Low As Reasonably Achievable" (ALARA) principle for exposure must be strictly followed. All operations should be conducted within a designated and controlled area.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE. Selections are based on guidelines for handling hazardous drugs and corrosive chemicals[5][6][7].
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Gloving (Nitrile or Neoprene) | An inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. This provides a robust barrier against chemical permeation. Gloves must be powder-free to prevent aerosolization of the compound[8][9]. Change outer gloves every 30-60 minutes or immediately upon contamination[5][8]. |
| Body | Chemical-Resistant Gown | Must be disposable, long-sleeved with tight-fitting cuffs, and close in the back. This prevents frontal splashes from reaching personal clothing[5]. |
| Eyes/Face | Safety Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes and dust. A full-face shield offers an additional layer of protection for the entire face[5][7]. |
| Respiratory | NIOSH-Approved Respirator (N95 or higher) | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. Surgical masks are not sufficient[5][6]. |
| Head/Hair | Hair Cover/Bouffant Cap | Prevents contamination of the hair and reduces the risk of transferring the compound outside the laboratory[5][9]. |
| Feet | Shoe Covers | Disposable shoe covers should be worn over dedicated, closed-toe laboratory footwear to prevent the tracking of contaminants[5]. |
Operational Plan: From Receipt to Reaction
A step-by-step procedural approach minimizes the risk of exposure during routine laboratory operations.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. Don appropriate PPE before handling the package.
-
Segregate: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[10]. The storage location should be clearly labeled as a "Corrosives Area"[11].
-
Secure: Keep the container tightly closed and stored in a locked cabinet to restrict access[4][10].
Weighing and Aliquoting (Solid Compound)
This operation presents the highest risk of aerosol generation and should be performed with utmost care.
-
Controlled Environment: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood.
-
Donning PPE: Follow a systematic procedure for donning PPE to ensure complete protection.
Caption: PPE Donning Sequence for Handling Solid Compound.
-
Handling: Use dedicated spatulas and weigh boats. Clean all equipment meticulously after use.
Solution Preparation and Use
-
Solvent Addition: Add solvent to the solid compound slowly to avoid splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to contain vapors[11].
-
Ventilation: Always work within a chemical fume hood[11].
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination and accidental exposure.
Waste Segregation
All materials that come into contact with this compound are considered hazardous waste.
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, gowns, shoe covers, weigh boats, and paper towels. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Includes reaction mixtures and solvent rinses. Do not mix with other waste streams. |
| Sharps | Puncture-proof sharps container | Includes contaminated needles and razor blades. |
Decontamination
-
Surfaces: Decontaminate all work surfaces (fume hood, benchtops) with a suitable cleaning agent and rinse thoroughly.
-
Equipment: Reusable equipment must be thoroughly decontaminated before being removed from the designated area.
Doffing PPE and Exit Procedure
The process of removing PPE is as critical as putting it on to prevent self-contamination.
Caption: PPE Doffing and Exit Procedure.
Emergency Procedures
Immediate action is required in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][11].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[11].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][11].
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal[2][3][10].
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users receive training on these procedures and understand the potential hazards before commencing any work.
References
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]
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European Food Safety Authority. (2024, May 6). Flavouring group evaluation 419 (FGE.419): 2-methyl-1-(2-(5-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Retrieved from [Link]
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Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
